Bendazol
Description
This compound has been reported in Illicium verum with data available.
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLQFZVCLXFFRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1212-48-2 (mono-hydrochloride) | |
| Record name | Bendazol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80211157 | |
| Record name | Bendazol [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643575 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
621-72-7 | |
| Record name | Dibazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bendazol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bendazol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bendazol [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bendazol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENDAZOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26601THN1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bendazol: A Technical Guide to Synthesis Pathways and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: Bendazol (also known as Dibazole) is a benzimidazole derivative recognized for its vasodilatory and potential immunomodulatory activities. Its structural scaffold presents a versatile platform for medicinal chemistry, enabling the development of a wide array of derivatives with diverse pharmacological profiles. This document provides a detailed overview of the core synthesis pathway of this compound, methodologies for the creation of its derivatives, and a summary of relevant quantitative data. It includes detailed experimental protocols and visual diagrams of the synthesis and associated biological pathways to serve as a comprehensive resource for researchers in the field.
Core Synthesis of this compound: The Phillips-Ladenburg Condensation
The most established and widely utilized method for synthesizing the this compound core structure is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester or nitrile) under acidic conditions, typically with heating.
In the specific case of this compound (2-benzylbenzimidazole), the reaction proceeds by condensing o-phenylenediamine with phenylacetic acid. The reaction is usually facilitated by a strong acid, such as polyphosphoric acid (PPA) or hydrochloric acid, which acts as both a catalyst and a dehydrating agent to drive the cyclization.
Caption: Phillips-Ladenburg condensation pathway for this compound synthesis.
Detailed Experimental Protocol: Synthesis of this compound Hydrochloride
The following protocol is adapted from established industrial preparation methods for this compound hydrochloride.[1]
Materials:
-
o-Phenylenediamine
-
Concentrated Hydrochloric Acid (HCl)
-
Phenylacetic Acid (or Phenylacetonitrile)
-
Activated Carbon
-
Distilled Water
Procedure:
-
Preparation of o-Phenylenediamine Dihydrochloride:
-
In a suitable reaction vessel, combine o-phenylenediamine and concentrated hydrochloric acid in a molar ratio of 1:1.05.
-
Heat the mixture to 70-80°C with stirring.
-
Maintain this temperature for 30-45 minutes to ensure the complete formation of the dihydrochloride salt.
-
-
Condensation and Cyclization:
-
To the vessel containing the o-phenylenediamine dihydrochloride, add phenylacetic acid (or phenylacetonitrile) in a molar ratio of 1:1.06 relative to the initial o-phenylenediamine.
-
Increase the temperature of the reaction mixture to 160-200°C.
-
Maintain this temperature for 1 to 1.5 hours to drive the condensation and cyclization reaction.
-
-
Purification of this compound Hydrochloride:
-
After the reaction is complete, allow the mixture to cool.
-
Dissolve the resulting crude this compound salt product in hot distilled water.
-
Add a small amount of activated carbon to the solution to decolorize it.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Cool the filtrate to approximately 5°C to induce crystallization of the purified this compound hydrochloride.
-
Collect the crystals by suction filtration.
-
Wash the collected crystals with a small amount of cold distilled water to remove any remaining soluble impurities.
-
Dry the purified product thoroughly.
-
This method is reported to achieve yields as high as 96.2%.[1]
Synthesis of this compound Derivatives
The versatility of the Phillips-Ladenburg condensation allows for the synthesis of a wide range of this compound derivatives. Modifications can be readily introduced by substituting one or both of the primary reactants.
-
Substitution on the Benzene Ring: Utilizing a substituted o-phenylenediamine (e.g., 4-methyl-1,2-phenylenediamine or 4-methoxy-1,2-phenylenediamine) will result in a derivative with substituents on the benzene portion of the benzimidazole core.[2]
-
Substitution on the Benzyl Group: Employing a substituted phenylacetic acid (e.g., 4-chlorophenylacetic acid or 4-methoxyphenylacetic acid) will yield derivatives with modifications on the 2-benzyl group.
-
N-Alkylation: The nitrogen at the 1-position of the benzimidazole ring can be alkylated after the core synthesis is complete. This is a common strategy for creating derivatives like the potent opioid Etonitazene, where the N-alkylation is performed using an agent like N,N-diethylaminoethyl chloride.[3]
The general workflow for creating these derivatives follows a similar logic to the core this compound synthesis, with adjustments to reaction conditions and purification methods as necessitated by the specific properties of the substituted reagents.
Caption: Synthetic strategies for generating this compound derivatives.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and representative derivatives synthesized via the described methods. Yields and melting points can vary based on the specific reagents, catalysts, and purification techniques employed.
| Compound | Reactant 1 (Diamine) | Reactant 2 (Acid/Aldehyde) | Catalyst/Conditions | Yield (%) | Melting Point (°C) | Reference |
| This compound HCl | o-Phenylenediamine | Phenylacetic Acid | HCl, 160-200°C | 96.2% | - | [1] |
| 2-Phenyl-1H-benzimidazole | o-Phenylenediamine | Benzoic Acid | NH₄Cl / EtOH, 80-90°C | 75.08% | - | [2] |
| 2-(4-Chlorophenyl)-1H-benzimidazole | o-Phenylenediamine | 4-Chlorobenzoic Acid | NH₄Cl / EtOH, 80-90°C | 78.88% | - | [2] |
| 2-(4-Chlorophenyl)-1H-benzimidazole | o-Phenylenediamine | 4-Chlorobenzaldehyde | tert-Butyl nitrite / THF | 80% | - | [2] |
| 5-Methyl-1H-benzimidazole | 4-Methyl-1,2-phenylenediamine | Formic Acid | ZnO nanoparticles, 70°C | 94% | - | [2] |
| 5-Methoxy-1H-benzimidazole | 4-Methoxy-1,2-phenylenediamine | Formic Acid | ZnO nanoparticles, 70°C | 98% | - | [2] |
Biological Signaling and Mechanism of Action
While the precise molecular mechanisms of this compound are not fully elucidated, its pharmacological effects are linked to several pathways. As a vasodilator, it is thought to influence smooth muscle relaxation. More recently, a significant class of 2-benzylbenzimidazole derivatives, known as "nitazenes," have been identified as potent agonists of the μ-opioid receptor (MOR).[4] This activity is responsible for their powerful analgesic—and highly toxic—effects.
Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. The binding of an agonist like a nitazene derivative causes a conformational change in the receptor, leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP). This cascade ultimately results in the modulation of ion channels (opening of K+ channels, closing of Ca2+ channels), leading to hyperpolarization of the neuron and a reduction in neurotransmitter release, producing analgesia.
Caption: μ-Opioid receptor signaling pathway for nitazene-class derivatives.
References
- 1. CN101891688A - Preparation method for this compound in industrialized production - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of "Nitazene" 2-Benzylbenzimidazole Synthetic Opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Albendazole
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the core physicochemical properties of Albendazole (ABZ), a broad-spectrum benzimidazole anthelmintic. A thorough understanding of these characteristics is critical for formulation development, quality control, and optimizing therapeutic efficacy. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex relationships to support advanced research and development.
Core Physicochemical Characteristics
Albendazole is a white to faintly yellowish crystalline powder, a characteristic that influences its handling and formulation processes.[1][2] Its stability is reflected in a relatively high melting point. Key identifying and structural properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅N₃O₂S | [3][4][5] |
| Molecular Weight | 265.33 g/mol | [2][4][6] |
| Appearance | White to off-white/pale yellow crystalline powder | [1][2][3] |
| Melting Point | 207 - 215 °C (with decomposition) | [1][3][4][5] |
| pKa | Acidic pKa: 2.80 - 4.27Basic pKa: 9.51 - 10.26 | [3][7][8] |
| LogP (Octanol/Water) | 2.54 - 2.7 (Experimental)3.46 (Calculated) | [3][5][7] |
Solubility Profile
Albendazole's therapeutic efficacy is significantly limited by its poor aqueous solubility, classifying it as a Biopharmaceutical Classification System (BCS) Class II or IV drug.[3] Its solubility is highly dependent on the pH and the solvent system used.
| Solvent | Solubility Description | Quantitative Value (at approx. 25°C) | Reference |
| Water | Practically Insoluble | ~0.0228 mg/mL | [1][7][9] |
| Phosphate Buffer (pH 6.0) | Very Slightly Soluble | 0.016 mg/mL | [3] |
| 0.1 M HCl | Slightly Soluble | 55.10 - 61.70 µg/mL (Note: Source uses mg, likely a typo for µg) | [8][10] |
| Anhydrous Formic Acid | Freely Soluble | - | [1][9] |
| Dimethylsulfoxide (DMSO) | Soluble | - | [11] |
| Methanol, Chloroform | Slightly Soluble | - | [11] |
| Methylene Chloride | Very Slightly Soluble | - | [1][9] |
| Ethanol (96%) | Practically Insoluble | - | [1][9] |
The solubility of Albendazole notably increases as the pH of the medium decreases due to the protonation of the benzimidazole ring system.[3][8] This property is crucial for its dissolution in the acidic environment of the stomach.
Crystal Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical attribute of Albendazole as it directly impacts solubility, dissolution rate, and bioavailability.[12][13]
-
Form I : This is the commercially available polymorph. It is considered metastable at ambient temperatures.[13][14][15]
-
Form II : This is the thermodynamically stable polymorph at ambient temperatures. It can be obtained by recrystallizing Albendazole from solvents like methanol or N,N-dimethylformamide (DMF).[14][15]
The two forms are enantiotropically related, meaning their relative stability inverts with temperature.[14][15] Crucially for drug development, the metastable Form I demonstrates better aqueous solubility than the stable Form II, which can influence its absorption rate.[13] The structural difference between the polymorphs is attributed to tautomerism, involving a proton transfer between the amino and imino forms of the molecule.[12]
Experimental Protocols
Detailed and reproducible methodologies are essential for characterizing the physicochemical properties of Albendazole. Below are standard protocols for determining its key parameters.
Protocol 1: Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound.
-
Preparation : Add an excess amount of Albendazole powder to a known volume of the desired solvent (e.g., purified water, phosphate buffer pH 7.4, 0.1 M HCl) in a sealed, airtight container (e.g., a glass vial).
-
Equilibration : Place the container in an orbital shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[16]
-
Phase Separation : After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the excess, undissolved solid.
-
Sampling and Filtration : Carefully withdraw an aliquot of the supernatant and filter it through a fine-pore filter (e.g., 0.45 µm PVDF or PTFE) to remove all solid particles.[16]
-
Quantification : Dilute the clear filtrate with a suitable solvent and determine the concentration of dissolved Albendazole using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[17] A standard calibration curve must be prepared for accurate quantification.[18]
Protocol 2: Polymorph Characterization
A combination of analytical techniques is required to unambiguously identify and differentiate between the polymorphic forms of Albendazole.
-
Sample Preparation : Prepare samples of Form I (commercial source) and Form II (by recrystallizing from methanol or DMF as described in the literature).[14]
-
X-Ray Powder Diffraction (XRPD) :
-
Gently pack the powder sample into a sample holder.
-
Acquire the diffraction pattern over a relevant 2θ range (e.g., 5° to 40°) using a diffractometer with Cu Kα radiation.
-
Form I and Form II will exhibit distinct diffraction patterns with characteristic peaks at different 2θ angles, serving as a unique fingerprint for each form.[3]
-
-
Differential Scanning Calorimetry (DSC) :
-
Accurately weigh a small amount (2-5 mg) of the sample into an aluminum DSC pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The resulting thermogram will show endothermic events corresponding to the melting of each polymorph. Form I and Form II will have different melting points and/or enthalpies of fusion.[19]
-
-
Spectroscopic Analysis (FTIR/Raman) :
Visualizations: Pathways and Workflows
Mechanism of Action Pathway
Albendazole exerts its anthelmintic effect by targeting the cellular machinery of the parasite. Its primary mechanism involves the disruption of microtubule formation, which is vital for the parasite's nutrient uptake and cell division.[21][22][23]
Caption: Mechanism of action of Albendazole against parasitic helminths.
Experimental Workflow for Polymorph Analysis
The definitive identification of Albendazole polymorphs follows a structured analytical workflow, integrating crystallographic and thermal analysis methods.
Caption: Workflow for the identification and characterization of Albendazole polymorphs.
References
- 1. Albendazole | 54965-21-8 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. usp-pqm.org [usp-pqm.org]
- 4. Albendazole(54965-21-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Absorption studies of albendazole and some physicochemical properties of the drug and its metabolite albendazole sulphoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Albendazole CAS#: 54965-21-8 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. The Intriguing Polymorphism of Albendazole – API Particle Development [apiparticle.com]
- 13. rephip.unr.edu.ar [rephip.unr.edu.ar]
- 14. Enantiotropically related albendazole polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. alliedacademies.org [alliedacademies.org]
- 17. Formulation Development of Albendazole-Loaded Self-Microemulsifying Chewable Tablets to Enhance Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Practical Approach for Solubility Enhancement of Albendazole – Oriental Journal of Chemistry [orientjchem.org]
- 19. scribd.com [scribd.com]
- 20. Novel pharmaceutical salts of albendazole - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01311J [pubs.rsc.org]
- 21. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 22. pharmacyfreak.com [pharmacyfreak.com]
- 23. Albendazole - Wikipedia [en.wikipedia.org]
Unraveling the Anthelmintic Action of Benzimidazoles: A Deep Dive into the Disruption of Tubulin Polymerization
Abstract: Benzimidazoles, a cornerstone class of broad-spectrum anthelmintics, exert their therapeutic effect by targeting the fundamental cytoskeletal protein, tubulin. This technical guide provides an in-depth exploration of the discovery and characterization of this mechanism. We will detail the targeted disruption of microtubule polymerization, present quantitative data from key studies, outline the experimental protocols used to elucidate this action, and visualize the associated molecular pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in parasitology and medicinal chemistry.
Introduction: The Rise of Benzimidazoles
The discovery of thiabendazole in 1961 marked the advent of the benzimidazole (BZ) class of anthelmintics, which revolutionized the treatment of helminth infections in both veterinary and human medicine.[1][2][3] Subsequent development led to more potent and broad-spectrum agents like fenbendazole, mebendazole, albendazole, and parbendazole.[3][4] While early theories suggested the inhibition of metabolic enzymes like fumarate reductase, it is now firmly established that the primary mode of action for benzimidazoles is their selective and high-affinity binding to the β-tubulin subunit of parasitic helminths, leading to the inhibition of microtubule polymerization.[3][5]
Microtubules are critical dynamic polymers essential for a multitude of cellular functions in parasites, including cell division, maintenance of cell structure, intracellular transport, and nutrient absorption.[6][7][8] By disrupting these vital structures, benzimidazoles effectively cripple and ultimately kill the parasite.
Core Mechanism: Selective Inhibition of Parasite Tubulin Polymerization
The central mechanism of benzimidazole anthelmintics is their interaction with β-tubulin. These drugs bind to a specific site on the β-tubulin monomer, now known as the colchicine-binding site, preventing it from polymerizing with α-tubulin to form microtubules.[5][9] This action is highly selective for parasite tubulin, exhibiting significantly higher affinity compared to mammalian tubulin, which accounts for the drug class's favorable safety profile.[10] The disruption of microtubule dynamics leads to a cascade of downstream effects, including impaired glucose uptake and depleted glycogen reserves, culminating in parasite paralysis and death.[10][11]
References
- 1. Albendazole: a new drug for human parasitoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bodyofharmony.com [bodyofharmony.com]
- 5. Quantitative tests of albendazole resistance in beta-tubulin mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. In Vitro Analysis of Albendazole Sulfoxide Enantiomers Shows that (+)-(R)-Albendazole Sulfoxide Is the Active Enantiomer against Taenia solium - PMC [pmc.ncbi.nlm.nih.gov]
Bendazol's Effect on Tubulin Polymerization in Parasites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which bendazol anthelmintics exert their effect on parasite tubulin polymerization. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biochemical pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mode of action of the this compound class of anthelmintics, which includes compounds such as albendazole, mebendazole, and fenbendazole, is the disruption of microtubule formation in parasitic helminths.[1][2] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[3] They play a crucial role in a variety of vital cellular processes, including cell division, maintenance of cell structure, intracellular transport, and motility.[3]
Bendazoles selectively bind to the β-tubulin subunit of the parasite's microtubules, thereby inhibiting its polymerization.[1][2][4] This disruption leads to a loss of cytoplasmic microtubules, which in turn impairs essential functions such as glucose uptake and intracellular transport, ultimately resulting in energy depletion and parasite death.[2][5] The selective toxicity of bendazoles towards parasites is attributed to their significantly higher binding affinity for parasite β-tubulin compared to the mammalian homologue.[6]
Resistance to bendazoles in some parasite populations has been linked to specific point mutations in the β-tubulin gene.[7] These mutations can alter the drug-binding site, leading to reduced binding affinity and consequently, decreased efficacy of the drug.[7]
Quantitative Data on this compound-Tubulin Interaction
The following tables summarize available quantitative data on the interaction of various bendazoles with tubulin. While data directly from parasite tubulin polymerization assays is limited in the literature, the provided information from binding assays and studies on cancer cell lines offers valuable insights into the potency of these compounds.
Table 1: Binding Affinity of Mebendazole for Haemonchus contortus Tubulin Isotypes
| Tubulin Isotype | Dissociation Constant (Kd) (µM) |
| α-tubulin | 2.12 |
| β-tubulin isotype 1 | 2.21 |
| β-tubulin isotype 2 | 2.12 |
Data from a study assessing the binding of [14C] mebendazole to recombinant tubulin isotypes from the parasitic nematode Haemonchus contortus.
Table 2: Comparative Cytotoxicity of Benzimidazoles against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Albendazole | Human Pancreatic Cancer Cells | Not specified, but suppresses proliferation |
| Fenbendazole | Colorectal Cancer Cells | Induces apoptosis and cell cycle arrest |
| Mebendazole | Glioblastoma (U-87 MG) | Lower than Albendazole |
| Mebendazole | Breast Cancer (MDA-MB-231) | Lower than Albendazole |
| Compound 7c (piperazine benzimidazole) | Glioblastoma (U-87 MG) | Lower than Albendazole |
| Compound 7c (piperazine benzimidazole) | Breast Cancer (MDA-MB-231) | Lower than Albendazole |
Note: While not direct measures of tubulin polymerization inhibition, these IC50 values in cancer cells, where tubulin is a key target, provide a relative indication of the potency of these compounds.[1][8]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research in this field. Below are protocols for commonly used in vitro tubulin polymerization assays.
This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.
Materials:
-
Purified parasite tubulin
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
This compound compound of interest (dissolved in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[9]
-
Add the this compound compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO).
-
Initiate polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).[9][10]
-
Plot absorbance versus time to generate polymerization curves. The inhibitory effect can be quantified by comparing the rate and extent of polymerization in the presence of the inhibitor to the control.
This method utilizes a fluorescent reporter that preferentially binds to polymerized tubulin.
Materials:
-
Purified parasite tubulin
-
Fluorescent reporter dye (e.g., DAPI)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
This compound compound of interest (dissolved in DMSO)
-
Black 96-well microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing tubulin, the fluorescent reporter dye, GTP, and glycerol in General Tubulin Buffer on ice.
-
Add the this compound compound at various concentrations to the wells of a black 96-well plate. Include a vehicle control (DMSO).
-
Initiate polymerization by adding the reaction mixture to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths at regular intervals.
-
Plot fluorescence intensity versus time to monitor tubulin polymerization.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core mechanism of action of bendazoles and a typical experimental workflow.
Caption: Mechanism of action of bendazoles on parasite tubulin.
References
- 1. Frontiers | Encapsulating Anti-Parasite Benzimidazole Drugs into Lipid-Coated Calcium Phosphate Nanoparticles to Efficiently Induce Skin Cancer Cell Apoptosis [frontiersin.org]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of Bendazol In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
The assessment of off-target effects is a critical component of modern drug discovery and development, ensuring the safety and specificity of therapeutic candidates.[1] While Bendazol's primary mechanism of action is well-understood, its interactions with other cellular components are largely unknown. This technical guide details a suite of in vitro assays designed to profile a compound's potential off-target liabilities, focusing on key areas of concern in safety pharmacology: kinase activity, G-protein coupled receptor (GPCR) modulation, cytochrome P450 (CYP) enzyme inhibition, and hERG channel blockade.
Data Presentation: A Framework for this compound Off-Target Profiling
As specific quantitative data for this compound is unavailable, the following tables provide a template for how such data, once generated, should be structured for clear comparison and analysis. Data from related benzimidazole compounds are used for illustrative purposes.
Table 1: Kinase Profiling of Benzimidazoles
| Kinase Target | Compound | Assay Type | IC50 (nM) | Fold Selectivity |
| DYRK1B | Mebendazole | Binding Assay | 7 (Kd) | - |
| VEGFR-2 | Albendazole | In-silico | 6,040 (Ki) | - |
| Various | This compound | To be determined | TBD | TBD |
Data for Mebendazole from a study on its immunomodulating activity.[2] Data for Albendazole from an in-silico repurposing study.[3]
Table 2: GPCR Activity of Benzimidazoles
| GPCR Target | Compound | Assay Type | EC50/IC50 (µM) | Pathway Modulation |
| Various | This compound | To be determined | TBD | TBD |
Table 3: Cytochrome P450 Inhibition by Benzimidazoles
| CYP Isoform | Compound | Substrate | IC50 (µM) |
| CYP1A (EROD) | Albendazole | Ethoxyresorufin | ~5 |
| CYP1A (EROD) | Albendazole Sulfoxide | Ethoxyresorufin | ~5 |
| Various | This compound | To be determined | TBD |
Data from an in vitro study on rat and mouflon hepatic microsomes.[4][5]
Table 4: hERG Channel Activity of Benzimidazoles
| Compound | Assay Type | IC50 (µM) |
| This compound | To be determined | TBD |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the investigation of this compound's off-target effects.
Figure 1: Workflow for Kinase Inhibitor Profiling.
Figure 2: GPCR Calcium Flux Assay Workflow.
Figure 3: Cytochrome P450 Inhibition Mechanism.
Figure 4: hERG Channel Blockade Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Kinase Inhibitor Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology: A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[6]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reconstitute the kinase panel enzymes and their corresponding substrates according to the manufacturer's instructions.[7]
-
Prepare a working solution of ATP.
-
-
Assay Procedure (384-well plate format):
-
Dispense 1 µL of this compound at various concentrations (or a single concentration for screening) into the assay wells.
-
Add 2 µL of the Kinase Working Stock to the wells.
-
Initiate the reaction by adding 2 µL of the ATP/Substrate Working Stock.[6]
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
GPCR Off-Target Screening (Calcium Flux Assay)
Objective: To assess the agonist or antagonist activity of this compound on a panel of Gq-coupled GPCRs.
Methodology: A fluorescent cell-based assay that measures changes in intracellular calcium concentration upon GPCR activation.[8]
Protocol:
-
Cell Culture and Plating:
-
Culture cells stably expressing the GPCR of interest in appropriate media.
-
Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.[9]
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution, which may include an anion transport inhibitor like probenecid to prevent dye leakage.[9][10]
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature.[9]
-
-
Compound Addition and Signal Detection:
-
Place the assay plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
For an agonist screen, add this compound at various concentrations and immediately begin measuring fluorescence intensity over time.
-
For an antagonist screen, first add this compound, incubate for a specified period, and then add a known agonist at its EC80 concentration, followed by fluorescence measurement.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the intracellular calcium concentration.
-
For agonist activity, calculate the EC50 from the dose-response curve.
-
For antagonist activity, calculate the IC50 from the inhibition of the agonist response.
-
Cytochrome P450 Inhibition Assay
Objective: To determine if this compound inhibits the activity of major drug-metabolizing CYP450 isoforms.
Methodology: A fluorogenic assay using human liver microsomes or recombinant CYP enzymes and isoform-specific fluorogenic substrates.[11]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and known CYP inhibitors (positive controls) in a suitable solvent.
-
Prepare a reaction mixture containing human liver microsomes or recombinant CYP enzymes, a NADPH-generating system, and a specific fluorogenic substrate for the isoform being tested in a buffer solution (e.g., potassium phosphate buffer).[12][13]
-
-
Assay Procedure (96-well plate format):
-
Add this compound at a range of concentrations to the wells of a microplate.
-
Initiate the reaction by adding the pre-warmed reaction mixture.
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific substrate.[11]
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each this compound concentration compared to a vehicle control.
-
Determine the IC50 value from the resulting dose-response curve.
-
hERG Potassium Channel Blockade Assay
Objective: To evaluate the potential of this compound to block the hERG potassium channel, a key indicator of cardiotoxicity risk.
Methodology: Automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel.[14][15]
Protocol:
-
Cell Preparation:
-
Culture and harvest cells (e.g., CHO or HEK293) stably expressing the hERG channel.
-
Prepare a single-cell suspension for use in the automated patch-clamp system.[16]
-
-
Automated Patch-Clamp Procedure:
-
Prime the system with the appropriate intracellular and extracellular solutions.
-
Cells are automatically captured, and a giga-seal is formed.
-
A whole-cell configuration is established, and the membrane potential is clamped.
-
A specific voltage protocol is applied to elicit hERG currents, and a stable baseline recording is obtained.[17]
-
This compound is applied at increasing concentrations, and the hERG current is recorded after each application. A known hERG blocker (e.g., E-4031) is used as a positive control.[17]
-
-
Data Analysis:
-
The peak tail current is measured before and after the application of this compound.
-
The percent inhibition of the hERG current is calculated for each concentration.
-
An IC50 value is determined by fitting the concentration-response data to the Hill equation.[17]
-
Conclusion
While specific off-target data for this compound is lacking, this guide provides a robust framework for its investigation using standard in vitro safety pharmacology assays. The provided protocols for kinase profiling, GPCR screening, CYP450 inhibition, and hERG channel blockade assays are foundational for characterizing the safety profile of this compound or any new chemical entity. The illustrative data from other benzimidazoles highlight potential areas of off-target activity that warrant investigation. A thorough in vitro off-target assessment is an indispensable step in the preclinical development of any compound, enabling early identification and mitigation of potential safety liabilities.[1]
References
- 1. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]
- 2. Mebendazole-induced M1 polarisation of THP-1 macrophages may involve DYRK1B inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Albendazole repurposing on VEGFR-2 for possible anticancer application: In-silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 12. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
Bendazol: A Technical Guide to a Promising Drug Repurposing Candidate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bendazol, a benzimidazole derivative, alongside its more extensively studied counterparts such as albendazole, mebendazole, and fenbendazole, is emerging as a significant candidate for drug repurposing. Originally developed as an anthelmintic agent, the benzimidazole scaffold exhibits potent anti-cancer, antiviral, and immunomodulatory properties. This technical guide provides a comprehensive overview of the core mechanisms, quantitative preclinical and clinical data, and detailed experimental protocols relevant to the repurposing of this compound and related benzimidazoles. The primary mechanism of action involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis. Furthermore, these compounds modulate key signaling pathways, including the Hedgehog and Akt/MAPK pathways, which are critical in oncogenesis. This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this versatile class of compounds.
Introduction: The Benzimidazole Core
This compound, chemically known as 2-benzyl-1H-benzimidazole, belongs to the benzimidazole class of heterocyclic aromatic organic compounds. While this compound itself, also known as Dibazole, has been investigated for its vasodilatory and immunomodulatory effects, its derivatives have garnered significant attention for their potential in oncology and other therapeutic areas. This guide will focus on the collective potential of the benzimidazole scaffold, with a primary emphasis on this compound and its prominent analogs: albendazole, mebendazole, and fenbendazole.
The primary appeal of repurposing benzimidazoles lies in their well-established safety profiles from decades of use as anthelmintics, which can significantly expedite the drug development timeline.
Mechanism of Action
The principal mechanism of action for the anticancer effects of benzimidazoles is the disruption of microtubule dynamics.
-
Microtubule Disruption: Benzimidazoles bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[1][2] This disruption of the cytoskeleton leads to:
-
Mitotic Arrest: Inhibition of spindle formation during mitosis triggers a G2/M phase cell cycle arrest.[1]
-
Apoptosis: Prolonged mitotic arrest induces programmed cell death.[1]
-
Impaired Cellular Transport: Disruption of microtubule-dependent intracellular transport processes affects cellular function and viability.
-
-
Modulation of Signaling Pathways: Beyond microtubule disruption, benzimidazoles have been shown to modulate critical signaling pathways involved in cancer progression.
-
Hedgehog Pathway Inhibition: Mebendazole, in particular, has been demonstrated to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers, including medulloblastoma and basal cell carcinoma.[1][3][4] It is believed to achieve this by interfering with the formation of the primary cilium, a microtubule-based organelle essential for Hedgehog signaling.[3]
-
Akt/MAPK Pathway Modulation: Fenbendazole has been shown to induce oxidative stress and activate the p38-MAPK signaling pathway, leading to the inhibition of proliferation and enhancement of apoptosis in cancer cells.[5][6]
-
-
Other Anticancer Effects:
-
Anti-angiogenesis: Some benzimidazoles have been reported to inhibit the formation of new blood vessels, a crucial process for tumor growth and metastasis.
-
Glucose Metabolism Inhibition: These compounds can interfere with glucose uptake in cancer cells, further contributing to their cytotoxic effects.[7]
-
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data from various studies on the anticancer efficacy of benzimidazole derivatives.
Table 1: In Vitro Cytotoxicity of Benzimidazoles in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 Value | Source(s) |
| Albendazole | HT-29 (Colorectal) | (3)H-Thymidine & Trypan Blue | 0.12 µM | [1][2] |
| HNSCC (HPV-negative) | Proliferation Assay | Average 152 nM | [8] | |
| SCC-25 (HNSCC) | Not Specified | 0.53 µM | [9] | |
| A549 (Lung) | Not Specified | 2.26 µM | [9] | |
| MCF-7 (Breast) | MTT Assay | >10 µg/mL | [10] | |
| Mebendazole | Glioblastoma cell lines | Cytotoxicity Assay | 0.1 - 0.3 µM | [11][12][13] |
| GL261 (Glioma) | Proliferation Assay | 0.24 µM | [11] | |
| Fenbendazole | EMT6 (Breast) | CCK-8 Assay | ~2 µM (at 24h) | [14] |
Table 2: In Vivo Efficacy of Benzimidazoles in Animal Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Finding(s) | Source(s) |
| Albendazole | HT-29 Peritoneal Carcinomatosis | Nude Mice | 150 mg/kg (i.p.) | Profoundly inhibited peritoneal tumor growth. | [2] |
| Mebendazole | Glioblastoma (syngeneic & xenograft) | Mice | Not Specified | Extended mean survival by up to 63%. | [11][12] |
| Fenbendazole | Cervical Cancer Xenograft | Nude Mice | 100 mg/kg | Significantly suppressed tumor growth. 100% survival in treated mice vs. 0% in untreated controls. | |
| A549 Xenograft | Nude Mice | Not Specified | Marked reduction in tumor size and weight. | [7] |
Table 3: Clinical Trial Data for Mebendazole in Glioblastoma
| Trial Phase | Patient Population | Treatment Regimen | Key Outcome(s) | Source(s) |
| Phase 1 | Newly diagnosed high-grade gliomas (n=24) | Mebendazole (dose escalation up to 200 mg/kg/day) + Temozolomide | Median overall survival: 21 months. 41.7% of patients alive at 2 years. | [7][15][16] |
| Phase 2 (Recurrent Glioblastoma) | Recurrent glioblastoma (n=88) | Mebendazole + CCNU or Temozolomide | 9-month overall survival: 45% (CCNU-MBZ arm) and 36.6% (TMZ-MBZ arm). | [17] |
Signaling Pathways and Visualizations
The modulation of key signaling pathways is a critical aspect of the anticancer activity of benzimidazoles.
Hedgehog Signaling Pathway Inhibition by Mebendazole
Mebendazole is thought to inhibit the Hedgehog pathway by disrupting the primary cilium, a microtubule-based organelle. This prevents the activation of Smoothened (SMO) and the subsequent translocation of GLI transcription factors to the nucleus, thereby inhibiting the expression of target genes involved in cell proliferation and survival.[3][4]
Akt/MAPK Signaling Pathway Modulation by Fenbendazole
Fenbendazole induces oxidative stress, which can lead to the activation of the p38 MAPK pathway. This pathway is involved in cell cycle regulation and apoptosis. The modulation of the Akt pathway, a key survival pathway, has also been implicated.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of benzimidazole repurposing.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.[18][19]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., Albendazole) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be below 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include vehicle control wells (medium with DMSO only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the antitumor efficacy of a compound in a living organism.[11][20][21][22]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Calipers
Procedure:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in a suitable medium (e.g., PBS or a PBS/Matrigel mixture) at a concentration of 1x10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).
-
Treatment: Randomize mice into control and treatment groups. Administer the test compound and vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice, and excise and weigh the tumors.
Antiviral Assay (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit the replication of a virus.[13][23][24][25][26]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Test compound
-
Culture medium
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow to confluency.
-
Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period that allows for the formation of viral plaques (typically 2-10 days).
-
Staining: Fix the cells and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control to determine the antiviral activity of the compound.
Antiviral and Immunomodulatory Potential
While the primary focus of benzimidazole repurposing has been on oncology, there is evidence for their broader therapeutic potential.
-
Antiviral Activity: The benzimidazole scaffold is a known pharmacophore in antiviral drug discovery.[27] Fenbendazole has been shown to have antiviral effects against bovine herpesvirus 1, likely through its microtubule-disrupting activity, as microtubules are essential for the replication of many viruses.[2][28][29]
-
Immunomodulatory Effects: this compound (Dibazole) has been reported to have immunomodulatory properties, including the enhancement of natural killer cell activity and the production of interferons, which are key cytokines in the antiviral response.[29] This suggests a potential dual mechanism of action in viral infections, by directly inhibiting viral replication and by boosting the host's immune response.
Conclusion and Future Directions
This compound and the broader benzimidazole class of compounds represent a highly promising avenue for drug repurposing. Their well-established safety profile, coupled with a robust body of preclinical and emerging clinical data in oncology, provides a strong rationale for their further development. The multifaceted mechanism of action, targeting not only microtubule dynamics but also key oncogenic signaling pathways, suggests their potential utility in a wide range of cancers, including those resistant to standard therapies.
Future research should focus on:
-
Conducting rigorous, well-designed clinical trials to definitively establish the efficacy of these compounds in various cancer types.
-
Investigating rational combination therapies to enhance their anticancer activity.
-
Exploring formulation strategies to improve the bioavailability of these often poorly soluble compounds.
-
Further elucidating the antiviral and immunomodulatory mechanisms of this compound and its derivatives to unlock their full therapeutic potential in infectious diseases and other immune-related disorders.
The continued exploration of this versatile chemical scaffold holds the promise of delivering new, effective, and affordable therapeutic options for a range of challenging diseases.
References
- 1. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing the antihelmintic mebendazole as a hedgehog inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fenbendazole and its synthetic analog interfere with HeLa cells' proliferation and energy metabolism via inducing oxidative stress and modulating MEK3/6-p38-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pilot study of albendazole in patients with advanced malignancy. Effect on serum tumor markers/high incidence of neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Antiparasitic mebendazole shows survival benefit in 2 preclinical models of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Frontiers | Fenbendazole induces pyroptosis in breast cancer cells through HK2/caspase-3/GSDME signaling pathway [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Fenbendazole as a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. physiology.elte.hu [physiology.elte.hu]
- 19. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 20. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 24. Combination of Albendazole and 2-Methoxyestradiol significantly improves the survival of HCT-116 tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Immunomodulatory Role of Interferons in Viral and Bacterial Infections [mdpi.com]
- 26. Editorial: Immunoregulatory Mechanisms of Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 27. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 28. Immunomodulation and therapeutic effects of the oral use of interferon-alpha: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Immunomodulatory functions of type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Angiogenic Potential of Albendazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the anti-angiogenic properties of Albendazole, a benzimidazole anthelmintic agent that has been repurposed for its potential in cancer therapy. This document, intended for researchers, scientists, and drug development professionals, delves into the molecular mechanisms, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols and signaling pathway diagrams to facilitate further investigation into this promising anti-cancer strategy.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Albendazole has emerged as a potent inhibitor of angiogenesis through a multi-faceted mechanism of action. Primarily, it disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in actively proliferating endothelial cells. Furthermore, Albendazole significantly downregulates key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α), and interferes with VEGF Receptor-2 (VEGFR-2) signaling, a pivotal pathway in angiogenesis. This guide consolidates the current understanding of Albendazole's anti-angiogenic effects, presenting both in vitro and in vivo evidence in a structured format to support ongoing research and development efforts.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating the anti-angiogenic and anti-tumor effects of Albendazole.
Table 1: In Vitro Efficacy of Albendazole on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| HT-29 | Colorectal Cancer | ³H-Thymidine Assay | 0.12 µM | [1] |
| 1A9PTX22 | Paclitaxel-Resistant Ovarian Cancer | Cell Proliferation Assay | Efficacious (Specific IC50 not stated) | [2] |
| MCF-7 | Breast Cancer | Cell Viability Assay | 44.9 (unit not specified, likely µM) for 24h | [3] |
Table 2: In Vivo Efficacy of Albendazole in Xenograft Models
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Nude Mice | Ovarian Cancer (OVCAR-3) | 150 mg/kg i.p., 3 times weekly for 4 weeks | Markedly suppressed ascites formation and reduced tumor vascularity.[4] | [4] |
| Nude Mice | Ovarian Cancer | 10 µg/ml (BSA-ABZ 10 nm formulation) | Significantly reduced tumor burden (p < 0.02) and suppressed ascites volume (p < 0.05).[5][6] | [5][6] |
| Nude Mice | Colorectal Cancer (HT-29) | 150 mg/kg i.p. (alternate day dosing) | Profoundly inhibited peritoneal tumor growth (P<0.001).[1] | [1] |
| Mice | Ehrlich Carcinoma | Not specified | Inhibited tumor growth by ~32% and elongated survival time by ~50%.[3] | [3] |
Molecular Mechanisms of Anti-Angiogenesis
Albendazole exerts its anti-angiogenic effects through several interconnected mechanisms:
-
Tubulin Polymerization Inhibition: As a benzimidazole carbamate, Albendazole binds to β-tubulin, disrupting the formation of microtubules.[7] This interference with the cytoskeleton is particularly effective in rapidly dividing cells, such as endothelial cells during angiogenesis, leading to G2/M phase cell cycle arrest and apoptosis.[1]
-
Downregulation of Pro-Angiogenic Factors: Albendazole has been shown to potently suppress the expression of two key regulators of angiogenesis:
-
Vascular Endothelial Growth Factor (VEGF): It significantly reduces VEGF levels in tumor tissues and ascites fluid.[4][8]
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α): By inhibiting HIF-1α, Albendazole curtails the adaptive response of tumor cells to hypoxic conditions, which would otherwise trigger the expression of pro-angiogenic genes like VEGF.[8]
-
-
Inhibition of VEGFR-2 Signaling: In silico and in vitro studies suggest that Albendazole can interact with and inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the primary receptor for VEGF-A-mediated angiogenic signaling in endothelial cells.[9][10] This blockade prevents the activation of downstream pathways crucial for endothelial cell proliferation, migration, and survival.
Signaling and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by Albendazole in the context of angiogenesis.
Caption: Simplified VEGF/VEGFR-2 signaling cascade and the inhibitory action of Albendazole.
References
- 1. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Albendazole as a promising molecule for tumor control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Albendazole: a potent inhibitor of vascular endothelial growth factor and malignant ascites formation in OVCAR-3 tumor-bearing nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Albumin nanoparticles increase the anticancer efficacy of albendazole in ovarian cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 8. Potent inhibition of tumoral hypoxia-inducible factor 1α by albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Albendazole inhibits endothelial cell migration, tube formation, vasopermeability, VEGF receptor-2 expression and suppresses retinal neovascularization in ROP model of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Albendazole repurposing on VEGFR-2 for possible anticancer application: In-silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Bendazol on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bendazoles, a class of broad-spectrum anthelmintic drugs, are gaining significant attention for their potential as repurposed anticancer agents. Emerging evidence strongly suggests that a key mechanism of their antitumor activity is the disruption of cancer cell energy metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms by which Bendazoles, with a focus on fenbendazole as a representative compound, affect tumor cell glucose metabolism. This guide includes quantitative data from key studies, detailed experimental protocols for assessing these metabolic effects, and visualizations of the implicated signaling pathways and experimental workflows to serve as a comprehensive resource for oncology and drug development professionals.
Introduction: Targeting the Warburg Effect with Bendazoles
Cancer cells are characterized by a distinct metabolic phenotype known as the Warburg effect, where they exhibit a high rate of glycolysis and lactate fermentation, even in the presence of oxygen (aerobic glycolysis).[1] This metabolic reprogramming provides the necessary building blocks for rapid cell proliferation and contributes to an acidic tumor microenvironment that promotes invasion and metastasis. Consequently, targeting the unique metabolic dependencies of cancer cells has become a promising therapeutic strategy.[1]
Fenbendazole, a benzimidazole with a well-established safety profile in veterinary medicine, has been identified as a potential anticancer agent.[2] Its mechanisms of action are multifaceted, including the disruption of microtubule polymerization and the induction of apoptosis.[3][4] Notably, fenbendazole has been shown to interfere with the metabolic machinery of cancer cells, leading to energy stress and cell death.[2][4] This guide focuses specifically on the effects of fenbendazole on tumor cell glucose metabolism.
Molecular Mechanisms of Bendazol's Impact on Cancer Cell Metabolism
Fenbendazole disrupts tumor cell glucose metabolism through a multi-pronged approach, primarily by inhibiting glucose uptake and key glycolytic enzymes. This activity appears to be mediated, at least in part, through the activation of the p53 tumor suppressor protein.[1]
Inhibition of Glucose Uptake
Fenbendazole has been shown to effectively inhibit glucose uptake in cancer cells.[4] This is achieved through the downregulation of glucose transporters (GLUTs), which are responsible for transporting glucose across the cell membrane.[3] Studies have specifically shown a reduction in the expression of GLUT4 in non-small cell lung cancer (NSCLC) cells upon treatment with fenbendazole.[2]
Inhibition of Key Glycolytic Enzymes
A critical step in glycolysis is the phosphorylation of glucose to glucose-6-phosphate, which traps glucose inside the cell. This reaction is catalyzed by the enzyme hexokinase. Fenbendazole has been demonstrated to inhibit the enzymatic activity of Hexokinase II (HKII), a key glycolytic enzyme that is often overexpressed in cancer cells.[2][4]
Reduction in Lactate Production
A hallmark of the Warburg effect is the increased production and secretion of lactate, which contributes to the acidic tumor microenvironment.[5] By inhibiting glycolysis at upstream steps, fenbendazole treatment leads to a subsequent reduction in lactate levels.[4][5]
Quantitative Data on Fenbendazole's Metabolic Effects
The following tables summarize the quantitative effects of fenbendazole on various parameters of glucose metabolism in cancer cell lines, as reported in the literature. The data is primarily derived from studies on non-small cell lung cancer (NSCLC) cells.
Table 1: Effect of Fenbendazole on Glucose Uptake
| Cell Line | Fenbendazole Concentration | Treatment Duration | Effect on Glucose Uptake | Reference |
| H460 (NSCLC) | 1 µM | 4 hours | Significant inhibition of 2-NBDG (fluorescent glucose analog) uptake | [2] |
| A549 (NSCLC) | 1 µM | 4 hours | Significant inhibition of 2-NBDG uptake | [2] |
Table 2: Effect of Fenbendazole on Hexokinase II (HKII) Activity
| Cell Line | Fenbendazole Concentration | Treatment Duration | Effect on HKII Activity | Reference |
| NSCLC cells | Not specified | 24 hours | Reduced HKII activity | [4] |
Table 3: Effect of Fenbendazole on Lactate Production
| Cell Line | Fenbendazole Concentration | Treatment Duration | Effect on Lactate Production | Reference |
| H460 (NSCLC) | Increasing concentrations | 24 and 48 hours | Reduction in lactate levels in the culture supernatant | [2][4] |
Table 4: Effect of Fenbendazole on GLUT4 Expression
| Cell Line | Fenbendazole Concentration | Treatment Duration | Effect on GLUT4 Expression | Reference |
| H460 (NSCLC) | Not specified | Not specified | Downregulation of GLUT4 expression | [2] |
Key Signaling Pathways Involved
The Role of p53 Activation
The tumor suppressor protein p53 plays a critical role in regulating cellular metabolism.[5] Activation of p53 can lead to the downregulation of glycolysis. Evidence suggests that fenbendazole's effects on glucose metabolism are linked to its ability to activate p53.[3][5] Activated p53 can transcriptionally regulate genes involved in metabolism, including those that inhibit glycolysis.[5] Fenbendazole has been shown to increase the protein levels of p53 and its downstream target p21, indicating activation of the p53-p21 pathway.[6][7] This activation is associated with a decrease in the levels of Mdm2 and MdmX, which are negative regulators of p53.[6]
Caption: this compound-induced p53 activation pathway leading to metabolic inhibition.
Potential Involvement of the HIF-1α Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that is often stabilized in the hypoxic tumor microenvironment and plays a crucial role in upregulating glycolytic enzymes and GLUT transporters.[1] While direct experimental evidence for fenbendazole's effect on HIF-1α is currently limited, other benzimidazole compounds have been shown to inhibit HIF-1α activity.[1] One proposed mechanism is that benzimidazoles that disrupt microtubules can interfere with HIF-1α stabilization.[8] Another novel benzimidazole analogue has been shown to inhibit HIF-1α by targeting the Hsp90-Akt pathway.[1]
References
- 1. A novel benzimidazole analogue inhibits the hypoxia-inducible factor (HIF)-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 5. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihelminthic Benzimidazoles Are Novel HIF Activators That Prevent Oxidative Neuronal Death via Binding to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Screening of Novel Bendazol Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, screening, and mechanism of action of novel analogues of Bendazol, a benzimidazole anthelmintic. The document details experimental protocols, summarizes quantitative data, and visualizes key pathways and workflows to facilitate research and development in this area.
Introduction to this compound and its Analogues
This compound and its parent compound, albendazole, are broad-spectrum anthelmintics widely used to treat various parasitic worm infestations.[1] Their primary mechanism of action involves the inhibition of tubulin polymerization in parasites, which is crucial for cellular functions such as cell division and nutrient absorption.[2][3][4][5] The development of novel this compound analogues is driven by the need to overcome drug resistance, improve bioavailability, and expand the therapeutic spectrum of this class of compounds.[1][6]
Mechanism of Action: Targeting Tubulin Polymerization
The principal mode of action of this compound analogues is the disruption of microtubule dynamics in parasitic cells.[4][5] By binding to the β-tubulin subunit, these compounds inhibit the polymerization of tubulin into microtubules.[5] This disruption leads to a cascade of downstream effects, ultimately causing parasite death.[3][6]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound analogues targeting tubulin polymerization.
Synthesis of Novel this compound Analogues
The synthesis of this compound analogues typically involves the construction of the benzimidazole core followed by the introduction of various substituents. The following protocols provide examples of synthetic routes to different classes of analogues.
General Synthesis of 2-Benzimidazole Carbamates
A common route for synthesizing 2-benzimidazole carbamates, the core structure of many this compound analogues, is through the condensation of an o-phenylenediamine derivative with a cyano carbamate.[7][8]
Experimental Protocol:
-
Preparation of the o-phenylenediamine derivative: Start with a substituted o-nitroaniline.
-
Thiocyanation: React the o-nitroaniline with ammonium thiocyanate in methanol, followed by the addition of bromine.
-
Alkylation: Alkylate the resulting 4-thiocyano-2-nitroaniline with an appropriate alkyl halide (e.g., n-propyl bromide) in the presence of a phase transfer catalyst.
-
Reduction: Reduce the nitro group of the 4-alkylthio-2-nitroaniline to an amine using a reducing agent like sodium hydrosulfide.
-
Condensation: Dissolve cyanamide in water and react with methyl chloroformate while maintaining the pH at approximately 7 with sodium hydroxide. Acidify the mixture to pH 4 with hydrochloric acid.
-
Cyclization: Add the prepared 4-alkylthio-o-phenylenediamine solution to the reaction mixture, adjusting the pH to 4. Heat the slurry to facilitate cyclization and precipitation of the final product.
-
Purification: Filter, wash, and dry the crude product. Recrystallization from a suitable solvent like acetone can be performed for further purification.[8]
Synthesis of Amide Derivatives of Albendazole
Amide derivatives can be synthesized from 5-(propylsulfanyl)-1H-benzimidazole-2-amine, which is obtained from the hydrolysis of albendazole.[9]
Experimental Protocol:
-
Hydrolysis of Albendazole: Dissolve albendazole in a 50% HCl solution and stir at 40-50°C for 24 hours to yield 5-(propylsulfanyl)-1H-benzimidazole-2-amine.[9]
-
Preparation of Acid Chloride: Reflux a non-steroidal anti-inflammatory drug (NSAID) containing a carboxylic acid group with thionyl chloride to form the corresponding acid chloride.
-
Coupling Reaction: In an anhydrous solvent like tetrahydrofuran, react the acid chloride with 5-(propylsulfanyl)-1H-benzimidazole-2-amine in the presence of a base such as triethylamine.
-
Isolation: Pour the reaction mixture into water to precipitate the amide derivative.
-
Purification: Filter, wash with water, and dry the precipitate. Recrystallize from a suitable solvent like methanol.[9]
Screening of this compound Analogues
A multi-step screening process is essential to identify promising lead compounds. This typically involves initial in vitro assays followed by more complex cellular and in vivo studies.
In Vitro Screening
4.1.1. Tubulin Polymerization Inhibition Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules.
Experimental Protocol (Fluorescence-based):
-
Reagent Preparation: Thaw purified tubulin and other reagents on ice. Prepare a tubulin reaction mix containing tubulin, a general tubulin buffer, GTP, glycerol, and a fluorescent reporter.[2]
-
Compound Preparation: Prepare 10x stock solutions of the test compounds, a known inhibitor (e.g., Nocodazole) as a positive control, and a vehicle control.[2]
-
Assay Procedure:
-
Add 5 µL of the 10x test compound, controls, or vehicle to the wells of a pre-warmed 96-well plate.
-
Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.[2]
-
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60 minutes.[3]
-
Data Analysis: Plot the fluorescence intensity over time to visualize the polymerization curves. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.[2]
4.1.2. Anthelmintic Activity Assays
-
Larval Development Assay (LDA): This assay assesses the ovicidal activity of compounds. It involves exposing parasite eggs to different concentrations of the test compounds and observing the inhibition of larval development.[10][11]
-
Larval Migration Inhibition Assay (LMIA): This assay measures the effect of compounds on the motility of parasite larvae. Larvae are exposed to the compounds, and their ability to migrate through a sieve is quantified.[10]
-
Real-Time Motility Assay: This high-throughput method uses specialized plates to monitor the motility of worms in real-time after the addition of test compounds, allowing for the determination of IC50 values.[12]
Cellular Screening
MTT Assay for Antiproliferative Activity: This assay is used to assess the cytotoxic effects of the analogues on cancer cell lines.
Experimental Protocol:
-
Cell Plating: Plate cancer cells in 96-well plates and allow them to attach overnight.
-
Compound Exposure: Expose the cells to various concentrations of the test compounds for 72 hours.
-
MTT Addition: Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength to determine cell viability.[4]
Experimental Workflow for Synthesis and Screening
Caption: A typical workflow for the synthesis and screening of novel this compound analogues.
Quantitative Data Summary
The following tables summarize the reported activities of various this compound analogues from the literature. This data allows for a comparative analysis of their efficacy.
Table 1: Antiparasitic Activity of this compound Analogues
| Compound | Parasite | Assay | Activity Metric | Value | Reference |
| Albendazole analogue 4a | Giardia lamblia | In vitro | - | As active as Metronidazole | [5][13] |
| Albendazole analogue 4b | Giardia lamblia | In vitro | - | As active as Metronidazole | [5][13] |
| Mebendazole analogue 12b | Giardia lamblia | In vitro | - | As active as Metronidazole | [5][13] |
| Mebendazole analogue 20 | Giardia lamblia | In vitro | - | As active as Metronidazole | [5][13] |
| Compound 9 | Trichomonas vaginalis | In vitro | - | 58 times more active than Albendazole | [5][13] |
| 1,2,4-Triazole derivative 12 | Rhabditis sp. | In vitro | LC50 | ~8 times more active than Albendazole | [14] |
| 1,2,4-Triazole derivative 14 | Rhabditis sp. | In vitro | LC50 | ~3 times more active than Albendazole | [14] |
| Albendazole | Hookworm | In vivo | Cure Rate | 78% | [15] |
| Albendazole | Ascaris lumbricoides | In vivo | Cure Rate | 95% | [15] |
| Albendazole | Trichuris trichiura | In vivo | Cure Rate | 48% | [15] |
Table 2: Pharmacokinetic Parameters of Albendazole and its Metabolites
| Analyte | Parameter | Value | Conditions | Reference |
| Albendazole | Cmax (ng/mL) | 12.5 - 26.5 | 400 mg dose in hookworm-infected adolescents | [16] |
| Albendazole | tmax (h) | ~2 | 400 mg dose in hookworm-infected adolescents | [16] |
| Albendazole | t1/2 (h) | ~1.5 | 400 mg dose in hookworm-infected adolescents | [16] |
| Albendazole Sulphoxide | Cmax (ng/mL) | 288 - 380 | 400 mg dose in hookworm-infected adolescents | [16] |
| Albendazole Sulphoxide | tmax (h) | ~4 | 400 mg dose in hookworm-infected adolescents | [16] |
| Albendazole Sulphoxide | t1/2 (h) | ~7 - 8 | 400 mg dose in hookworm-infected adolescents | [16] |
| Albendazole Sulphoxide | AUC (ng·h/mL) | 2580.8 ± 828.3 | 400 mg with low-fat breakfast | [17] |
| Albendazole Sulphoxide | AUC (ng·h/mL) | 6479.2 ± 1746.5 | 400 mg with high-fat breakfast | [17] |
Conclusion
The synthesis and screening of novel this compound analogues represent a promising avenue for the development of new anthelmintic agents with improved properties. This guide provides a foundational framework for researchers in this field, outlining key synthetic strategies, robust screening protocols, and a summary of existing data. The continued exploration of the vast chemical space around the benzimidazole scaffold, guided by the principles and methods described herein, holds significant potential for addressing the ongoing challenges of parasitic diseases.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. EP0003951A1 - Process for the preparation of 2-benzimidazolecarbamic acid esters - Google Patents [patents.google.com]
- 8. US4152522A - Process for the preparation of 2-benzimidazole carbamates - Google Patents [patents.google.com]
- 9. ijnrd.org [ijnrd.org]
- 10. cambridge.org [cambridge.org]
- 11. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]
- 12. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. Synthesis and antiparasitic activity of albendazole and mebendazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Bendazol in In Vitro Cancer Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bendazol and its related benzimidazole compounds, such as albendazole and mebendazole, have demonstrated significant anti-neoplastic properties in a variety of cancer cell lines.[1][2] Originally developed as anti-parasitic agents, their mechanism of action, primarily through the disruption of microtubule polymerization, makes them promising candidates for cancer therapy.[1][3] These compounds can induce cell cycle arrest, apoptosis, and inhibit key signaling pathways involved in tumor progression and angiogenesis.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the in vitro use of this compound and its analogues in cancer cell culture.
Mechanism of Action
The primary anti-cancer mechanism of benzimidazoles involves their binding to β-tubulin, which inhibits the polymerization of microtubules.[1][7] This disruption of the microtubule network leads to several downstream effects, including:
-
Mitotic Arrest: Inhibition of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase.[5][6][8]
-
Induction of Apoptosis: The sustained mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation.[6][9][10]
-
Disruption of Cellular Transport: Microtubules are essential for intracellular transport, and their disruption affects various cellular processes.
Beyond microtubule disruption, benzimidazoles have been shown to modulate several critical signaling pathways in cancer cells.
Signaling Pathways Modulated by Benzimidazoles
Several key signaling pathways are affected by benzimidazole treatment in cancer cells. Understanding these pathways is crucial for designing experiments and interpreting results.
-
VEGFR2 Signaling Pathway: Mebendazole has been shown to inhibit the autophosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which in turn blocks downstream signaling through the ERK1/2 pathway, a critical regulator of angiogenesis.[4]
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK1_2 [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Mebendazole)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label=" Binds"]; VEGFR2 -> PLCg [label=" Activates"]; PLCg -> ERK1_2 [label=" Activates"]; ERK1_2 -> Angiogenesis; this compound -> VEGFR2 [label=" Inhibits\nautophosphorylation", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } .dot Caption: VEGFR2 Signaling Pathway Inhibition by this compound.
-
STAT3/5 Signaling Pathway: Albendazole can abrogate the activation of STAT3 and STAT5, oncogenic transcription factors, by inhibiting the phosphorylation of Janus-activated kinases (JAKs) and Src. This effect appears to be mediated by an increase in the protein tyrosine phosphatase SHP-1.[11]
// Nodes JAKs_Src [label="JAKs / Src", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3_5 [label="STAT3 / STAT5", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Oncogenic Gene\nTranscription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SHP1 [label="SHP-1", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound\n(Albendazole)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges JAKs_Src -> STAT3_5 [label=" Phosphorylates"]; STAT3_5 -> Gene_Transcription; SHP1 -> STAT3_5 [arrowhead=tee, label=" Dephosphorylates"]; this compound -> JAKs_Src [arrowhead=tee, color="#EA4335", fontcolor="#EA4335", label=" Inhibits"]; this compound -> SHP1 [arrowhead=vee, color="#34A853", fontcolor="#34A853", label=" Enhances"]; } .dot Caption: STAT3/5 Signaling Pathway Modulation by this compound.
-
AKT/GSK-3β/Snail Signaling Pathway: Low-dose albendazole has been found to inhibit the migration and invasion of melanoma cells by modulating the AKT/GSK-3β/Snail pathway, which is a key regulator of the epithelial-mesenchymal transition (EMT).[12]
// Nodes AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSK3b_inactive [label="GSK-3β (inactive)\n(p-Ser9)", fillcolor="#F1F3F4", fontcolor="#202124"]; GSK3b_active [label="GSK-3β (active)\n(p-Tyr216)", fillcolor="#FBBC05", fontcolor="#202124"]; Snail [label="Snail", fillcolor="#F1F3F4", fontcolor="#202124"]; EMT [label="Epithelial-Mesenchymal\nTransition (EMT)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Albendazole)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AKT -> GSK3b_inactive [label=" Phosphorylates (Ser9)"]; GSK3b_active -> Snail [arrowhead=tee, label=" Promotes degradation"]; Snail -> EMT; this compound -> GSK3b_active [arrowhead=vee, color="#34A853", fontcolor="#34A853", label=" Enhances accumulation"]; } .dot Caption: AKT/GSK-3β/Snail Pathway and this compound.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the cytotoxic potential of a compound. The IC50 values for benzimidazoles can vary depending on the cancer cell line and experimental conditions.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Albendazole | HT-29 | Colorectal Cancer | 0.12 | [6] |
| Albendazole Sulfoxide | HT-29 | Colorectal Cancer | 2.35 | [6] |
| Albendazole | HCT8 | Intestinal Cancer | 0.3 | [8] |
| Flubendazole | HCT8 | Intestinal Cancer | 0.9 | [8] |
| Fenbendazole | A2780 | Ovarian Cancer | 0.44 (48h) | [13] |
| Fenbendazole | SKOV3 | Ovarian Cancer | 1.05 (48h) | [13] |
| Mebendazole | HT-29 | Colorectal Cancer | < 1.0 (48h) | [9] |
| Albendazole | HT-29 | Colorectal Cancer | < 1.0 (48h) | [9] |
| Parbendazole | AsPC-1 | Pancreatic Cancer | Nanomolar range | [14] |
| Parbendazole | Capan-2 | Pancreatic Cancer | Nanomolar range | [14] |
Experimental Protocols
The following are generalized protocols for key in vitro experiments with this compound and its analogues. It is recommended to optimize these protocols for specific cell lines and experimental goals.
General Experimental Workflow
// Edges Cell_Culture -> Cell_Seeding; Bendazol_Prep -> Treatment; Cell_Seeding -> Treatment; Treatment -> Viability; Treatment -> Apoptosis; Treatment -> Cell_Cycle; } .dot Caption: General workflow for in vitro this compound studies.
Cell Viability Assay (CCK-8 or MTT)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.[5][14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (or analogue)
-
DMSO (for stock solution)
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 to 10 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Addition of Reagent:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[5]
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.[11]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.[5][15]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can then be quantified.
Conclusion
This compound and its analogues represent a promising class of repurposed drugs for cancer therapy. Their well-characterized mechanism of action and effects on multiple signaling pathways provide a strong rationale for their further investigation. The protocols outlined in these application notes provide a foundation for researchers to explore the anti-cancer potential of these compounds in various in vitro models. Careful optimization of experimental conditions for each specific cancer cell line is essential for obtaining robust and reproducible data.
References
- 1. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncodaily.com [oncodaily.com]
- 4. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 8. Antiproliferative effect of benzimidazole anthelmintics albendazole, ricobendazole, and flubendazole in intestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Low-Dose Albendazole Inhibits Epithelial-Mesenchymal Transition of Melanoma Cells by Enhancing Phosphorylated GSK-3β/Tyr216 Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptome analysis reveals the anticancer effects of fenbendazole on ovarian cancer: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Bendazol in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bendazol, a class of benzimidazole compounds, in preclinical mouse xenograft models of cancer. This document outlines the mechanism of action, key signaling pathways affected, and standardized experimental procedures to evaluate the anti-tumor efficacy of this compound.
Introduction
Bendazoles, including compounds such as albendazole, mebendazole, and fenbendazole, are broad-spectrum anthelmintic drugs that have been repurposed for cancer therapy.[1][2][3] Their primary anti-cancer mechanism involves the disruption of microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][4][5] Preclinical studies using mouse xenograft models have demonstrated the potential of Bendazoles to inhibit tumor growth across various cancer types.[6][7]
Mechanism of Action and Signaling Pathways
This compound's anti-neoplastic activity stems from its ability to interfere with multiple cellular pathways crucial for cancer cell proliferation and survival.
Primary Mechanism: Microtubule Destabilization
Bendazoles bind to β-tubulin, preventing its polymerization into microtubules.[1][8] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.[5][9]
Modulation of Key Signaling Pathways
Beyond microtubule disruption, Bendazoles have been shown to modulate several other signaling pathways implicated in tumorigenesis:
-
p53 Pathway Activation: Fenbendazole has been shown to cause the mitochondrial translocation of p53, a key tumor suppressor protein that can trigger apoptosis.[7][10]
-
Inhibition of Glucose Uptake: These compounds can inhibit glucose uptake by cancer cells by downregulating the expression of glucose transporters (GLUT) and the key glycolytic enzyme hexokinase II.[7][10]
-
STAT3 and STAT5 Signaling: Albendazole has been found to suppress the activation of STAT3 and STAT5, transcription factors that play a crucial role in cancer cell growth and survival.[11]
-
ERK Signaling Pathway: Mebendazole has been shown to exert immunomodulatory activity through the ERK signaling pathway.[2]
-
Angiogenesis Inhibition: Some Bendazoles can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[5]
Quantitative Data Summary
The following tables summarize the anti-tumor efficacy of various this compound compounds in different mouse xenograft models.
Table 1: Anti-tumor Efficacy of Parbendazole in an HN6 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | ~1200 | 0 |
| Parbendazole | 50 | Oral Gavage | ~600 | 50 |
| Parbendazole | 100 | Oral Gavage | ~300 | 75 |
Data is approximated from graphical representations in cited literature for illustrative purposes.[4]
Table 2: Survival Analysis of HCT-116 Tumor-Bearing Mice Treated with Albendazole
| Treatment Group | Dosage (mg/kg) | Median Survival (days) |
| Vehicle Control | - | 23 |
| Albendazole | 25 | 31 |
| Albendazole | 50 | 41.5 |
[12]
Table 3: In Vitro IC50 Values of Albendazole and its Metabolites in HT-29 Cells
| Compound | IC50 (µM) |
| Albendazole (ABZ) | 0.12 |
| Albendazole Sulfoxide (ABZ-SO) | 2.35 |
[9]
Experimental Protocols
This section provides a detailed methodology for evaluating the in vivo anti-tumor efficacy of a this compound compound using a subcutaneous xenograft mouse model.
Cell Culture and Preparation
-
Culture human cancer cells (e.g., HCT-116, HT-29) in a suitable complete medium until they reach 70-80% confluency.[13]
-
Harvest the cells by trypsinization, neutralize the trypsin with a complete medium, and centrifuge the cell suspension.[4]
-
Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).[13]
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10^7 cells/mL.[4] Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion.[13]
Xenograft Model Establishment
-
Use immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old.[13] Allow for a 3-5 day acclimatization period.[13]
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[4]
Animal Grouping and Treatment
-
Monitor the mice for tumor growth. Once tumors become palpable, measure their dimensions (length and width) with digital calipers every 2-3 days.[4][14]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[4][13]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[14]
-
Prepare the this compound compound suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).[4]
-
Administer the this compound compound or vehicle control to the respective groups via the desired route (e.g., oral gavage) at the predetermined dosage and schedule.[4]
Monitoring and Data Collection
-
Measure tumor dimensions and body weight of each mouse 2-3 times per week to monitor efficacy and toxicity.[4][14]
-
Observe the general health and behavior of the animals daily.
-
Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach the maximum size permitted by IACUC guidelines.[4]
Endpoint Analysis
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors and record their final weight and volume.
-
Tumor tissue can be processed for further analysis, such as histopathology, immunohistochemistry, or molecular analysis.
Visualizations
Signaling Pathways of this compound
Caption: this compound's multi-faceted anti-cancer mechanism.
Experimental Workflow for Xenograft Model
Caption: Workflow for a mouse xenograft study.
References
- 1. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oncodaily.com [oncodaily.com]
- 6. Characterization of the anticancer effect of mebendazole and its interaction with standard cytotoxic drugs in patient tumor cells ex vivo and in an in vivo mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 9. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Albendazole Exhibits Anti-Neoplastic Actions against Gastric Cancer Cells by Affecting STAT3 and STAT5 Activation by Pleiotropic Mechanism(s) [mdpi.com]
- 12. Combination of Albendazole and 2-Methoxyestradiol significantly improves the survival of HCT-116 tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Bendazol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendazol, a benzimidazole derivative, and its analogues represent a promising class of compounds with a wide range of potential therapeutic applications, including anthelmintic and anticancer activities. The primary mechanism of action for many benzimidazoles involves the disruption of microtubule polymerization by binding to β-tubulin.[1][2][3][4] This activity leads to the arrest of cell division, impaired glucose uptake, and ultimately cell death in susceptible parasites and cancer cells.[1][5] High-throughput screening (HTS) is a critical methodology for efficiently evaluating large libraries of this compound derivatives to identify lead compounds with desired biological activities.[6][7]
These application notes provide detailed protocols for two primary HTS assays designed to identify and characterize this compound derivatives that modulate cellular processes: a biochemical-based tubulin polymerization assay and a cell-based cytotoxicity assay.
Key Signaling Pathway: Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[1][4] The dynamic instability of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated. This compound and its derivatives are known to interfere with this process by binding to β-tubulin, thereby inhibiting polymerization.[1][3] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.
Caption: this compound derivatives' mechanism of action.
High-Throughput Screening Workflow
A typical HTS campaign for this compound derivatives involves several stages, from assay development to hit confirmation.[7][8] The goal is to identify compounds that exhibit a desired biological effect in a robust and reproducible manner. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay, with a value greater than 0.5 indicating a reliable assay.[6][8]
Caption: General high-throughput screening workflow.
Application Note 1: Biochemical Tubulin Polymerization Assay
This assay is designed to identify this compound derivatives that directly inhibit the polymerization of tubulin in a cell-free system. The assay measures the increase in fluorescence of a reporter dye that binds specifically to polymerized microtubules.
Experimental Protocol
1. Materials and Reagents:
-
Purified bovine brain tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter dye (e.g., a fluorescence-based dye that binds to polymerized tubulin)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (negative control for inhibition)
-
This compound derivative library (dissolved in DMSO)
-
384-well, black, clear-bottom microplates
2. Assay Procedure:
-
Prepare a tubulin solution by resuspending lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Add 1 µL of this compound derivatives (at various concentrations) or control compounds (Paclitaxel, Nocodazole, or DMSO vehicle) to the wells of a 384-well plate.
-
Prepare a reaction mixture containing tubulin, GTP (final concentration 1 mM), and the fluorescent reporter dye in polymerization buffer.
-
Dispense 49 µL of the reaction mixture into each well of the microplate containing the compounds.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes at the appropriate excitation and emission wavelengths for the chosen dye.
3. Data Analysis:
-
Calculate the rate of tubulin polymerization for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Rate_compound - Rate_neg_control) / (Rate_pos_control - Rate_neg_control))
-
-
Identify "hits" as compounds that show significant inhibition of tubulin polymerization (e.g., >50% inhibition).
-
For hit compounds, perform dose-response experiments to determine the IC50 value (the concentration at which 50% of the enzymatic activity is inhibited).
Data Presentation
Table 1: Primary Screening of this compound Derivatives for Tubulin Polymerization Inhibition
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| BZD-001 | 10 | 85.2 | Yes |
| BZD-002 | 10 | 12.5 | No |
| BZD-003 | 10 | 92.1 | Yes |
| BZD-004 | 10 | 5.6 | No |
| Paclitaxel | 10 | 0 (Control) | N/A |
| Nocodazole | 10 | 100 (Control) | N/A |
Table 2: Dose-Response Data for Hit Compounds
| Compound ID | IC50 (µM) |
| BZD-001 | 1.5 |
| BZD-003 | 0.8 |
Application Note 2: Cell-Based Cytotoxicity Assay
This assay identifies this compound derivatives that are toxic to cancer cells, a common downstream effect of microtubule disruption. A common method is to measure the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells.[9]
Experimental Protocol
1. Materials and Reagents:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
384-well, clear-bottom, black-walled microplates
-
This compound derivative library (dissolved in DMSO)
-
Doxorubicin (positive control for cytotoxicity)
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
Phosphate-Buffered Saline (PBS)
2. Assay Procedure:
-
Seed cells into 384-well plates at a predetermined optimal density (e.g., 2,000 cells/well) in 40 µL of culture medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Add 100 nL of this compound derivatives or control compounds (Doxorubicin or DMSO vehicle) to the wells.
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Add 10 µL of the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a microplate reader with appropriate filters (e.g., 560 nm excitation / 590 nm emission).
3. Data Analysis:
-
Calculate the percentage of cell viability for each well:
-
% Viability = 100 * (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)
-
-
Identify "hits" as compounds that significantly reduce cell viability (e.g., <50% viability).
-
For hit compounds, perform dose-response experiments to determine the EC50 value (the concentration at which 50% of the maximal effect is observed).
Data Presentation
Table 3: Primary Screening of this compound Derivatives for Cytotoxicity in HeLa Cells
| Compound ID | Concentration (µM) | % Cell Viability | Hit (Yes/No) |
| BZD-001 | 10 | 15.8 | Yes |
| BZD-002 | 10 | 95.3 | No |
| BZD-003 | 10 | 8.2 | Yes |
| BZD-004 | 10 | 88.9 | No |
| Doxorubicin | 1 | 5.1 (Control) | N/A |
| DMSO | 0.1% | 100 (Control) | N/A |
Table 4: Dose-Response Data for Hit Compounds
| Compound ID | EC50 (µM) |
| BZD-001 | 2.1 |
| BZD-003 | 1.2 |
Conclusion
The described high-throughput screening assays provide robust and efficient methods for the identification and characterization of novel this compound derivatives with potential therapeutic value. The biochemical tubulin polymerization assay allows for the direct assessment of the compound's interaction with its molecular target, while the cell-based cytotoxicity assay provides a physiologically relevant measure of its downstream effects. Together, these assays form a powerful platform for the discovery of new drug candidates from libraries of this compound derivatives.
References
- 1. Albendazole - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 5. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. marinbio.com [marinbio.com]
Bendazol cell viability assay (e.g., MTT, XTT) protocol
Application Notes: Bendazol Cell Viability Assays
Introduction
This compound, a benzimidazole derivative, has demonstrated potential as an anti-proliferative agent in various cancer cell lines. Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division and maintenance of cell structure.[1][2] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[3][4] Assessing the cytotoxic and cytostatic effects of this compound is a crucial step in preclinical drug development. Tetrazolium-based colorimetric assays, such as MTT and XTT, are widely used to evaluate cell viability by measuring the metabolic activity of cells.[5][6] These assays provide a quantitative measure of the number of viable cells in a culture, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50).
Principle of the Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[6]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures the reduction of a tetrazolium salt. However, the XTT salt is reduced to a water-soluble orange formazan product.[7] This eliminates the need for a solubilization step, making the protocol more convenient and less prone to errors associated with dissolving formazan crystals.[8] The reduction of XTT is thought to occur at the cell surface via trans-plasma membrane electron transport.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related benzimidazole compounds in various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| This compound Analog 1 | HCT116 (Colon Cancer) | Crystal Violet | Not Specified | 22.4 | [9] |
| This compound Analog 2 | HCT116 (Colon Cancer) | Crystal Violet | Not Specified | 0.34 | [9] |
| Albendazole | SW1990 (Pancreatic Cancer) | MTT | Not Specified | Time/Dose-dependent decrease | [10] |
| Albendazole | PANC-1 (Pancreatic Cancer) | MTT | Not Specified | Time/Dose-dependent decrease | [10] |
| Albendazole | MCF-7 (Breast Cancer) | MTT | 24 hours | >10 µg/mL | [11] |
| Parbendazole | AsPC-1 (Pancreatic Cancer) | Not Specified | Not Specified | Nanomolar range | [4] |
| Parbendazole | Capan-2 (Pancreatic Cancer) | Not Specified | Not Specified | Nanomolar range | [4] |
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).[4]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percent cell viability against the log of the this compound concentration to determine the IC50 value.
-
XTT Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Target cancer cell line
-
Complete culture medium
-
XTT labeling mixture (prepared fresh by mixing XTT labeling reagent and electron-coupling reagent)[7]
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
XTT Reagent Addition and Incubation:
-
Prepare the XTT working solution immediately before use by mixing the XTT solution and the electron coupling reagent (e.g., in a 50:1 ratio).[8]
-
Add 50 µL of the XTT working solution to each well.[8]
-
Incubate the plate at 37°C for 2-4 hours, or until the desired color change is observed. The optimal incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate to evenly distribute the color.
-
Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay (Step 6).
-
Visualizations
Caption: Workflow for this compound Cell Viability Assay.
Caption: this compound's Signaling Pathway to Cell Death.
References
- 1. In vitro effects of albendazole and its metabolites on the cell proliferation kinetics and micronuclei frequency of stimulated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Albendazole suppresses cell proliferation and migration and induces apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application of Bendazol and its Analogs in 3D Spheroid Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the application of Bendazol in 3D spheroid culture models is limited in the current scientific literature. This document provides a comprehensive overview and detailed protocols based on the well-documented anticancer effects of structurally and functionally related benzimidazole anthelmintics, namely Mebendazole (MBZ), Albendazole (ABZ), and Fenbendazole (FBZ). These compounds are used as surrogates to infer the potential applications and methodologies for this compound.
Introduction
Three-dimensional (3D) spheroid and organoid cultures are increasingly recognized as superior models for preclinical cancer research and drug discovery. By recapitulating the complex cell-cell and cell-matrix interactions of in vivo tumors, these models offer a more physiologically relevant platform compared to traditional 2D cell culture.[1][2][3][4] Benzimidazole compounds, a class of drugs traditionally used as anthelmintics, have shown potent anticancer activities.[5][6] This document outlines the application of this compound and its analogs in 3D spheroid culture models, providing detailed protocols for assessing their efficacy and elucidating their mechanisms of action.
The primary anticancer mechanism of benzimidazoles involves the disruption of microtubule polymerization by binding to β-tubulin.[7][8][9] This leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and inhibition of critical cellular processes like angiogenesis and glucose uptake.[4][7][10][11] Furthermore, these compounds have been shown to modulate key cancer-related signaling pathways, including the p53 and Akt/NF-κB pathways.[12][13][14][15]
Data Presentation: Efficacy of Benzimidazole Analogs in Cancer Models
The following tables summarize the quantitative data on the anticancer effects of Mebendazole, Albendazole, and Fenbendazole from various studies.
Table 1: IC50 Values of Benzimidazole Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| Mebendazole | OVCAR3 | Ovarian Cancer | 0.625 | 48h | [3] |
| Mebendazole | OAW42 | Ovarian Cancer | 0.312 | 48h | [3] |
| Mebendazole | Glioblastoma Cell Lines | Glioblastoma | 0.1 - 0.3 | Not Specified | [16] |
| Albendazole | HT-29 | Colorectal Cancer | 0.12 | 5 days | [11][17] |
| Albendazole | SNU-C5 | Colorectal Cancer | 0.47 | 3 days | [18] |
| Albendazole | SNU-C5/5-FUR | 5-FU-Resistant Colorectal Cancer | 4.23 | 3 days | [18] |
| Fenbendazole | SNU-C5 | Colorectal Cancer | 0.50 | 3 days | [18] |
| Fenbendazole | SNU-C5/5-FUR | 5-FU-Resistant Colorectal Cancer | 4.09 | 3 days | [18] |
| Fenbendazole | A2780 | Ovarian Cancer | 0.44 | 48h | [19] |
| Fenbendazole | SKOV3 | Ovarian Cancer | 1.05 | 48h | [19] |
Table 2: Effects of Mebendazole on Ovarian Cancer Spheroid Invasion [3]
| Cell Line | Treatment | Concentration (µM) | Invasion Area Reduction (%) |
| OVCAR3 | Mebendazole | 0.312 | 34% |
| OVCAR3 | Mebendazole | 0.625 (IC50) | 51.2% |
| OVCAR3 | Mebendazole | 1.25 | 74% |
| OAW42 | Mebendazole | 0.156 | 39.7% |
| OAW42 | Mebendazole | 0.312 (IC50) | 50.5% |
| OAW42 | Mebendazole | 0.625 | 65.7% |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound and its analogs in 3D spheroid models.
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the formation of spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the chosen cell line in a T-75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.[16]
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.[16]
-
Resuspend the cell pellet in fresh, pre-warmed complete medium and determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000 to 5,000 cells/well).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.[16]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.[16]
-
For long-term culture, perform a half-medium change every 2-3 days.
Protocol 2: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
3D spheroids in a 96-well ULA plate
-
This compound analog (e.g., Mebendazole) stock solution
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
After 3-4 days of spheroid formation, prepare serial dilutions of the this compound analog in complete culture medium at 2X the final desired concentration.
-
Carefully add 100 µL of the 2X drug dilutions to the corresponding wells of the 96-well plate containing the spheroids.[16]
-
Include vehicle control wells (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.[16]
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[16]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[16]
-
Measure the luminescence using a plate-reading luminometer.
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
Materials:
-
3D spheroids in a 96-well ULA plate
-
This compound analog
-
Complete culture medium
-
Caspase-Glo® 3/7 3D Assay kit
-
Luminometer
Procedure:
-
Treat the spheroids with the this compound analog as described in Protocol 2.
-
Equilibrate the 96-well plate containing the treated spheroids to room temperature.
-
Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions and equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 3D Reagent to each well.
-
Mix the contents using a plate shaker at 500 rpm for 30 seconds.
-
Incubate the plate at room temperature for at least 30 minutes.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[20]
Protocol 4: Immunofluorescence Staining of Spheroids
This protocol allows for the visualization of protein expression and localization within the 3D spheroid structure.
Materials:
-
3D spheroids
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% goat serum, 1% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody (e.g., anti-β-tubulin, anti-p53)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Carefully collect spheroids and wash them with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 20 minutes at room temperature (for intracellular targets).
-
Wash the spheroids three times with PBS.
-
Block non-specific antibody binding by incubating the spheroids in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Incubate the spheroids with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the spheroids three times with PBS containing 0.1% Tween-20.
-
Incubate the spheroids with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash the spheroids three times with PBS containing 0.1% Tween-20.
-
Counterstain the nuclei with DAPI for 15-30 minutes.
-
Wash the spheroids twice with PBS.
-
Mount the spheroids on a microscope slide using a suitable mounting medium.
-
Image the spheroids using a confocal or fluorescence microscope.
Protocol 5: Western Blot Analysis of Spheroids
This protocol is for the detection of specific proteins in spheroid lysates.
Materials:
-
3D spheroids
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment condition and wash with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes. For robust spheroids, mechanical disruption (e.g., sonication or passing through a syringe) may be necessary.[3]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound and its analogs in 3D spheroid culture models.
Caption: Proposed mechanism of action of this compound and its analogs in cancer cells.
Caption: Experimental workflow for evaluating this compound analogs in 3D spheroids.
Caption: Simplified p53 signaling pathway activated by this compound analogs.
Conclusion
This compound and its analogs represent a promising class of repurposed drugs for cancer therapy. Their multi-faceted mechanism of action, targeting fundamental cellular processes, makes them attractive candidates for further investigation. The use of 3D spheroid culture models provides a robust and physiologically relevant platform to evaluate their therapeutic potential and to gain deeper insights into their effects on tumor biology. The protocols and information provided herein serve as a comprehensive guide for researchers to explore the application of these compounds in advanced preclinical cancer models. Further studies are warranted to confirm these findings for this compound specifically and to translate these promising preclinical results into clinical applications.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study of Mebendazole for the Treatment of Pediatric Gliomas | Clinical Research Trial Listing [centerwatch.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antihelmintic flubendazole inhibits microtubule function through a mechanism distinct from Vinca alkaloids and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. advancedbiomatrix.com [advancedbiomatrix.com]
- 11. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Mebendazole Could Revolutionize Non-Traditional Cancer Care| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 13. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of p53 signaling and regression of breast and prostate carcinoma cells by spirooxindole-benzimidazole small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. mdpi.com [mdpi.com]
- 18. Facebook [cancer.gov]
- 19. Transcriptome analysis reveals the anticancer effects of fenbendazole on ovarian cancer: an in vitro and in vivo study | springermedizin.de [springermedizin.de]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Bendazol Formulation for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bendazoles, a class of benzimidazole anthelmintics, are widely used in both human and veterinary medicine to treat parasitic infections. Albendazole and Mebendazole are prominent members of this class. Their primary mechanism of action involves the disruption of microtubule structures within parasitic cells, leading to impaired glucose uptake and eventual cell death.[1][2][3] Beyond their antiparasitic effects, bendazoles have also been investigated for their anticancer properties in various animal models.[4] However, their poor aqueous solubility presents a significant challenge for in vivo studies, necessitating specific formulation strategies to ensure adequate bioavailability for oral administration.[5][6] These application notes provide detailed protocols and data for the formulation and administration of Bendazol (using Albendazole as a primary example) for in vivo animal research.
Mechanism of Action
The principal mode of action for bendazoles is the inhibition of tubulin polymerization.[3] They selectively bind to the colchicine-sensitive site of β-tubulin in parasitic cells, preventing the assembly of tubulin dimers into microtubules.[1][2] This disruption of the cellular cytoskeleton interferes with essential functions such as cell division, motility, and intracellular transport.[2][7] A critical consequence is the impairment of glucose absorption by the parasite's intestinal cells, which leads to the depletion of glycogen stores and a reduction in ATP production, ultimately causing parasite immobilization and death.[1][2]
Caption: this compound's mechanism of action targeting tubulin polymerization.
Pharmacokinetics in Rodents
Following oral administration, bendazoles like albendazole are poorly absorbed from the gastrointestinal tract due to their low water solubility.[6][8] The parent compound is rapidly and extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to its active metabolite, albendazole sulfoxide.[1][8][9] This active metabolite is responsible for the systemic anthelmintic effects.[1] Elimination occurs mainly through the bile and feces.[8][10]
Table 1: Summary of Pharmacokinetic Parameters for Benzimidazoles in Rats
| Parameter | Mebendazole | Albendazole Sulfoxide | Notes |
|---|---|---|---|
| Animal Model | Rat | Rat | Data compiled from separate studies. |
| Administration | Oral (in DMSO solution) | Oral | |
| Bioavailability | ~53% | - | Bioavailability of the parent compound is generally low (~5-10%).[8] |
| T½ (elimination) | 3.2 hours | - | Refers to the terminal plasma elimination half-life.[10] |
| Metabolism | Major metabolite: methyl-5(6)-(alpha-hydroxybenzyl)-2-benzimidazole carbamate.[10] | Primarily metabolized to the inactive albendazole sulfone.[9][11] | Metabolized extensively in the liver.[1][9] |
| Excretion | ~85% eliminated in bile.[10] | Recovered in urine as various metabolites.[11] | |
Formulation Protocols for Oral Administration
Due to poor solubility, a suspension is the most common formulation for oral gavage in animal studies. The choice of vehicle can significantly impact drug suspension and bioavailability.
Protocol 1: Carboxymethyl Cellulose (CMC) Suspension
This is a simple and widely used method for creating a homogenous suspension for oral dosing.
Materials:
-
This compound (e.g., Albendazole) powder
-
Carboxymethyl cellulose sodium salt (CMC)
-
Sterile distilled water
-
Magnetic stirrer and stir bar
-
Weighing scale and spatula
-
Graduated cylinder
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 mL of distilled water while stirring continuously with a magnetic stirrer. Continue stirring until the CMC is fully dissolved and the solution is clear.
-
Calculate Required Amounts: Determine the total volume needed based on the number of animals, dose per animal (e.g., mg/kg), and dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required.
-
Prepare the Suspension: Weigh the required amount of this compound powder. Slowly add the powder to the 0.5% CMC vehicle while vortexing or stirring vigorously to ensure a uniform suspension.[12]
-
Homogenize: Continue to stir the suspension for at least 15-30 minutes before administration to maintain homogeneity. Stir continuously during the dosing procedure to prevent the compound from settling.
-
Storage: Prepare the suspension fresh daily. If short-term storage is necessary, store at 4°C and ensure it is thoroughly re-suspended before use.
Protocol 2: Solubilizing Vehicle for Poorly Soluble Compounds
For compounds that are particularly difficult to suspend, a co-solvent system can be used. This formulation is common in preclinical toxicology and pharmacology studies.
Materials:
-
This compound (e.g., Albendazole) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG 400 (Polyethylene glycol 400)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl) or sterile water
Procedure:
-
Initial Solubilization: Weigh the required amount of this compound powder. Dissolve it completely in the smallest necessary volume of DMSO. A common starting point for the final formulation is 5-10% DMSO.[13]
-
Add Co-solvents: To the DMSO-drug solution, add PEG 400 (e.g., to a final concentration of 40%) and Tween-80 (e.g., to a final concentration of 5%) sequentially, mixing thoroughly after each addition.[13]
-
Final Dilution: Slowly add the saline or water dropwise while vortexing to bring the formulation to the final volume. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[13]
-
Observe for Precipitation: Observe the final solution carefully for any signs of precipitation. The solution may be slightly viscous but should be clear or a stable micro-suspension.
-
Administration: Use immediately after preparation.
Table 2: Example Formulations for In Vivo this compound Studies
| Compound | Vehicle Composition | Animal Model | Dosing Route | Reference |
|---|---|---|---|---|
| Albendazole | 0.5% Carboxymethyl Cellulose (CMC) | Mouse | Oral Gavage | [12] |
| Albendazole | Honey diluted 1:1 (v/v) with 0.5% CMC | Mouse | Voluntary Feeding | [12] |
| Mebendazole | Aqueous Dimethyl sulphoxide (DMSO) | Rat | Oral Gavage | [10] |
| Various | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Mouse | Oral Gavage |[13] |
In Vivo Administration Protocol: Oral Gavage in Rodents
Oral gavage is a standard method for delivering a precise dose of a substance directly into the stomach.[14] It requires proper training to minimize animal stress and prevent injury.
Materials:
-
Appropriately sized gavage needle (flexible plastic or stainless steel with a ball-tip).[14]
-
Syringe (1-3 mL)
-
Prepared this compound formulation
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to calculate the precise volume of the formulation to be administered. A typical maximum dosing volume is 10 mL/kg.[14]
-
Handling and Restraint: Restrain the mouse or rat firmly but gently, ensuring the head and body are in a straight line to provide a direct path to the esophagus.
-
Needle Insertion: Measure the gavage needle against the animal externally, from the tip of the nose to the last rib, to estimate the correct insertion depth.
-
Administration: Gently insert the gavage needle into the mouth, advancing it along the upper palate toward the esophagus. The needle should pass smoothly without resistance.[14] If resistance is met, withdraw and reposition.
-
Dosing: Once the needle is in place, slowly depress the syringe plunger to deliver the formulation. Do not administer the fluid too rapidly, as this can cause reflux.[12]
-
Withdrawal and Monitoring: After administration, gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for several minutes for any signs of respiratory distress or adverse reaction.[14]
Caption: Standard experimental workflow for in vivo oral dosing studies.
Example Dosing Regimens from In Vivo Studies
The dose and frequency of this compound administration vary widely depending on the animal model, the disease being studied, and the specific research question.
Table 3: Reported Dosing Regimens for Bendazoles in Rodent Models
| Compound | Animal Model | Disease Model | Dose | Dosing Regimen | Reference |
|---|---|---|---|---|---|
| Albendazole | BALB/c Mouse | Parasitic Meningitis | Not specified | Daily therapy | [15] |
| Albendazole | BALB/c Mouse | Toxocariasis | 9 mg | Single dose every 24h for 8 days | [16] |
| Albendazole | BALB/c Mouse | Toxocariasis | 3 mg | Every 8h for 8 days | [16] |
| Albendazole | BALB/c Mouse | Echinococcosis | 200 mg/kg | Daily for 8 weeks | [12] |
| Albendazole | Rat | General Pharmacokinetics | 100 mg/kg | Single oral dose | [17] |
| Mebendazole | Rat | General Pharmacokinetics | Not specified | Single oral or IV dose |[10] |
References
- 1. droracle.ai [droracle.ai]
- 2. Albendazole - Wikipedia [en.wikipedia.org]
- 3. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic mechanism and pharmacological study of albendazole in secondary hepatic alveolar echinococcosis (HAE) model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. The metabolic and pharmacokinetic disposition of mebendazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of albendazole sulfoxide enantiomers administered in racemic form and separately in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Voluntary Ingestion of Antiparasitic Drugs Emulsified in Honey Represents an Alternative to Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. The efficacy of therapy with albendazole in mice with parasitic meningitis caused by Angiostrongylus cantonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asu.elsevierpure.com [asu.elsevierpure.com]
- 17. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow cytometry analysis of Bendazol-induced cell cycle arrest
Application Note & Protocol
Flow Cytometry Analysis of Bendazol-Induced Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the benzimidazole class of compounds, which have been widely studied for their anthelmintic properties and are now gaining significant attention for their potential as anticancer agents.[1][2][3][4][5][6] The primary mechanism of action for benzimidazoles involves the disruption of microtubule polymerization by binding to β-tubulin.[6][7][8][9] This interference with microtubule dynamics disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[2][10] Consequently, treatment with benzimidazoles like this compound can lead to an arrest of the cell cycle, most notably at the G2/M phase, and can ultimately induce apoptosis in rapidly dividing cells.[2][10][11][12][13]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[14] By staining cells with a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[14][15] This allows for the differentiation of cells in the G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content) phases of the cell cycle.[14] This application note provides a detailed protocol for utilizing flow cytometry to analyze the effects of this compound on the cell cycle of a cancer cell line.
Data Presentation
The following tables summarize the expected quantitative data from a flow cytometry experiment investigating the effects of this compound on the cell cycle. Data is presented as the mean percentage of cells in each phase of the cell cycle ± standard deviation.
Table 1: Cell Cycle Distribution Following this compound Treatment
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound | 0.5 | 48.7 ± 2.8 | 20.1 ± 2.2 | 31.2 ± 2.9 |
| This compound | 1.0 | 35.4 ± 3.5 | 15.3 ± 1.9 | 49.3 ± 4.1 |
| This compound | 2.5 | 22.1 ± 2.9 | 10.5 ± 1.5 | 67.4 ± 5.2 |
Table 2: Sub-G1 Population Analysis for Apoptosis
| Treatment Group | Concentration (µM) | % Sub-G1 Population (Apoptotic Cells) |
| Vehicle Control | 0 | 1.5 ± 0.4 |
| This compound | 0.5 | 3.8 ± 0.9 |
| This compound | 1.0 | 8.2 ± 1.5 |
| This compound | 2.5 | 15.7 ± 2.3 |
Experimental Protocols
This section provides a detailed methodology for the key experiments.
1. Cell Culture and this compound Treatment
-
Cell Line: A suitable cancer cell line (e.g., HeLa, A549, or a cell line relevant to the user's research).
-
Culture Medium: Appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Protocol:
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment (e.g., 2 x 10^5 cells/well).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1.0, and 2.5 µM). Ensure the final concentration of the solvent does not exceed a non-toxic level (typically <0.1%).
-
Incubate the cells with this compound for a predetermined time period (e.g., 24 or 48 hours).
-
2. Sample Preparation for Flow Cytometry
-
Reagents:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (see recipe below)
-
-
Protocol:
-
Harvest the cells by first collecting the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 1 and centrifuge at 300 x g for 5 minutes.[15]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again, discard the supernatant, and resuspend the pellet in 500 µL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing. This helps to prevent cell clumping.[15]
-
Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.[15][16]
-
3. Propidium Iodide Staining and Flow Cytometry
-
PI Staining Solution Recipe:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
Protocol:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet them.[15]
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge and repeat the PBS wash.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.[17]
-
Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.[15][18]
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population.[19]
-
Visualizations
Caption: this compound's proposed mechanism of action leading to cell cycle arrest.
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
References
- 1. cancerchoices.org [cancerchoices.org]
- 2. researchgate.net [researchgate.net]
- 3. cancerchoices.org [cancerchoices.org]
- 4. What to Know About Fenbendazole | American Cancer Society [cancer.org]
- 5. Fenbendazole for Pancreatic Cancer: What Research Shows [healthline.com]
- 6. euclid.int [euclid.int]
- 7. Evaluation of the mechanism of action of albendazole on adult rat lungworm (Angiostrongyluscantonensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 9. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 10. The Widely Used Antihelmintic Drug Albendazole is a Potent Inducer of Loss of Heterozygosity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
Application Note: Analysis of Tubulin Polymerization Following Bendazol Treatment by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are crucial for a variety of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function. Consequently, tubulin is a significant target for the development of anticancer drugs.[1][2]
Bendazol and its derivatives, belonging to the benzimidazole class of compounds, are known to interfere with microtubule dynamics.[3][4] These agents act as microtubule-destabilizing agents by binding to β-tubulin, which in turn inhibits tubulin polymerization.[4][5][6] This disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis.[1]
This application note provides a detailed protocol for utilizing Western blotting to assess the effects of this compound on tubulin polymerization in cultured cells. The method is based on the differential solubility of tubulin monomers and dimers (soluble fraction) versus polymerized microtubules (insoluble fraction).[7] By separating these two fractions and quantifying the amount of tubulin in each, a direct measurement of this compound's impact on microtubule dynamics can be obtained.[1][7]
Principle of the Assay
Cells are treated with this compound, leading to a shift in the equilibrium between soluble and polymerized tubulin. Following treatment, cells are lysed in a hypotonic buffer that preserves the integrity of the microtubule structures. Through centrifugation, the cell lysate is separated into a soluble fraction containing unpolymerized tubulin dimers and an insoluble fraction containing the polymerized microtubules.[1][8] The amount of tubulin in each fraction is then quantified by Western blot analysis, allowing for a determination of the percentage of polymerized tubulin. A decrease in this percentage upon this compound treatment is indicative of its microtubule-destabilizing activity.[1]
Signaling Pathway of this compound's Effect on Tubulin Polymerization
Caption: Mechanism of this compound leading to microtubule disruption and apoptosis.
Experimental Protocols
Materials and Reagents
-
Cell Culture Media and Supplements
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Hypotonic Lysis Buffer (e.g., M-PER Mammalian Protein Extraction Reagent with protease inhibitors)[2]
-
BCA Protein Assay Kit
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibody (e.g., anti-α-tubulin or anti-β-tubulin)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Detection Reagent
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Experimental Workflow
Caption: Western blot workflow for analyzing tubulin polymerization.
Detailed Protocol
1. Cell Culture and Treatment
-
Seed cells (e.g., HeLa, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.[2]
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.[2]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in fresh culture media to the desired final concentrations. Include a vehicle control (media with the same concentration of solvent).
-
Remove the old media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours).[2]
2. Cell Lysis and Fractionation
-
After the treatment period, place the culture plates on ice and wash the cells twice with ice-cold PBS.[1]
-
Aspirate the PBS and add an appropriate volume of ice-cold hypotonic lysis buffer containing protease inhibitors to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 10-15 minutes, vortexing gently on occasion.[1]
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to separate the soluble and polymerized fractions.[1][8]
-
Carefully transfer the supernatant to a new, pre-chilled tube. This is the soluble fraction .
-
The remaining pellet contains the polymerized tubulin. Wash the pellet once with lysis buffer to remove any residual soluble proteins, centrifuge again, and discard the supernatant.[8] Resuspend the pellet in an equal volume of lysis buffer as the soluble fraction. This is the polymerized fraction .
3. Protein Quantification
-
Determine the protein concentration of the soluble and polymerized fractions using a BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.[1]
-
Perform electrophoresis to separate the proteins based on their size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
5. Antibody Incubation and Detection
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific for tubulin (e.g., anti-α-tubulin or anti-β-tubulin) overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
Apply a chemiluminescent detection reagent and visualize the protein bands using an imaging system.[1]
6. Data Analysis
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities for tubulin in both the soluble (S) and polymerized (P) fractions for each treatment condition.[8]
-
Calculate the percentage of polymerized tubulin for each sample using the formula: % Polymerized Tubulin = [P / (S + P)] x 100[8]
-
Compare the percentage of polymerized tubulin in the this compound-treated samples to the vehicle control. A successful microtubule-destabilizing agent like this compound should demonstrate a dose-dependent decrease in the percentage of polymerized tubulin.[1]
Data Presentation
The following table shows representative data for an experiment treating cells with increasing concentrations of a tubulin polymerization inhibitor like this compound.
| Treatment Condition | Soluble Tubulin (S) (Relative Densitometry Units) | Polymerized Tubulin (P) (Relative Densitometry Units) | Total Tubulin (S+P) | % Polymerized Tubulin [P/(S+P)]*100 |
| Vehicle Control (0 µM) | 100 | 100 | 200 | 50.0% |
| This compound (1 µM) | 120 | 80 | 200 | 40.0% |
| This compound (5 µM) | 150 | 50 | 200 | 25.0% |
| This compound (10 µM) | 175 | 25 | 200 | 12.5% |
Conclusion
The protocol described in this application note provides a reliable and quantitative method for assessing the impact of this compound on tubulin polymerization in a cellular context. By separating and analyzing the soluble and polymerized tubulin fractions via Western blot, researchers can effectively characterize the microtubule-destabilizing properties of this compound and similar compounds. This assay is a valuable tool for professionals in the fields of cancer research and drug development for elucidating the mechanism of action of tubulin-targeting agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Mebendazole? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Synergistic Effects of Bendazol Derivatives in Combination with Chemotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The repurposing of existing drugs for cancer therapy presents a promising and cost-effective strategy in oncology research. Benzimidazole anthelmintics, such as albendazole and mebendazole, have garnered significant interest for their potential anticancer properties. These agents primarily act by disrupting microtubule polymerization, a mechanism distinct from many classical chemotherapeutic agents. This document provides detailed application notes and protocols for in vitro studies investigating the synergistic effects of bendazol derivatives in combination with conventional chemotherapy agents. The focus is on providing structured data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Data Presentation: Quantitative Analysis of Synergistic Cytotoxicity
The following tables summarize quantitative data from in vitro studies, highlighting the enhanced anticancer effects when combining this compound derivatives with standard chemotherapeutic drugs.
Table 1: Synergistic Effect of Albendazole and Cisplatin on HEp-2 Human Larynx Cancer Cells
| Treatment Group | Concentration | % Reduction in Cell Viability |
| Cisplatin (CDDP) | 20 µM | 19.3% |
| Albendazole (ABZ) | 40 µM | 12.8% |
| CDDP + ABZ (Combination) | 20 µM + 40 µM | 61% |
| Data suggests a potential synergistic interaction, as the combined effect is greater than the additive effect of the individual drugs (32.1%)[1]. |
Table 2: Efficacy of Mebendazole in Combination with Cisplatin in Head and Neck Squamous Cell Carcinoma (HNSCC) Cells
| Cell Line | Treatment | Effect |
| CAL27, SCC15 | Mebendazole (MBZ) | Markedly inhibits cell proliferation and induces apoptosis[2]. |
| CAL27, SCC15 | MBZ + Cisplatin | Strong synergistic effect in inhibiting cell proliferation and inducing apoptosis[2]. |
| Mebendazole was found to be more potent than cisplatin in inhibiting proliferation in these cell lines[2]. |
Table 3: Mebendazole Overcoming Cisplatin Resistance in Ovarian Cancer Cells
| Cell Line | Treatment | Observation |
| OVCAR8CR, SKOV3CR | 0.25 µM MBZ + 5 µM Cisplatin | Significant increase in apoptotic cells compared to either drug alone[3][4]. |
| These findings suggest that mebendazole can sensitize chemoresistant ovarian cancer cells to cisplatin[3][4]. |
Table 4: Antiproliferative Effects of Albendazole on Various Cancer Cell Lines
| Cell Line | IC50 Value (Albendazole) | Reference |
| HPV-negative HNSCC | 152 nM (average) | [5] |
| MCF-7 (Breast Cancer) | 44.9 (unit not specified, likely µM) for 24h | [6] |
| Albendazole has demonstrated potent antiproliferative effects across a range of cancer cell lines[5][6]. |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the combined effects of this compound and chemotherapy.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of drug combinations on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HEp-2, HNSCC lines, Ovarian cancer lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound derivative (e.g., Albendazole, Mebendazole) stock solution
-
Chemotherapy agent (e.g., Cisplatin, Paclitaxel) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/ml in a volume of 0.2 ml per well[1]. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the this compound derivative and the chemotherapy agent, both alone and in combination, in complete medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The combination index (CI) can be calculated to determine synergism, additivity, or antagonism.
Protocol 2: Apoptosis Assay (Hoechst 33258 Staining)
Objective: To visualize and quantify apoptotic cells based on nuclear morphology changes.
Materials:
-
Cancer cells cultured on coverslips or in chamber slides
-
Drug solutions (as in Protocol 1)
-
Hoechst 33258 staining solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or chamber slides and allow them to adhere. Treat the cells with the desired drug concentrations for the specified duration (e.g., 72 hours)[3].
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and then stain with Hoechst 33258 solution for 10 minutes in the dark.
-
Washing and Mounting: Wash the cells with PBS to remove excess stain. Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging and Analysis: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence. Count the number of apoptotic and total cells in several random fields to determine the percentage of apoptosis.
Protocol 3: Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of drug combinations on the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Trypsin-EDTA
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following drug treatment for the desired time, harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental workflows.
Caption: A generalized workflow for in vitro evaluation of this compound and chemotherapy combinations.
Caption: Key signaling pathways affected by this compound derivatives leading to anticancer effects.
Conclusion
The combination of this compound derivatives with conventional chemotherapy agents holds considerable promise for enhancing anticancer efficacy and potentially overcoming drug resistance. The protocols and data presented herein provide a framework for researchers to design and execute in vitro studies to further explore these synergistic interactions. The primary mechanism of action for bendazoles involves the disruption of microtubule function, leading to cell cycle arrest and apoptosis[5][6]. When combined with DNA-damaging agents like cisplatin or other microtubule-targeting agents like paclitaxel, these effects can be potentiated, leading to a more robust antitumor response. Further investigation into the specific signaling pathways and resistance mechanisms is warranted to optimize these combination therapies for future clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthelmintic mebendazole enhances cisplatin's effect on suppressing cell proliferation and promotes differentiation of head and neck squamous cell carcinoma (HNSCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiparasitic mebendazole (MBZ) effectively overcomes cisplatin resistance in human ovarian cancer cells by inhibiting multiple cancer-associated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aging-us.com [aging-us.com]
- 5. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Albendazole as a promising molecule for tumor control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle-Based Delivery of Bendazoles in Cancer Research
Introduction
Bendazoles, a class of benzimidazole anthelmintic drugs, have garnered significant interest in oncology for their potential as repurposed anticancer agents. Compounds such as Fenbendazole (FZ) and Albendazole (ABZ) have demonstrated efficacy against various cancer types by disrupting microtubule polymerization, inducing cell cycle arrest at the G2/M phase, and inhibiting angiogenesis.[1][2] A major hurdle in their clinical application for cancer therapy is their poor water solubility, which limits bioavailability and systemic delivery.[1][3] Nanoparticle-based drug delivery systems offer a promising strategy to overcome this limitation by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery to tumor tissues.[1][4]
These application notes provide an overview of different nanoparticle platforms for Bendazole delivery and detailed protocols for their synthesis, characterization, and evaluation in cancer research.
Nanoparticle Formulation Data
The following tables summarize quantitative data for various Bendazole-loaded nanoparticle formulations from preclinical studies.
Table 1: Physicochemical Properties of Bendazole-Loaded Nanoparticles
| Nanoparticle Type | Bendazole Derivative | Average Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA-NPs | Fenbendazole (FZ) | ~150 | Not Reported | Not Reported | [1] |
| PEG-MCM-NPs | Fenbendazole (FBZ) | Not Reported | Not Reported | 17.2 | [5] |
| Albumin-NPs (BSA-ABZ) | Albendazole (ABZ) | 7-10 | Not Reported | Not Reported | [6][7] |
| Albumin-NPs (Nab-ABZ) | Albendazole (ABZ) | 200-250 | Not Reported | Not Reported | [6][7] |
| Solid Lipid NPs (ASLNs) | Albendazole (ABZ) | 218.4 ± 5.1 | Not Reported | Not Reported | [8] |
| Chitosan-TPP NPs | Albendazole (ABZ) | 157.8 ± 2.82 | Not Reported | Not Reported | [9] |
| Chitosan-coated PLGA NPs | Albendazole (ABZ) | 260-480 | 43.4-54.6 | Not Reported | [10] |
| Mesoporous Silica NPs (MCM-41) | Albendazole (ABZ) | Not Reported | Not Reported | 30 | [11] |
| Polyurethane (PU) NPs | Albendazole (ABZ) | 128 | Not Reported | Not Reported | [12] |
| Stearic Acid-based NPs | Albendazole (ABZ) | 110.6 ±1.5 - 400.9 ± 2.4 | 43.56 ± 0.95 - 85.1 ±0.58 | 65.8 - 98.1 | [13][14] |
Table 2: In Vitro Cytotoxicity of Bendazole-Loaded Nanoparticles
| Cell Line | Nanoparticle Formulation | IC50 Value | Comments | Reference |
| U-87 MG (Glioma) | Free Albendazole | 13.30 µg/mL | - | [8] |
| U-87 MG (Glioma) | Albendazole-loaded SLNs (ASLNs) | 4.90 µg/mL | More cytotoxic than free ABZ due to efficient uptake. | [8] |
| HepG2 (Liver Cancer) | Free Albendazole | 23 µM | - | [11] |
| HepG2 (Liver Cancer) | Albendazole-loaded MCM-41 NPs | 7.9 µM | 2.6-fold increase in cytotoxicity compared to free ABZ. | [11] |
| OVCAR3, SKOV3 (Ovarian Cancer) | Albumin-NPs (Nab-ABZ) | - | Slightly more active than free ABZ. | [15] |
| HeyA8, HeyA8-MDR (Ovarian Cancer) | Fenbendazole-PLGA-NPs | - | Significantly decreased cell proliferation. | [1] |
| CaSki, HeLa, SiHa, C33-A (Cervical Cancer) | Albendazole-Silica-Chitosan Nanospheres | >85% reduction in cell proliferation after 72h | - | [16] |
Experimental Protocols
Protocol 1: Synthesis of Fenbendazole-Loaded PLGA Nanoparticles (FZ-PLGA-NPs)
This protocol is based on the methodology for preparing FZ-encapsulated poly(D,L-lactide-co-glycolide) acid (PLGA) nanoparticles to improve systemic delivery.[1]
Materials:
-
Fenbendazole (FZ)
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of FZ and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to create an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the FZ-PLGA-NPs.
-
Washing: Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and freeze-dry to obtain a powder for storage.
References
- 1. Anti-cancer effect of fenbendazole-incorporated PLGA nanoparticles in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nanoformulations of albendazole as effective anticancer and antiparasite agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Albumin nanoparticles increase the anticancer efficacy of albendazole in ovarian cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Albumin nanoparticles increase the anticancer efficacy of albendazole in ovarian cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid Lipid Nanoparticles of Albendazole for Enhancing Cellular Uptake and Cytotoxicity against U-87 MG Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel albendazole-chitosan nanoparticles for intestinal absorption enhancement and hepatic targeting improvement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the in vitro anticancer activity of albendazole incorporated into chitosan-coated PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the efficacy of albendazole for liver cancer treatment using mesoporous silica nanoparticles: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid Polymeric Nanoparticles of Albendazole: Synthesis, Physico-Chemical Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jddtonline.info [jddtonline.info]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. Albendazole Release from Silica-Chitosan Nanospheres. In Vitro Study on Cervix Cancer Cell Lines [mdpi.com]
Troubleshooting & Optimization
Bendazol Technical Support Center: Enhancing Solubility for Cell Culture Applications
Welcome to the Bendazol Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a primary focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
This compound, a benzimidazole derivative, is recognized for its potential therapeutic properties, including immunomodulatory and anti-hypertensive effects. In the context of cell biology research, its mechanism of action is primarily associated with the disruption of microtubule polymerization, a key process for cell division, structure, and intracellular transport. Additionally, studies on related benzimidazole compounds suggest potential involvement in modulating signaling pathways such as Nitric Oxide Synthase (NOS), Hypoxia-Inducible Factor-1 alpha (HIF-1α), and various immunomodulatory pathways.
Q2: What are the solubility characteristics of this compound?
This compound is sparingly soluble in water but exhibits good solubility in organic solvents, with Dimethyl Sulfoxide (DMSO) being the most commonly used solvent for preparing stock solutions for cell culture experiments.[1] It is crucial to use anhydrous DMSO, as absorbed moisture can reduce solubility.
Q3: What is the recommended solvent and concentration for preparing a this compound stock solution?
The recommended solvent for preparing a concentrated stock solution of this compound is anhydrous Dimethyl Sulfoxide (DMSO). While specific concentrations can vary based on experimental needs, a common starting point is to prepare a 10 mM stock solution.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%.[2] However, the tolerance to DMSO can vary between cell lines. It is highly recommended to perform a vehicle control experiment to determine the optimal and non-toxic final DMSO concentration for your specific cell line.
Quantitative Solubility Data
The following table summarizes the solubility of this compound and related benzimidazoles in various solvents. This data is intended to guide solvent selection and stock solution preparation.
| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| This compound | DMSO | 55 | 264.09 | Sonication may be required. |
| Parbendazole | DMSO | 3 - 4 | 12.13 - 16.18 | Use of fresh, anhydrous DMSO is recommended.[2] |
| Albendazole | DMSO | ~2.65 (10 mM) | 10 | |
| This compound | Water | Insoluble | - | |
| Parbendazole | Water | Insoluble | - | [2] |
| Albendazole | Water | ~0.0228 (at 25°C) | ~0.086 | [3] |
| Parbendazole | Ethanol | Insoluble | - | [2] |
| Albendazole | Ethanol | Minimally Soluble | - | [1] |
| Albendazole | Acetone | Minimally Soluble | - | [1] |
| Albendazole | Methanol | Minimally Soluble | - | [1] |
Note: Data for Parbendazole and Albendazole are included as they are structurally related benzimidazoles and provide valuable context for solubility characteristics.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass: The molecular weight of this compound (C₁₄H₁₂N₂) is 208.26 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.08 mg of this compound.
-
Weigh the compound: Accurately weigh the calculated mass of this compound powder.
-
Dissolve in DMSO: Add the weighed this compound powder to a sterile tube and add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).
-
Ensure complete dissolution: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM, 10 µM).
-
Serial dilution: Perform a serial dilution of the 10 mM DMSO stock solution into the pre-warmed cell culture medium.
-
Proper mixing technique: It is critical to add the small volume of the DMSO stock solution to the larger volume of the cell culture medium while gently vortexing or swirling. This rapid mixing helps to prevent localized high concentrations of this compound, which can lead to precipitation.[2]
-
Vehicle control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.
-
Visual inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the concentration may be too high for the aqueous medium, and a lower concentration should be used.
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to the cell culture medium.
| Potential Cause | Troubleshooting Action |
| Low Aqueous Solubility: this compound is inherently hydrophobic and has poor solubility in aqueous solutions like cell culture media. | * Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment. Perform a dose-response curve to find the highest soluble and effective concentration. |
| "Solvent Shock": Rapidly diluting a high-concentration DMSO stock into an aqueous medium can cause the compound to crash out of solution. | * Improve Dilution Technique: Add the DMSO stock dropwise to the pre-warmed (37°C) culture medium while continuously and gently vortexing or swirling. This ensures rapid dispersion and avoids localized high concentrations. * Stepwise Dilution: Consider a two-step dilution. First, dilute the DMSO stock into a smaller volume of medium, then add this intermediate dilution to the final volume. |
| High DMSO Stock Concentration: A very concentrated stock solution requires a large dilution factor, increasing the risk of precipitation. | * Lower Stock Concentration: If feasible, prepare a less concentrated DMSO stock solution (e.g., 1 mM) to reduce the dilution factor needed to achieve the final concentration. |
| Low Temperature of Medium: Adding a concentrated stock to cold medium can decrease solubility. | * Pre-warm Medium: Always use cell culture medium that has been pre-warmed to 37°C. |
Issue: The this compound solution is initially clear but forms a precipitate over time in the incubator.
| Potential Cause | Troubleshooting Action |
| Exceeded Solubility Limit: The final concentration, although initially appearing soluble, may be at a supersaturated state and precipitates over time at 37°C. | * Lower Final Concentration: As with immediate precipitation, reducing the final working concentration is the most effective solution. |
| Media Evaporation: Evaporation of water from the culture plates can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. | * Maintain Humidity: Ensure the incubator has adequate humidity. Use culture plates with tight-fitting lids or seal the plates with a gas-permeable membrane. |
| pH Shift in Medium: Cellular metabolism can lead to a decrease in the pH of the culture medium, which may affect the solubility of this compound. | * Monitor pH: Regularly check the pH of your culture medium. If significant acidification is occurring, consider changing the medium more frequently or using a medium with a stronger buffering capacity (e.g., supplemented with HEPES). |
| Interaction with Media Components: this compound may interact with certain components in the cell culture medium, leading to the formation of insoluble complexes. | * Serum-Containing Medium: If using a serum-free medium, consider testing your experiment in a serum-containing medium. Serum proteins like albumin can sometimes help to stabilize hydrophobic compounds and keep them in solution. |
Visualizing this compound's Mechanisms of Action
Primary Mechanism: Microtubule Disruption
This compound, like other benzimidazoles, is known to interfere with the polymerization of tubulin, the protein subunit of microtubules. This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis.
Potential Signaling Pathways
Research on benzimidazoles suggests their involvement in other cellular pathways.
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: Some benzimidazoles have been shown to affect the stability and activity of HIF-1α, a key regulator of cellular response to low oxygen.
Immunomodulatory Effects via ERK Pathway: Certain benzimidazoles can stimulate pro-inflammatory responses in immune cells through the activation of the ERK signaling pathway.
Experimental Workflow for this compound Treatment in Cell Culture
The following diagram outlines a general workflow for conducting experiments with this compound in a cell culture setting.
References
- 1. Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stimulation of pro-inflammatory responses by mebendazole in human monocytic THP-1 cells through an ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bendamustine Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with bendamustine (referred to as Bendazol in the prompt, but commonly known as bendamustine in scientific literature).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line shows a higher than expected IC50 value for bendamustine. What are the potential causes and how can I troubleshoot this?
A1: An unexpectedly high IC50 value for bendamustine suggests intrinsic or acquired resistance. Here are potential causes and troubleshooting steps:
-
Cell Line Integrity:
-
Troubleshooting: Authenticate your cell line using short tandem repeat (STR) profiling to rule out cross-contamination. Regularly test for mycoplasma contamination, which can alter cellular response to drugs.
-
-
Experimental Protocol:
-
Troubleshooting: Ensure accurate seeding density, as this can influence drug efficacy. Verify the concentration and stability of your bendamustine stock solution. Optimize the treatment duration; a 72-hour incubation is common for IC50 determination.[1]
-
-
Mechanisms of Resistance:
-
Upregulated DNA Repair Pathways: Bendamustine induces DNA damage.[2] Overexpression of DNA repair proteins can lead to resistance.
-
Troubleshooting: Assess the expression levels of key DNA damage response (DDR) proteins (e.g., ATM, ATR, CHK1, PARP) via Western blot.[3] Consider combination therapies with DNA repair inhibitors (see Q3).
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump bendamustine out of the cell, reducing its intracellular concentration.[4][5]
-
Troubleshooting: Evaluate the expression of ABC transporters like ABCB1 (P-gp) and ABCG2 (BCRP) using qPCR or Western blot. Test the effect of known ABC transporter inhibitors in combination with bendamustine.
-
-
Alterations in Apoptotic Pathways: Defects in apoptotic signaling can confer resistance. While bendamustine can induce p53-independent apoptosis, alterations in other apoptotic regulators may play a role.[6]
-
Troubleshooting: Analyze the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) by Western blot.
-
-
Q2: I am not observing the expected level of apoptosis in my bendamustine-treated cells. What should I check?
A2: Insufficient apoptosis upon bendamustine treatment can be due to several factors:
-
Suboptimal Drug Concentration or Treatment Time: The induction of apoptosis is dose- and time-dependent.
-
Troubleshooting: Perform a time-course and dose-response experiment. Collect cells at various time points (e.g., 24, 48, 72 hours) and with a range of bendamustine concentrations to determine the optimal conditions for apoptosis induction in your specific cell line.
-
-
Cell Cycle Arrest: Bendamustine can induce cell cycle arrest, which may precede apoptosis.[7]
-
Troubleshooting: Analyze the cell cycle distribution of your treated cells using flow cytometry with propidium iodide (PI) staining. A significant accumulation of cells in the G2/M or S phase may indicate cell cycle arrest.
-
-
Apoptosis Assay Issues:
-
Troubleshooting: Ensure your apoptosis assay is functioning correctly. For Annexin V/PI staining, include positive (e.g., staurosporine-treated) and negative controls. Verify the settings and compensation on your flow cytometer.
-
Q3: How can I experimentally overcome bendamustine resistance in my cell line?
A3: Several strategies can be employed to overcome bendamustine resistance in vitro:
-
Combination with DNA Repair Inhibitors:
-
CHK1 Inhibitors: Inhibition of the CHK1-dependent DNA damage checkpoint can sensitize cells to bendamustine.[7]
-
PARP Inhibitors: Combining bendamustine with PARP inhibitors can be a synergistic approach, especially in cells with deficiencies in other DNA repair pathways.[8]
-
Base Excision Repair (BER) Inhibitors: Perturbing BER can enhance bendamustine-induced cell death.[7]
-
-
Combination with Other Chemotherapeutic Agents:
-
Targeting Apoptotic Pathways:
-
Bcl-2 Inhibitors: In cell lines overexpressing anti-apoptotic Bcl-2 proteins, combination with Bcl-2 inhibitors (e.g., venetoclax) may restore sensitivity.
-
Data Presentation
Table 1: Bendamustine IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity Status (Relative) | Reference |
| DLBCL Cell Lines | ||||
| SU-DHL-5 | Diffuse Large B-Cell Lymphoma (GCB) | Low (not specified) | Sensitive | [12] |
| OCI-Ly3 | Diffuse Large B-Cell Lymphoma (ABC) | ~25 (Rapamycin) | Sensitive | [13] |
| TK | Diffuse Large B-Cell Lymphoma | 47.0 ± 4.6 | Intermediate | [1] |
| B104 | Diffuse Large B-Cell Lymphoma | 42.0 ± 6.9 | Intermediate | [1] |
| SU-DHL-10 | Diffuse Large B-Cell Lymphoma (GCB) | High (not specified) | Resistant | [12] |
| MCL Cell Lines | ||||
| HBL-2 | Mantle Cell Lymphoma | ~10-30 | Sensitive | [1] |
| SMCH16 | Mantle Cell Lymphoma | ~10-30 | Sensitive | [1] |
| Granta519 | Mantle Cell Lymphoma | ~100-250 | Resistant | [1] |
| NCEB-1 | Mantle Cell Lymphoma | ~100-250 | Resistant | [1] |
| MM Cell Lines | ||||
| MOLP-2 | Multiple Myeloma | Low (not specified) | Sensitive | [12] |
| RPMI-8226 | Multiple Myeloma | High (not specified) | Resistant | [12] |
| CLL Primary Cells | ||||
| Untreated Patients | Chronic Lymphocytic Leukemia | LD50: 7.3 µg/mL | Sensitive | |
| Pretreated Patients | Chronic Lymphocytic Leukemia | LD50: 4.4 µg/mL | More Resistant |
Note: IC50 values can vary between studies due to different experimental conditions. This table provides a general overview.
Experimental Protocols
Protocol 1: Determination of Bendamustine IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of bendamustine in an appropriate solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared bendamustine dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the logarithm of the bendamustine concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentrations of bendamustine for the determined optimal time. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot for DNA Damage Response Proteins
-
Protein Extraction: Treat cells with bendamustine, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ATM, p-CHK1, PARP, γH2AX) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Visualizations
References
- 1. Purine Analog-Like Properties of Bendamustine Underlie Rapid Activation of DNA Damage Response and Synergistic Effects with Pyrimidine Analogues in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bendamustine for treatment of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | PLOS One [journals.plos.org]
- 8. Targeting the ATR/CHK1 axis with PARP inhibition results in tumor regression in BRCA mutant models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-resistance and synergy with bendamustine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bendamustine in chronic lymphocytic leukemia and refractory lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. einsteinmed.edu [einsteinmed.edu]
Technical Support Center: Optimizing Bendazol Dosage for Apoptosis Induction In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bendazol and its derivatives (e.g., Albendazole, Mebendazole) for inducing apoptosis in in vitro cancer cell studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Bendazoles induce apoptosis?
A1: Bendazoles, such as albendazole and mebendazole, primarily induce apoptosis by disrupting microtubule polymerization.[1][2] This interference with the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, which subsequently triggers the intrinsic apoptotic pathway.[1][2][3] Key events include the activation of caspase-3, cleavage of poly(ADP-ribose) polymerase (PARP), DNA fragmentation, and changes in mitochondrial membrane permeability.[1][2][4]
Q2: How do I prepare and store this compound stock solutions?
A2: this compound compounds are generally soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to prepare a concentrated stock solution in DMSO, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C.[5] For immediate use, the stock solution can be diluted to the desired working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[5]
Q3: What are the typical effective concentrations of Bendazoles for apoptosis induction?
A3: The effective concentration of Bendazoles is highly dependent on the specific compound, the cell line being studied, and the duration of exposure. Generally, concentrations can range from the nanomolar to the micromolar scale. For instance, the IC50 for mebendazole in some meningioma cell lines has been reported to be in the range of 0.26–0.42 µM.[6] Albendazole has been shown to be effective in gastric cancer cell lines at concentrations between 0.01 and 1.5 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How long should I incubate my cells with this compound to observe apoptosis?
A4: The time required to observe significant apoptosis varies between cell lines and is dependent on the this compound concentration used.[7] Apoptotic effects can be detected as early as 24 hours, with more pronounced effects often observed at 48 and 72 hours.[2][8] Time-course experiments are recommended to identify the optimal incubation period for your specific cell line and experimental goals.
Q5: Are Bendazoles stable in cell culture media?
A5: The stability of benzimidazole derivatives like Bendazoles in aqueous solutions such as cell culture media can be a concern.[5] Factors like pH and exposure to light can contribute to their degradation.[5] To ensure consistent results, it is recommended to prepare fresh dilutions of the compound from a frozen stock for each experiment.[5] The composition of the cell culture medium itself can also impact the stability of dissolved compounds.[9][10]
Troubleshooting Guide
Issue 1: Low or no apoptotic induction observed.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Perform a dose-response study with a wide range of this compound concentrations (e.g., from 0.01 µM to 100 µM) to determine the IC50 value for your specific cell line. The provided data tables can serve as a starting point.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Conduct a time-course experiment, assessing apoptosis at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal duration of treatment.[7]
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may exhibit intrinsic or acquired resistance to microtubule-targeting agents.[4] Consider trying a different cancer cell line or investigating the expression levels of proteins involved in drug resistance.
-
-
Possible Cause 4: Drug Instability.
-
Solution: Prepare fresh working solutions of this compound for each experiment from a frozen stock.[5] Minimize the exposure of the drug-containing media to light.
-
Issue 2: High background apoptosis in control (vehicle-treated) cells.
-
Possible Cause 1: DMSO Toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below a toxic level, typically less than 0.5%.[5] Run a vehicle-only control with the same DMSO concentration as your experimental samples to assess its effect.
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions.
-
Solution: Maintain optimal cell culture conditions, including proper confluency, sterile technique, and regular media changes, to ensure cell health prior to the experiment.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Inconsistent Drug Preparation.
-
Solution: Ensure the this compound stock solution is thoroughly mixed before each use. Aliquoting the stock solution can help avoid variability from repeated freeze-thaw cycles.[5]
-
-
Possible Cause 2: Variation in Cell Seeding Density.
-
Solution: Maintain a consistent cell seeding density across all experiments, as this can influence the cellular response to the drug.
-
-
Possible Cause 3: General Experimental Errors.
-
Solution: Carefully review all experimental steps for potential sources of error.[11] Double-check calculations, pipetting accuracy, and incubation times.
-
Data Presentation
Table 1: Reported IC50 Values of Bendazole Derivatives in Various Cancer Cell Lines
| Bendazole Derivative | Cancer Cell Line | IC50 Value (µM) | Exposure Time (hours) |
| Mebendazole | Jurkat (T-cell leukemia) | 10 | Not Specified |
| Mebendazole | Meningioma Cell Lines | 0.26 - 0.42 | Not Specified |
| Albendazole | SGC-7901 (Gastric Cancer) | ~0.5 - 1.0 | 48 |
| Albendazole | MKN-45 (Gastric Cancer) | ~0.25 - 0.5 | 48 |
| Albendazole | MKN-28 (Gastric Cancer) | >1.5 | 48 |
| Albendazole | SW1990 (Pancreatic Cancer) | Not Specified | 48 |
| Albendazole | PANC-1 (Pancreatic Cancer) | Not Specified | 48 |
| Albendazole | MCF7 (Breast Cancer) | 0.1 - 100 | Not Specified |
| Albendazole | MDA-MB-231 (Breast Cancer) | ~100 | Not Specified |
| Albendazole | B16F10 (Melanoma) | 0.1 - 100 | Not Specified |
| Albendazole | HT-29 (Colorectal Cancer) | Not Specified | Not Specified |
| Albendazole | FaO (Hepatoma) | 1.0 ± 0.4 | 72 |
| Albendazole | HepG2 (Hepatoma) | 6.4 ± 0.1 | 72 |
| Albendazole | Balb/c 3T3 (Fibroblast) | 0.2 ± 0.1 | 72 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions. This table should be used as a general guide.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from established methods for assessing cell viability.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is a standard method for quantifying apoptosis by flow cytometry.[13][14]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the determined incubation period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound-induced apoptosis.
Caption: this compound's primary mechanism of apoptosis induction.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Deworming to Cancer Therapy: Benzimidazoles in Hematological Malignancies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.zageno.com [go.zageno.com]
- 12. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting Bendazol precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Bendazol in cell culture experiments and addressing common challenges, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound, also known as Dibazole, is a benzimidazole derivative. Its primary mechanism of action is the inhibition of tubulin polymerization.[1][2] By binding to tubulin, the protein subunit of microtubules, this compound disrupts the formation of the mitotic spindle, which is essential for cell division. This interference with the cytoskeleton can lead to cell cycle arrest and apoptosis.[3] Additionally, this compound has been observed to increase the activity of nitric oxide (NO) synthase and down-regulate the expression of Hypoxia-inducible factor 1-alpha (HIF-1α).[4]
Q2: Why is my this compound precipitating in the cell culture medium?
This compound has very low aqueous solubility.[5] Precipitation in cell culture media is a common issue that typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of the medium.[3] This often happens during the dilution of a concentrated this compound stock solution, which is usually prepared in an organic solvent like dimethyl sulfoxide (DMSO).[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
DMSO is the recommended solvent for preparing concentrated stock solutions of this compound due to its high solubility in this solvent.[4][6] It is advisable to use anhydrous DMSO, as absorbed moisture can decrease solubility.[3]
Q4: How should I prepare and store this compound stock solutions?
To prepare a this compound stock solution, dissolve the this compound powder in pure, anhydrous DMSO.[3][4][6] Sonication or gentle warming may be necessary to ensure complete dissolution.[4][6] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended, with 0.1% or lower being ideal for most cell lines.[3][7] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.[3]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation in your cell culture experiments.
Visual Troubleshooting Flowchart
Caption: A flowchart to diagnose and resolve this compound precipitation.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon adding stock solution to media | Poor aqueous solubility of this compound. | - Prepare a high-concentration stock solution in 100% anhydrous DMSO.[3][4][6] - Warm the cell culture media to 37°C before adding the this compound stock solution. - Add the stock solution drop-wise to the media while gently vortexing or swirling to ensure rapid dispersion.[3] - Avoid adding the stock solution directly to cold media. |
| Final concentration exceeds solubility limit. | - Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media. - Consider using a lower final concentration of this compound if precipitation persists. | |
| High final DMSO concentration. | - Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%.[3][7] - If a high concentration of this compound is required, consider preparing a more concentrated DMSO stock solution to minimize the volume added to the media. | |
| Precipitation observed after incubation | This compound instability in media over time. | - Prepare fresh working solutions of this compound for each experiment. - Minimize the exposure of this compound-containing media to light by using amber-colored tubes or wrapping plates in foil.[8] - The pH of the cell culture medium can affect the stability of some compounds. Ensure your incubator's CO2 levels are properly calibrated to maintain the correct media pH.[9][10] |
| Interaction with media components. | - Serum proteins can sometimes interact with small molecules.[11] Try reducing the serum concentration in your media to see if it affects precipitation. However, be mindful that this may impact cell health. | |
| Inconsistent results between experiments | Incomplete dissolution of stock solution. | - Ensure your this compound stock solution is completely dissolved before use. Sonication may be required.[4][6] - Visually inspect the stock solution for any crystals before each use. |
| Freeze-thaw cycles of stock solution. | - Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can affect compound stability and solubility.[3] |
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Molar Concentration (approx.) | Notes |
| This compound | DMSO | 55 mg/mL[6] | 264 mM | Sonication is recommended for dissolution.[6] |
| DMSO | 100 mg/mL[4] | 480 mM | Ultrasonic assistance may be needed.[4] | |
| Water | >31.2 µg/mL (at pH 7.4)[5] | >0.15 mM | Practically insoluble. | |
| Parbendazole | DMSO | 3-4 mg/mL[3] | 12-16 mM | A related benzimidazole. |
| Ethanol | Insoluble[3] | - | ||
| Water | Insoluble[3] | - | ||
| Albendazole | DMSO | ~10 mg/mL[12] | ~37 mM | A related benzimidazole. |
| Ethanol | Practically insoluble[13] | - | ||
| Water | 0.75 mg/L[13] | ~2.8 µM |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 50 mM in DMSO):
-
Calculate the required mass of this compound using its molecular weight (208.26 g/mol ). For 1 mL of a 50 mM stock solution, you will need 10.41 mg of this compound.
-
Aseptically weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.[4][6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[3]
-
-
Working Solution Preparation (e.g., 50 µM in cell culture medium):
-
Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution. For example, to make a 50 µM working solution from a 50 mM stock, you can perform a 1:1000 dilution.
-
To do this, add 1 µL of the 50 mM stock solution to 999 µL of the pre-warmed cell culture medium.
-
Crucially , add the small volume of the DMSO stock solution to the larger volume of media while gently vortexing or swirling the media.[3] This ensures rapid and even dispersion and minimizes the risk of precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, consider preparing a working solution with a lower concentration.
-
Remember to prepare a vehicle control with the same final concentration of DMSO.
-
Signaling Pathway Visualization
This compound's Effect on Microtubule Dynamics
Caption: this compound inhibits tubulin polymerization, leading to cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | C14H12N2 | CID 12132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Dopamine Receptor | NO Synthase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. purmabiologics.com [purmabiologics.com]
- 11. Exploring the molecular interaction of mebendazole with bovine serum albumin using multi-spectroscopic approaches and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Albendazole CAS#: 54965-21-8 [m.chemicalbook.com]
Bendazol (Albendazole) Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during long-term experiments with Bendazol (Albendazole).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Albendazole in solid form and in solution?
A1: Albendazole is generally stable in its solid form when protected from light and stored at controlled room temperature.[1] However, in solution, it exhibits high photosensitivity and is susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments.[1]
Q2: What are the primary degradation pathways for Albendazole?
A2: The main degradation routes for Albendazole are hydrolysis and oxidation. Hydrolysis can occur, particularly in alkaline conditions, leading to the breakdown of the carbamate group. Oxidation of the sulfide group to sulfoxide and then to sulfone is another significant degradation pathway.[2]
Q3: How should I prepare and store Albendazole stock solutions?
A3: Due to its poor aqueous solubility, Albendazole stock solutions are typically prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO). It is crucial to use anhydrous DMSO as absorbed moisture can reduce solubility.[3] For long-term storage, it is recommended to store stock solutions in tightly sealed containers, protected from light, at -20°C or -80°C. Aliquoting the stock solution can help minimize freeze-thaw cycles that may contribute to degradation.
Q4: What is the mechanism of action of Albendazole?
A4: Albendazole's principal mode of action is the inhibition of tubulin polymerization.[4] It selectively binds to the β-tubulin subunit of parasitic microtubules, disrupting their formation.[5] This leads to a loss of cytoplasmic microtubules, which impairs essential cellular functions in the parasite, such as glucose uptake and intracellular transport, ultimately causing energy depletion and death.[4][5][6]
Troubleshooting Guides
Issue 1: Precipitation of Albendazole in Aqueous Solutions (e.g., Cell Culture Media)
Cause: Albendazole is poorly soluble in water. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the rapid change in solvent polarity can cause the compound to precipitate out of solution, a phenomenon known as "crashing out".[7]
Solutions:
-
Optimize Dilution Technique: Always add the DMSO stock solution dropwise to the larger volume of the aqueous medium while vortexing or stirring vigorously. This promotes rapid mixing and helps prevent localized high concentrations that can trigger precipitation.[7][8]
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of Albendazole in your experiment to stay below its solubility limit in the aqueous medium.[7]
-
Use a Co-solvent: Maintain a low percentage of DMSO in the final solution (typically ≤0.5% to avoid cellular toxicity) to help maintain solubility.[3][9]
-
Adjust pH: Albendazole's solubility is pH-dependent. As a weak base, its solubility is expected to increase in more acidic conditions.[7]
-
Gentle Warming: Gently warming the solution in a 37°C water bath may help to increase the solubility of the compound.[10]
Issue 2: Inconsistent Experimental Results Over Time
Cause: Degradation of Albendazole in working solutions can lead to a decrease in its effective concentration, resulting in variability in experimental outcomes. This degradation can be accelerated by exposure to light, non-optimal pH, or elevated temperatures.
Solutions:
-
Prepare Fresh Working Solutions: It is best practice to prepare fresh working solutions from a frozen stock solution for each experiment to ensure a consistent concentration of the active compound.
-
Protect from Light: Protect all solutions containing Albendazole from light by using amber-colored tubes or by wrapping containers in aluminum foil.[1]
-
Control Temperature: Maintain a consistent and appropriate temperature for your experiments. Avoid prolonged exposure of solutions to elevated temperatures.
-
Monitor Stability: If experiments are conducted over a long duration, it is advisable to monitor the stability of Albendazole in the experimental medium using a stability-indicating analytical method like HPLC.
Quantitative Data on Albendazole Degradation
The following table summarizes the percentage of Albendazole degradation under various forced degradation conditions as determined by a densitometric thin-layer chromatography (TLC) method.
| Stress Condition | Incubation Time (hours) | % Degradation |
| Acidic (0.1N HCl at 60°C) | 1 | 2.50% |
| 2 | 3.85% | |
| 4 | 5.20% | |
| 6 | 6.13% | |
| Alkaline (0.1N NaOH at 60°C) | 1 | 10.50% |
| 2 | 15.20% | |
| 4 | 22.80% | |
| 6 | 30.15% | |
| Oxidative (3% H₂O₂ at 60°C) | 1 | 8.75% |
| 2 | 13.40% | |
| 4 | 19.60% | |
| 6 | 25.50% | |
| Thermal (60°C) | 1 | 4.20% |
| 2 | 7.10% | |
| 4 | 11.30% | |
| 6 | 16.80% | |
| Photolytic (UV-C) | 1 | 6.80% |
| 2 | 10.90% | |
| 4 | 17.20% | |
| 6 | 23.40% | |
| Data adapted from Khanji et al., 2020. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Albendazole
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Albendazole in the presence of its degradation products.[2]
-
Chromatographic Conditions:
-
Column: Symmetry C18, 5 µm, 250 mm x 4.6 mm
-
Mobile Phase: Gradient elution with acetonitrile and sodium acetate buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 295 nm
-
Injection Volume: 50 µL
-
Column Temperature: 35°C
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Albendazole (0.5 mg/mL) by dissolving 25 mg of Albendazole in 5 mL of a 1:99 (v/v) mixture of sulfuric acid and methanol.
-
Sonicate for approximately 10 minutes.
-
Dilute to a final volume of 50 mL with methanol.
-
-
Sample Preparation (from tablets):
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 25 mg of Albendazole to a 50 mL volumetric flask.
-
Add 5 mL of a 1:99 (v/v) mixture of sulfuric acid and methanol and sonicate for 10 minutes.
-
Dilute to volume with methanol.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: 1 N HCl for 1 hour.
-
Base Hydrolysis: 1 N NaOH for 1 hour.
-
Oxidation: 5% H₂O₂ for 3 hours.
-
Thermal Degradation: 80°C for 2 days.
-
Photolytic Degradation: Expose the sample to light for 240 hours (overall illumination of 1.2 million lux hours).[2]
-
Protocol 2: TLC-Densitometric Method for Forced Degradation Studies
This protocol outlines a thin-layer chromatography (TLC) method to quantify the degradation of Albendazole under stress conditions.
-
Materials:
-
TLC Plates: Pre-coated silica gel 60 GF-254 (20 x 20 cm)
-
Mobile Phase 1: Chloroform: Diethyl ether: Glacial acetic acid (75:12.5:12.5, v/v/v)
-
Mobile Phase 2: Dichloromethane: Methanol (90:10, v/v)
-
Densitometer: For scanning at 254 nm.
-
-
Standard Stock Solution Preparation (5 mg/mL):
-
Dissolve 250 mg of Albendazole in a minimal amount of glacial acetic acid.
-
Bring the final volume to 50 mL with methanol.
-
-
Degraded Sample Preparation:
-
Acid-Induced Degradation:
-
In a 5 mL volumetric flask, mix 1 mL of the standard stock solution with 1 mL of 0.1N HCl.
-
Incubate in a water bath at 60°C for specified time intervals (1, 2, 4, 6 hours).
-
-
Base-Induced Degradation:
-
Prepare a solution by dissolving 31.25 mg of Albendazole in 10 mL of 0.1N NaOH and diluting to 25 mL.
-
Transfer 4 mL of this solution to a 5 mL volumetric flask and incubate at 60°C for specified time intervals.
-
After incubation, bring the volume to 5 mL with glacial acetic acid.
-
-
-
Chromatographic Procedure:
-
Apply 1-5 µL spots of the standard and degraded sample solutions to the TLC plate.
-
Develop the plate in a TLC chamber with the chosen mobile phase.
-
Air-dry the plate and scan the spots using a densitometer at 254 nm.
-
Calculate the percentage degradation by comparing the area under the curve (AUC) of the degraded sample to the non-degraded standard.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 6. Albendazole - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Bendazol-Induced Cytotoxicity in Normal Cells
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving Bendazol and its derivatives, with a focus on mitigating cytotoxicity in normal, non-cancerous cell lines.
Troubleshooting Guides
This section addresses common problems encountered during in vitro experiments with this compound.
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
-
Question: We are observing significant cell death in our normal cell line controls when treated with this compound. How can we reduce this off-target cytotoxicity?
-
Answer: High cytotoxicity in normal cells can be due to several factors. Here are some troubleshooting steps:
-
Optimize this compound Concentration: It is crucial to perform a dose-response experiment to determine the optimal concentration that is cytotoxic to your cancer cell line of interest while having minimal effect on the normal cell line. As seen in various studies, this compound and its analogs often exhibit selective cytotoxicity. For instance, Albendazole has been shown to selectively inhibit the proliferation of prostate cancer cell lines at concentrations that do not affect the proliferation of a normal prostate cell line (RWPE-1)[1].
-
Co-treatment with Antioxidants: this compound-induced cytotoxicity is often mediated by the generation of reactive oxygen species (ROS)[1][2]. Co-incubation with an antioxidant like N-acetylcysteine (NAC) can mitigate these effects. NAC has been shown to reverse the cytotoxic effects of Albendazole in MCF-7 cells by reducing ROS levels and restoring the mitochondrial membrane potential[2]. We recommend performing a dose-escalation study with NAC to find the optimal protective concentration for your specific normal cell line.
-
Consider Cell Line Metabolism: The metabolism of this compound can lead to its detoxification. The parent compound, Albendazole, is more toxic than its metabolites, albendazole sulfoxide and albendazole sulfone[3][4][5]. Cell lines with higher metabolic capacity, such as primary hepatocytes, are more resistant to Albendazole's cytotoxic effects[3][4][5]. If you are using a cell line with low metabolic activity (e.g., Balb/c 3T3), it may be more sensitive[3][4][5]. Consider using a normal cell line with a metabolic profile more relevant to the tissue of origin of your cancer cell line.
-
Issue 2: Inconsistent or Not Reproducible Cytotoxicity Results
-
Question: We are seeing high variability in our cytotoxicity assays with this compound between experiments. What could be the cause?
-
Answer: Inconsistent results are often related to the physicochemical properties of this compound and the experimental setup.
-
This compound Solubility: this compound and its analogs have poor aqueous solubility and are typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO)[6]. Precipitation of the compound in the cell culture medium can lead to inconsistent concentrations.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, add the DMSO stock to the pre-warmed cell culture medium while vortexing to ensure rapid and even dispersion. Visually inspect the medium for any signs of precipitation.
-
Critical: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments, as DMSO itself can be toxic to cells at higher concentrations (typically above 0.5%)[6].
-
-
Cell Health and Density: The health and confluency of your cells can significantly impact their sensitivity to cytotoxic agents.
-
Recommendation: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all wells and experiments. Avoid using cells that are over-confluent, as this can lead to spontaneous cell death and affect the assay results[7].
-
-
Reagent Stability: Ensure that your this compound stock solution is stored properly (aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles) and that all assay reagents are within their expiration dates[6].
-
Issue 3: Unexpected Dose-Response Curve
-
Question: Our dose-response curve for this compound is not a typical sigmoidal shape. We are seeing a U-shaped curve where cell viability increases at higher concentrations. What could explain this?
-
Answer: A U-shaped dose-response curve can be due to several factors:
-
Compound Precipitation: At higher concentrations, the compound may be precipitating out of solution, leading to a lower effective concentration and thus, a perceived increase in viability[8].
-
Assay Interference: The compound itself might interfere with the assay chemistry. For example, it could directly reduce the MTT reagent, leading to a false-positive signal for cell viability[9].
-
Cellular Response: At certain concentrations, some compounds can stimulate cell proliferation or increase metabolic activity without an increase in cell number, leading to a higher reading in viability assays like the MTT assay[8].
-
Recommendation: Visually inspect the wells with high concentrations for any signs of precipitation. To check for assay interference, add the compound to cell-free medium and perform the viability assay. If you observe a signal, it indicates a direct interaction between the compound and the assay reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound and other benzimidazoles primarily act as microtubule-disrupting agents. They bind to β-tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase, followed by the induction of apoptosis (programmed cell death)[5][10].
Q2: How does this compound selectively target cancer cells over normal cells?
A2: The selective cytotoxicity of this compound is thought to be due to the higher proliferation rate of cancer cells. Since microtubules are essential for cell division, rapidly dividing cancer cells are more susceptible to microtubule-disrupting agents[10]. Additionally, some studies suggest that this compound's effects are more pronounced in cancer cells with specific genetic backgrounds, such as being HPV-negative in head and neck squamous cell carcinoma[11]. Several studies have shown that normal cell lines are significantly less sensitive to this compound treatment, with some not reaching an IC50 value even at high concentrations[11].
Q3: What are the key signaling pathways involved in this compound-induced apoptosis?
A3: this compound-induced apoptosis is often mediated by the intrinsic pathway. A key mechanism involves the generation of reactive oxygen species (ROS). Increased ROS levels can lead to the activation of the tumor suppressor protein p53. Activated p53 can then upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, caspase activation, and ultimately, apoptosis[2][12].
Q4: Can co-treatment with other drugs enhance this compound's efficacy or reduce its toxicity?
A4: Yes, combination therapies are being explored. For example, co-treatment with paclitaxel, another microtubule-targeting agent with a different mechanism of action (stabilizing microtubules), has been shown to have a synergistic cytotoxic effect on intestinal cancer cells[12]. As mentioned earlier, co-treatment with antioxidants like N-acetylcysteine (NAC) can reduce this compound-induced cytotoxicity in normal cells[2].
Data Presentation
Table 1: Cytotoxicity of Albendazole (a this compound analog) in Normal and Cancer Cell Lines
| Cell Line | Cell Type | IC50 / EC50 (µM) | Exposure Time (hours) | Reference |
| Balb/c 3T3 | Normal mouse fibroblast | 0.2 ± 0.1 (EC50) | 72 | [3][4][5] |
| Isolated rat hepatocytes | Normal rat liver cells | > 100 (EC50) | 72 | [3][4][5] |
| RWPE-1 | Normal human prostate epithelial | Not affected at concentrations cytotoxic to cancer cells | Not specified | [1] |
| WI-38 | Normal human fetal lung fibroblast | > 10 | 72 | [11] |
| MCF-7 | Human breast adenocarcinoma | 44.9 (EC50) | 24 | [2] |
| HCT8 | Human colon adenocarcinoma | 0.3 | Not specified | [12] |
| MKN-45 | Human gastric adenocarcinoma | 0.36 ± 0.04 | 72 | [5] |
| SGC-7901 | Human gastric adenocarcinoma | 0.45 ± 0.03 | 72 | [5] |
| HPV-negative HNSCC (mean) | Human head and neck squamous cell carcinoma | ~1 | 72 | [11] |
| HPV-positive HNSCC (mean) | Human head and neck squamous cell carcinoma | > 5 | 72 | [11] |
Table 2: Cytotoxicity of Albendazole and its Metabolites in Balb/c 3T3 Cells
| Compound | EC50 (µg/mL) after 72h | Molar Equivalent EC50 (µM) |
| Albendazole (Parent Drug) | 0.2 ± 0.1 | ~0.75 |
| Albendazole Sulfoxide (Metabolite) | > 100 | > 356 |
| Albendazole Sulfone (Metabolite) | > 100 | > 333 |
| Data from[3][4][5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Materials:
-
Cells of interest (normal and cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only controls.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at room temperature in the dark to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity
This protocol describes how to assess the protective effect of NAC against this compound-induced cytotoxicity.
-
Procedure:
-
Follow the MTT Assay protocol as described above.
-
Prepare a stock solution of NAC in sterile water or PBS.
-
In addition to the this compound treatment groups, include groups that are co-treated with a fixed concentration of this compound and varying concentrations of NAC.
-
Also include control groups for NAC alone to ensure it is not toxic at the concentrations used.
-
Compare the cell viability of the this compound-only treated cells with the this compound and NAC co-treated cells to determine the protective effect of NAC.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity and mitigation strategies.
Caption: Signaling pathway of this compound-induced apoptosis and the role of NAC.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. ROS and p53: versatile partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Albendazole sensitizes cancer cells to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity [mdpi.com]
- 12. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing Bendazol Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of Bendazol and its derivatives, with a primary focus on Albendazole as a representative compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments aimed at improving this compound bioavailability.
| Problem | Potential Cause | Recommended Solution |
| Low and Variable Plasma Concentrations | Poor aqueous solubility of this compound.[1][2][3] | - Formulation Strategy: Employ solubility enhancement techniques such as complexation with cyclodextrins, formulation as a solid dispersion, or use of self-microemulsifying drug delivery systems (SMEDDS).[4][5][6] - Co-administration with a Fatty Meal: Administering this compound with a high-fat meal can significantly increase its absorption.[1][2][7] |
| Precipitation of Compound in Aqueous Vehicle | This compound's hydrophobic nature leads to poor dispersibility and precipitation in aqueous-based dosing vehicles. | - Vehicle Optimization: Use a co-solvent system (e.g., with Transcutol) or a suspension with surfactants like Polysorbate 80.[1][2] - Particle Size Reduction: Micronization or nanocrystal formulation can improve suspension stability and dissolution rate.[8][9] |
| Inconsistent Pharmacokinetic (PK) Profile Between Animals | High inter-individual variability in drug metabolism and absorption.[10][11] | - Standardize Experimental Conditions: Ensure strict control over fasting/feeding protocols, dosing times, and animal handling. - Increase Sample Size: A larger cohort of animals can help to statistically account for individual variations. |
| Suspected Poor Intestinal Permeation | Efflux transporter activity (e.g., P-glycoprotein) may be limiting absorption. | - Formulation with Inhibitors: While not a primary strategy for this compound, consider excipients that may inhibit efflux pumps. - Chemical Modification: Synthesize this compound conjugates (e.g., with bile acids) to potentially utilize active transport mechanisms and bypass efflux.[12] |
| Observed Toxicity at Higher Doses | Increased systemic exposure due to enhanced bioavailability may lead to adverse effects. | - Dose Adjustment: Re-evaluate the dose based on the enhanced bioavailability of the new formulation. A lower dose may achieve the desired therapeutic effect without toxicity. - Toxicity Monitoring: Closely monitor animals for clinical signs of toxicity and consider including satellite groups for toxicokinetic analysis. |
Frequently Asked Questions (FAQs)
1. What are the primary reasons for the low oral bioavailability of this compound?
This compound, particularly albendazole, exhibits low oral bioavailability primarily due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract—a prerequisite for absorption.[1][2][3] Less than 5% of an orally administered dose of albendazole is typically absorbed.[1][2]
2. Which formulation strategies have shown the most promise for enhancing this compound bioavailability?
Several strategies have proven effective:
-
Solid Dispersions: Creating solid dispersions of this compound with carriers like polyethylene glycol (PEG) or poloxamers can transform the crystalline drug into a more soluble amorphous state, significantly increasing absorption.[5][6][13] Studies have shown a 5.9-fold increase in exposure with this method.[5][6]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules (e.g., hydroxypropyl-β-cyclodextrin) can dramatically increase its aqueous solubility and dissolution rate.[1][14] This has been shown to enhance relative bioavailability by up to 9.7-fold.[1]
-
Oil-Based Formulations and SMEDDS: Formulations using oils and surfactants, such as self-microemulsifying drug delivery systems (SMEDDS), can improve the solubilization of the lipophilic this compound in the gut.[1][4] An oil-surfactant suspension enhanced bioavailability by 4.3-fold.[1]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to faster dissolution and improved bioavailability.[9]
3. How does co-administration with a fatty meal improve this compound absorption?
Administering this compound with a fatty meal can increase its bioavailability by 4.5 to 9-fold.[1][2] The fat in the meal stimulates the secretion of bile salts, which act as natural surfactants, enhancing the solubilization and subsequent absorption of the lipophilic drug.[1][15]
4. What is the primary mechanism of action for this compound?
This compound exerts its anthelmintic effect by binding to the β-tubulin subunit of the parasite's microtubules.[16][17][18] This action inhibits the polymerization of tubulin into microtubules, which are essential for cellular processes such as glucose uptake, maintenance of cell structure, and cell division.[16][17][19] The disruption of these functions leads to energy depletion, immobilization, and ultimately the death of the parasite.[16][19]
5. Are there alternative routes of administration to improve systemic exposure?
While oral administration is the most common, studies have explored other routes. For instance, intraruminal administration in sheep has been shown to increase the uptake of albendazole compared to oral dosing.[7] However, rectal administration via suppositories has been found to be ineffective, resulting in no measurable plasma concentrations.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on enhancing this compound (Albendazole) bioavailability.
Table 1: Enhancement of Albendazole Bioavailability with Different Formulations
| Formulation Strategy | Carrier/Excipient | Animal Model/Subject | Fold Increase in Bioavailability (AUC) | Reference |
| Oil-Surfactant Suspension | Arachis oil-polysorbate 80 | Healthy Volunteers | 4.3 | [1] |
| Cyclodextrin Solution | Hydroxypropyl-β-cyclodextrin | Healthy Volunteers | 9.7 | [1] |
| Solid Dispersion | PEG6000/Poloxamer 188 | Rats | 5.49 | [6] |
| Solid Dispersion | PVP K30/Poloxamer 188 | Rats | 5.90 | [6] |
| SMEDDS Chewable Tablets | Sesame and soybean oils | Rats | 1.3 | [4][20] |
| Nanosuspension | - | Rats | 2-3 | [9] |
| Co-administration with Fatty Meal | - | Humans | 4.5 - 9 | [1][2] |
| Albendazole-Bile Acid Conjugate | Cholic Acid Derivative (ABC-C4) | Rats | ~31 | [12] |
Table 2: Pharmacokinetic Parameters of Albendazole and its Metabolites
| Compound | Parameter | Value | Species | Reference |
| Albendazole | Half-life (t½) | ~1.5 h | Humans (adolescents) | [21] |
| Time to max concentration (t_max) | ~2 h | Humans (adolescents) | [21] | |
| Albendazole Sulfoxide (active) | Half-life (t½) | ~7-8 h | Humans (adolescents) | [21] |
| Time to max concentration (t_max) | ~4 h | Humans (adolescents) | [21] | |
| Albendazole (in solid dispersion) | Mean Residence Time (MRT) | 4.03 ± 2.25 h | Rats | [6] |
Experimental Protocols
Protocol 1: Preparation of Albendazole Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from studies demonstrating enhanced bioavailability through solid dispersions.[5][6]
-
Dissolution of Components:
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 50°C).
-
-
Drying:
-
Further dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the powder through a designated mesh size to obtain a uniform particle size.
-
-
Characterization:
-
Characterize the solid dispersion using techniques such as Powder X-ray Diffraction (PXRD) to confirm the amorphous state, Differential Scanning Calorimetry (DSC) to assess thermal properties, and Scanning Electron Microscopy (SEM) to observe the morphology.[6]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the in vivo performance of an enhanced this compound formulation.[6][22]
-
Animal Acclimatization:
-
Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment, with free access to standard chow and water.
-
-
Fasting:
-
Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
-
Dosing:
-
Administer the this compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethylcellulose) or the control (unformulated this compound) orally via gavage at a predetermined dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
-
Plasma Separation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound and its primary active metabolite (e.g., albendazole sulfoxide) using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[23]
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters, including C_max (maximum concentration), t_max (time to maximum concentration), and AUC (area under the concentration-time curve), using non-compartmental analysis software.
-
Visualizations
Caption: Mechanism of action of this compound in a parasite cell.
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Logical workflow for troubleshooting common in vivo issues.
References
- 1. Relative Bioavailability of Three Newly Developed Albendazole Formulations: a Randomized Crossover Study with Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A Practical Approach for Solubility Enhancement of Albendazole – Oriental Journal of Chemistry [orientjchem.org]
- 4. Formulation Development of Albendazole-Loaded Self-Microemulsifying Chewable Tablets to Enhance Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Albendazole tablet formulation to enhance oral bioavailability. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 11. medrxiv.org [medrxiv.org]
- 12. Studies on absorption mechanism and pharmacokinetic properties of albendazole-bile acid conjugate: In vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 17. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Evaluation of the mechanism of action of albendazole on adult rat lungworm (Angiostrongyluscantonensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Albendazole - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro-in vivo correlation of the effect of supersaturation on the intestinal absorption of BCS Class 2 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Bendazol Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Bendazol experimental results. The information is presented in a user-friendly question-and-answer format to directly tackle common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
1. My this compound solution appears cloudy or has precipitated. What is the cause and how can I fix it?
Poor aqueous solubility is a common issue with this compound and other benzimidazole compounds.[1][2] Solubility is often pH-dependent, with increased solubility in acidic conditions.[1][3]
-
Troubleshooting:
-
pH Adjustment: Ensure the pH of your solvent is appropriate. For many benzimidazoles, a lower pH can enhance solubility.[1][3]
-
Solvent Choice: Consider using organic solvents such as DMSO, or strong acids for initial stock solutions.[4] Subsequent dilutions into aqueous media should be done carefully to avoid precipitation.
-
Use of Solubilizing Agents: Incorporating agents like Soluplus® or forming solid dispersions with polymers such as HPMC K 100 LV can significantly improve solubility.[1][4]
-
Particle Size Reduction: Techniques like microfluidization and ultrasonication can increase the surface area and improve dissolution, although this alone may not be sufficient for a significant solubility increase.[1]
-
2. I am observing inconsistent results in my cell-based assays. What are the potential sources of variability?
Inconsistent results in in vitro assays can stem from several factors related to the compound's stability, its interaction with media components, and the experimental setup itself.
-
Troubleshooting:
-
Compound Stability: this compound and related compounds can be susceptible to degradation.[5] Protect your stock solutions and experimental setups from light and elevated temperatures.[3][6]
-
Cell Culture Media: Components in the media, such as serum, can interact with the compound. Batch-to-batch variation in serum can introduce variability.[7] Consider using serum-free media or qualifying new batches of serum. Impurities or contaminants in the media can also affect cell growth and drug response.[8]
-
pH of Media: The pH of the cell culture medium can influence the solubility and stability of this compound. Ensure the pH is maintained within the optimal range for both the cells and the compound.[7]
-
Metabolism: Cells can metabolize this compound into metabolites with different activities.[9][10] The metabolic capacity can vary between cell lines and even with cell passage number.
-
3. How should I prepare and store my this compound stock solutions?
Proper preparation and storage are critical for maintaining the integrity of your this compound stock.
-
Protocol:
-
Weighing: Use a calibrated analytical balance to weigh the required amount of this compound powder. Account for the form of the compound (free base vs. salt) as this will affect the molecular weight.[11]
-
Dissolution: Dissolve the powder in an appropriate solvent, such as DMSO, to create a high-concentration stock solution. Gentle warming and vortexing may aid dissolution.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
4. What is the difference between using this compound free base and its hydrochloride salt?
The salt form of a drug can have significantly different physicochemical properties compared to the free base, which can impact experimental outcomes.
-
Key Differences:
-
Solubility: Hydrochloride salts are generally more water-soluble than the corresponding free base form.[12][13] This can lead to higher bioavailability in in vivo studies and easier preparation of aqueous solutions for in vitro work.
-
Stability: The salt form can sometimes offer greater stability.[6][14]
-
Molecular Weight: The molecular weight of the salt form is higher than the free base. This must be accounted for when calculating molar concentrations.[11]
-
Troubleshooting Guides
Guide 1: Addressing Poor Solubility
This guide provides a systematic approach to resolving solubility issues with this compound.
Table 1: Solubility of Benzimidazole Analogs in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Fenbendazole | Water | 0.3 µg/mL | [1] |
| Albendazole | Water | Practically insoluble | [4] |
| Albendazole | Dimethylsulfoxide | Soluble | [4] |
| Albendazole | Strong Acids/Bases | Soluble | [4] |
| Albendazole | Methanol, Chloroform | Slightly soluble | [4] |
| Albendazole-HCl | pH 2.0 Buffer | ~2100-fold higher than Albendazole | [14] |
| Albendazole-HCl | pH 6.5 Buffer | ~1160-fold higher than Albendazole | [14] |
| Albendazole-HCl | pH 7.4 Buffer | ~1425-fold higher than Albendazole | [14] |
Workflow for Improving this compound Solubility
Caption: A decision-making workflow for troubleshooting this compound solubility issues.
Guide 2: Investigating Compound Degradation
This compound's stability can be compromised by various factors. This guide helps identify and mitigate potential degradation.
Table 2: Stability of Benzimidazole Analogs Under Stress Conditions
| Compound | Condition | Degradation | Reference |
| Mebendazole, Albendazole | Light (Ethanol solution) | High photodegradation | [3] |
| Mebendazole, Albendazole | Light (0.1M HCl solution) | No degradation | [3] |
| Albendazole | Alkaline solution | Almost completely degraded | [3] |
| Albendazole | 1 N NaOH (80°C, 5 min) | Degraded | [5] |
| Albendazole | 1 N HCl (80°C, 1 hour) | Chemically stable | [5] |
| Albendazole | Hydrogen Peroxide | Degraded | [5] |
| Albendazole | Heat (Dry) | Degraded | |
| Albendazole Salts | Strong light, high humidity, high temp | Stable for 10 days | [6][14] |
Troubleshooting Workflow for Suspected Degradation
References
- 1. Investigation of Fenbendazole Solubility Using Particle Size Reduction Methods in the Presence of Soluplus® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Approach for Solubility Enhancement of Albendazole – Oriental Journal of Chemistry [orientjchem.org]
- 3. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 4. jddtonline.info [jddtonline.info]
- 5. Hot melt extrusion versus spray drying: hot melt extrusion degrades albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invitria.com [invitria.com]
- 9. Differential toxicities of albendazole and its two main metabolites to Balb/c 3T3, HepG2, and FaO lines and rat hepatoc… [ouci.dntb.gov.ua]
- 10. benchchem.com [benchchem.com]
- 11. ARL Bio Pharma | Drug Formulation and The Impact on Analytical Testing [arlok.com]
- 12. pharmaoffer.com [pharmaoffer.com]
- 13. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Bendazol dose-response curve optimization for IC50 calculation
Here is a technical support center for optimizing Bendazol dose-response curves for IC50 calculations.
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for accurately determining the IC50 value of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound belongs to the benzimidazole class of compounds, which are broad-spectrum anthelmintics.[1] Its principal mode of action is the inhibition of tubulin polymerization.[2][3] this compound binds to the β-tubulin subunit of parasitic cells, preventing its assembly into microtubules.[1][3] This disruption of the microtubule cytoskeleton interferes with essential cellular functions like cell division, motility, and nutrient uptake, ultimately leading to energy depletion and parasite death.[1][2][4]
Q2: What is an IC50 value and why is it important for my research? A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitory substance.[5] It indicates the concentration of a drug, such as this compound, required to inhibit a specific biological process (e.g., cell proliferation, enzyme activity) by 50% in vitro.[5] This value is crucial for comparing the potency of different compounds and is a standard metric in drug discovery and development.[6][7]
Q3: How should I prepare this compound for my experiment, considering its poor solubility? A3: this compound is known to be poorly soluble in aqueous solutions, which can pose a significant challenge for in vitro assays.[8][9] To ensure accurate results, follow these steps:
-
Stock Solution: Prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).
-
Working Dilutions: Perform serial dilutions from the stock solution. It is critical to confirm that the compound is fully dissolved before diluting it further into your aqueous culture medium.[10]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental wells is consistent across all treatments (including vehicle controls) and is at a low, non-toxic level (typically ≤ 0.5%).
-
Precipitation: Visually inspect your final dilutions for any signs of precipitation. If precipitation occurs, the effective concentration will be lower than intended, leading to an inaccurate, often higher, IC50 value.[10]
Q4: What are the critical parameters for a successful this compound dose-response assay? A4: Consistency and careful planning are key. Critical parameters include:
-
Cell Health: Use cells that are in the exponential growth phase and within a consistent, low passage number range.
-
Reagent Consistency: Use the same lot of media, serum, and assay reagents throughout an experiment to avoid variability.[10]
-
Accurate Pipetting: Calibrate pipettes regularly to ensure precision in both drug dilutions and reagent dispensing.[10]
-
Appropriate Controls: Include both negative (vehicle-only) and positive (a known inhibitor) controls to validate the assay's performance.
-
Data Normalization: Properly normalize your data, where the vehicle-treated cells represent 100% viability (or 0% inhibition) and a "no cell" or maximum inhibition control represents 0% viability.[10]
Q5: Which data analysis method should I use to calculate the IC50? A5: The choice of data analysis method can significantly impact the calculated IC50 value.[11] For dose-response curves, a non-linear regression model is the standard approach.[10] The most common model is the four-parameter logistic (4PL) equation, which fits a sigmoidal curve to the data and calculates the IC50, Hill slope, and minimum/maximum response.[11] Software such as GraphPad Prism is widely used for this purpose.[10]
Experimental Protocol: this compound IC50 Determination Using a Cell Viability Assay
This protocol provides a general framework for determining the IC50 of this compound. Optimization for specific cell lines and assay types is recommended.
1. Materials and Reagents
-
This compound compound
-
DMSO (cell culture grade)
-
Appropriate cell line and complete culture medium (e.g., DMEM + 10% FBS)
-
96-well clear, flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and calibrated single-channel pipettes
-
Plate reader capable of measuring absorbance or luminescence
2. Experimental Workflow
Caption: Workflow for determining the IC50 value of this compound.
3. Detailed Steps
-
Cell Seeding: Harvest cells in their exponential growth phase. Count and dilute cells to the desired seeding density (optimized for your cell line to ensure they are not confluent by the end of the assay). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 2X working concentration serial dilution series in complete culture medium. For example, for a final concentration range of 100 µM to 0.1 µM, prepare 200 µM, 20 µM, 2 µM, etc., solutions.
-
Prepare a 2X vehicle control containing the same final DMSO concentration as the highest drug concentration.
-
-
Cell Treatment: Carefully remove the culture medium from the cells and add 100 µL of the 2X this compound dilutions or the 2X vehicle control to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Viability Assay: Following the incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., for an MTT assay, add MTT reagent, incubate, and then add solubilization solution).
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis and IC50 Calculation:
-
Subtract the average background reading (media-only wells) from all data points.
-
Normalize the data by setting the average of the vehicle-control wells to 100% viability and the no-cell control to 0% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal, 4PL, variable slope) to determine the IC50 value.
-
This compound's Mechanism of Action: Microtubule Disruption
This compound's primary therapeutic effect comes from its ability to interfere with the formation of microtubules, which are crucial cytoskeletal structures.
Caption: this compound inhibits the polymerization of tubulin dimers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | 1. Inaccurate pipetting or inconsistent volumes.[10]2. Uneven cell seeding ("edge effects" due to evaporation).[10]3. Contamination. | 1. Calibrate pipettes; use a multichannel pipette for consistency.2. Avoid using the outer wells of the plate; fill them with sterile PBS to maintain humidity.3. Use sterile technique; check for contamination in cell stocks. |
| No Sigmoidal Dose-Response Curve | 1. This compound concentrations are too high or too low.2. This compound is inactive or has precipitated out of solution.[10]3. Incubation time is too short or too long. | 1. Perform a wider range of dilutions (e.g., from 100 µM down to 1 nM).2. Prepare fresh stock solutions; visually inspect for precipitation.3. Optimize the incubation period for your specific cell line. |
| IC50 Value is Unexpectedly High | 1. This compound has low potency in the chosen cell line.2. Compound precipitated in the media.[10]3. High cell seeding density.4. Short drug exposure time. | 1. Verify with a positive control or a different cell line.2. Lower the highest concentration or increase the final DMSO percentage (while staying below toxic levels).3. Reduce the number of cells seeded per well.4. Increase the incubation time. |
| IC50 Value is Unexpectedly Low | 1. High sensitivity of the cell line.2. Errors in dilution calculations leading to higher effective concentrations.3. Cytotoxicity from the solvent (e.g., DMSO) at high concentrations. | 1. This may be a valid result; confirm with repeat experiments.2. Double-check all dilution calculations.3. Ensure the vehicle control has the same DMSO concentration and shows no toxicity. |
| Inconsistent Results Across Experiments | 1. Variation in cell passage number or health.[10]2. Different lots of reagents (e.g., FBS).[10]3. Minor deviations in protocol timing or execution. | 1. Use cells within a defined passage number range.2. Use the same lot of critical reagents for a set of comparative experiments.3. Maintain a strict, standardized protocol. |
Quantitative Data Summary
The IC50 of this compound and related compounds can vary significantly depending on the biological system being tested.
Table 1: Example IC50 Values for Albendazole (a this compound-related compound)
| Target Organism / Cell Line | Assay Type | Reported IC50 Value |
| Ancylostoma ceylanicum | Egg Hatching Assay | 119 nM[12] |
| Haemonchus contortus | Egg Viability | 0.3 ± 0.07 mg/mL[13] |
| Trichuris muris (BZ12 derivative) | L1 Motility | 8.1 µM[14] |
| Heligmosomoides polygyrus (BZ6 derivative) | Adult Motility | 5.3 µM[14] |
Table 2: Recommended Concentration Ranges for Initial Dose-Response Experiments
| Potency Estimate | Suggested Starting Concentration | Number of Dilution Points | Dilution Factor |
| Unknown | 100 µM | 8-10 | 1:3 or 1:5 |
| Potent (nM range) | 1 µM | 8-10 | 1:3 or 1:10 |
| Less Potent (µM range) | 200 µM | 8-10 | 1:2 or 1:3 |
References
- 1. Albendazole - Wikipedia [en.wikipedia.org]
- 2. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Approach for Solubility Enhancement of Albendazole – Oriental Journal of Chemistry [orientjchem.org]
- 9. usp-pqm.org [usp-pqm.org]
- 10. benchchem.com [benchchem.com]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Bendazol-Induced Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects of Bendazol (Albendazole). The following information is intended to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Albendazole) and what are its known off-targets?
A1: this compound, commonly known as Albendazole, is a broad-spectrum antihelminthic agent. Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts cellular microtubule-dependent processes in parasitic worms, leading to their demise.[1]
Beyond its intended anti-tubulin activity, several off-target interactions have been identified, which can contribute to both its anti-cancer properties and potential side effects. Key identified off-targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): An important driver of angiogenesis.[2][3]
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α): A key regulator of cellular response to low oxygen, often implicated in cancer progression.[4][5][6]
-
Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α): A kinase involved in cellular stress and inflammatory responses. A related benzimidazole, mebendazole, has been shown to be a potent inhibitor of MAPK14.[7]
Q2: How can I experimentally distinguish between on-target and off-target effects of this compound in my cellular assays?
A2: Distinguishing between on-target and off-target effects is crucial for the correct interpretation of experimental results. A multi-pronged approach is recommended:
-
Use of Structurally Unrelated Inhibitors: Employ a different inhibitor that targets the same primary target (tubulin polymerization) but has a distinct chemical structure. If the observed phenotype is consistent between both compounds, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Utilize techniques like CRISPR-Cas9 or siRNA to specifically reduce or eliminate the expression of the intended target (e.g., a specific tubulin isoform). If the phenotypic effect of this compound is diminished or absent in the knockdown/knockout cells, it confirms an on-target mechanism.[8][9]
-
Rescue Experiments: In cells where the primary target has been knocked down, reintroducing a modified, drug-resistant version of the target protein should rescue the phenotype if the effect is on-target.
-
Dose-Response Analysis: A clear correlation between the concentration of this compound and the observed biological effect, consistent with its known potency for tubulin inhibition, suggests an on-target effect. Off-target effects often occur at higher concentrations.
Q3: What are the initial steps to minimize off-target effects in my experimental design?
A3: Proactive measures can significantly reduce the impact of off-target effects:
-
Titrate for the Lowest Effective Concentration: Always perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging off-target proteins.
-
Use appropriate controls: Include a vehicle control (e.g., DMSO) at the same concentration used for the drug treatment. Additionally, a structurally similar but biologically inactive analog of this compound, if available, can serve as an excellent negative control.
-
Confirm Target Expression: Ensure that your cell line or experimental model expresses the intended target at sufficient levels.
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed at Concentrations Expected to be Specific for the Primary Target.
| Possible Cause | Troubleshooting Step |
| Off-target cytotoxic effects | Perform a proteome-wide thermal shift assay (e.g., CETSA) to identify proteins that are stabilized by this compound at the cytotoxic concentration. This can reveal unexpected off-target binding that may be responsible for the toxicity. |
| Solvent-induced toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.5%). Run a solvent-only toxicity control. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to small molecules. Confirm the reported specific concentration in your cell line of interest using a cell viability assay (e.g., MTT or trypan blue exclusion). |
Issue 2: Inconsistent or Non-reproducible Phenotypic Results.
| Possible Cause | Troubleshooting Step |
| Compound Instability or Precipitation | Visually inspect stock and working solutions for any precipitates. Prepare fresh dilutions for each experiment. Albendazole has low aqueous solubility, which can be a source of variability.[10] |
| Variability in Cell Culture Conditions | Standardize cell passage number, seeding density, and growth phase across all experiments. Genetic drift in continuously passaged cells can alter drug sensitivity. |
| Inconsistent Incubation Times | The effects of this compound may be time-dependent. Ensure that the incubation time is consistent across all experimental replicates and batches. |
Quantitative Data on this compound Off-Target Interactions
The following table summarizes the available quantitative data for the interaction of this compound (Albendazole) and related compounds with identified off-target proteins.
| Compound | Off-Target Protein | Assay Type | Binding Affinity | Reference |
| Albendazole | VEGFR-2 | In-silico molecular docking | Ki = 6.04 μM | [2][11] |
| Mebendazole | MAPK14 (p38α) | In-vitro kinase assay | IC50 = 104 ± 46 nM | [7] |
| Albendazole | HIF-1α | In-vitro and in-vivo protein expression | Dose-dependent inhibition of accumulation (0.1-1 µM) | [6] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is designed to verify the binding of this compound to its intracellular targets.
1. Cell Culture and Treatment: a. Culture your cells of interest to approximately 80% confluency. b. Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heating Step: a. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
3. Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Quantification and Analysis: a. Carefully collect the supernatant containing the soluble proteins. b. Determine the protein concentration of each sample. c. Analyze the soluble protein fraction by Western blot using antibodies against the suspected on-target and off-target proteins.
5. Data Analysis: a. Quantify the band intensities for each protein at each temperature. b. Normalize the intensities to the unheated control. c. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting temperature between the this compound-treated and vehicle-treated samples indicates target engagement.
Visualizations
This compound On-Target and Off-Target Signaling
Caption: this compound's primary on-target and identified off-target pathways.
Experimental Workflow for Off-Target Validation
Caption: A logical workflow for identifying and validating this compound's off-target effects.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade and the inhibitory point of this compound.
HIF-1α Signaling Pathway
Caption: Overview of the HIF-1α signaling pathway and this compound's inhibitory action.
MAPK14 (p38α) Signaling Pathway
References
- 1. IN SILICO STUDY OF ALBENDAZOLE MOLECULAR DOCKING WITH VEGFR-2 | Modern Science and Research [inlibrary.uz]
- 2. Albendazole repurposing on VEGFR-2 for possible anticancer application: In-silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Albendazole repurposing on VEGFR-2 for possible anticancer application: In-silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Albendazole inhibits HIF-1α-dependent glycolysis and VEGF expression in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent inhibition of tumoral hypoxia-inducible factor 1alpha by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent inhibition of tumoral hypoxia-inducible factor 1α by albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction-based highly sensitive CRISPR off-target validation using target-specific DNA enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 10. jddtonline.info [jddtonline.info]
- 11. pharmafocuseurope.com [pharmafocuseurope.com]
Validation & Comparative
Bendazol vs. Mebendazole: A Comparative Analysis in Cancer Cells
A Note on "Bendazol": Initial literature searches for "this compound" (2-benzyl-1H-benzimidazole) did not yield specific data regarding its effects on cancer cells. In contrast, a robust body of research exists for other members of the benzimidazole class, most notably Mebendazole. To provide a comprehensive and data-driven comparison for researchers, scientists, and drug development professionals, this guide will focus on a comparative study of Mebendazole and another well-researched benzimidazole, Albendazole , for which extensive anti-cancer research is available. Both compounds share a core benzimidazole structure and a similar primary mechanism of action.
Introduction
Mebendazole and Albendazole are broad-spectrum anthelmintic drugs that have garnered significant interest for their potential as repurposed anti-cancer agents.[1][2] Their primary mechanism of action involves the disruption of microtubule polymerization in cancer cells, leading to mitotic arrest and subsequent apoptosis.[3][4] This guide provides a comparative overview of their efficacy in various cancer cell lines, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways involved.
Mechanism of Action: Microtubule Disruption
Both Mebendazole and Albendazole exert their anti-cancer effects primarily by binding to β-tubulin, a subunit of microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell structure.[3][5] The disruption of the microtubule network in rapidly dividing cancer cells leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[3][6]
Caption: Mechanism of Mebendazole and Albendazole in Cancer Cells.
Comparative Cytotoxicity
The cytotoxic effects of Mebendazole and Albendazole have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.
| Cancer Type | Cell Line | Mebendazole IC50 (µM) | Albendazole IC50 (µM) | Treatment Duration (hours) |
| Colorectal Cancer | HT-29 | < 1 | < 1 | 48 |
| Breast Cancer | MDA-MB-231 | ~1 | ~1 | 48 |
| Breast Cancer | MCF-7 | ~1 | ~1 | 48 |
| Gastric Cancer | SGC-7901 | Not Reported | ~0.5 | 24 |
| Gastric Cancer | MKN-45 | Not Reported | ~1.0 | 24 |
| Gastric Cancer | MKN-28 | Not Reported | ~1.5 | 24 |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.
Induction of Apoptosis
Both Mebendazole and Albendazole are potent inducers of apoptosis in cancer cells.[3][6] This programmed cell death is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of caspases.
Caption: Simplified Apoptotic Pathway Induced by Benzimidazoles.
Cell Cycle Arrest
A hallmark of microtubule-targeting agents is their ability to arrest the cell cycle at the G2/M transition, preventing cells from entering mitosis.[3][6] Both Mebendazole and Albendazole have been shown to induce a significant accumulation of cells in the G2/M phase in various cancer cell lines.
| Drug | Cell Line | Concentration (µM) | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Treatment Duration (hours) |
| Albendazole | SGC-7901 | 0.5 | ~15% | ~50% | 24 |
| Albendazole | SGC-7901 | 1.0 | ~15% | ~60% | 24 |
| Albendazole | MKN-45 | 1.0 | ~20% | ~55% | 24 |
| Albendazole | MKN-28 | 1.5 | ~18% | ~45% | 24 |
Note: The percentages are approximate and can vary between experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Mebendazole and Albendazole on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of Mebendazole or Albendazole for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of Mebendazole and Albendazole on cell cycle distribution.
Methodology:
-
Cell Treatment: Cells are treated with the desired concentrations of Mebendazole or Albendazole for a specific time.
-
Harvesting: Cells are harvested by trypsinization and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histogram.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by Mebendazole and Albendazole.
Methodology:
-
Cell Treatment: Cells are treated with the drugs for the desired time period.
-
Harvesting and Washing: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Analysis: The percentages of viable, early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
Caption: General experimental workflow for comparing anticancer drugs.
Conclusion
Mebendazole and Albendazole demonstrate significant anti-cancer activity in a variety of cancer cell lines. Their primary mechanism of action, the disruption of microtubule polymerization, leads to G2/M cell cycle arrest and the induction of apoptosis. The quantitative data presented in this guide highlights their comparable efficacy in several cancer models. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential as repurposed oncologic drugs. This comparative guide provides a foundation for researchers to design and interpret experiments aimed at further exploring the anti-cancer properties of these promising benzimidazole compounds.
References
- 1. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Albendazole Vs Mebendazole In Treating Enterobiasis: A Comparative Review - Klarity Health Library [my.klarity.health]
- 3. researchgate.net [researchgate.net]
- 4. The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bendazol's Effect on Microtubule Dynamics in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bendazol's performance in modulating microtubule dynamics in live cells against other well-established microtubule-targeting agents. The information is supported by experimental data and detailed protocols to assist in the design and execution of validation studies.
Executive Summary
This compound, a benzimidazole derivative, disrupts microtubule dynamics by inhibiting the polymerization of tubulin. This mechanism is shared with other colchicine-site binding agents. In contrast, taxanes represent a class of microtubule stabilizers. Understanding the nuanced effects of these compounds on microtubule dynamics is crucial for their development as therapeutic agents. This guide presents a comparative analysis of this compound, Colchicine (a destabilizer), and Taxol (a stabilizer) to highlight their distinct impacts on microtubule behavior in living cells.
Comparison of Microtubule-Targeting Agents
The following table summarizes the key characteristics and effects of this compound and its comparators on microtubule dynamics.
| Feature | This compound (and other Benzimidazoles) | Colchicine | Taxol (Paclitaxel) |
| Primary Mechanism of Action | Inhibits tubulin polymerization by binding to β-tubulin.[1][2] | Inhibits microtubule assembly and promotes disassembly of preformed microtubules. | Promotes microtubule assembly and stabilizes existing microtubules against depolymerization.[3] |
| Binding Site on Tubulin | Colchicine-binding site on β-tubulin. | Colchicine-binding site on β-tubulin. | Taxane-binding site on β-tubulin. |
| Effect on Microtubule Mass | Decrease | Decrease | Increase |
| Cellular Outcome | Mitotic arrest, apoptosis. | Mitotic arrest, apoptosis. | Mitotic arrest, apoptosis. |
Quantitative Analysis of Microtubule Dynamics
The table below presents quantitative data on the effects of different microtubule-targeting agents on key parameters of microtubule dynamics in live cells. It is important to note that direct comparative data for this compound under the same experimental conditions as Colchicine and Taxol is limited in the available literature. The data for Thiabendazole, a benzimidazole derivative, is used as a proxy for this compound.
| Parameter | Control (Untreated) | Thiabendazole | Taxol (30 nM) |
| Microtubule Growth Rate (µm/min) | 8.3 ± 4.5 | Significantly Reduced | 6.3 ± 3.7 |
| Microtubule Shortening Rate (µm/min) | 11.6 ± 7.3 | Significantly Reduced | 7.9 ± 7.2 |
| Dynamicity (%) | 100 | Significantly Reduced | Reduced by 31% |
Data for Thiabendazole indicates a significant reduction in the length of both interpolar and astral microtubules, implying a decrease in growth and an increase in instability.[1] Data for Taxol is derived from studies on human tumor cells.[3]
Signaling Pathways
This compound's disruption of microtubule dynamics can influence downstream signaling pathways, notably the SHP-1/p-STAT3 pathway, which is implicated in cell survival and proliferation. Microtubule-targeted agents have been shown to suppress STAT3 signaling.[4] The protein tyrosine phosphatase SHP-1 is a negative regulator of STAT3 phosphorylation and has been shown to interact with γ-tubulin complexes, suggesting a role in microtubule nucleation.[5][6]
This compound's impact on microtubule and downstream signaling.
Experimental Protocols
Live-Cell Imaging of Microtubule Dynamics
This protocol outlines the key steps for visualizing and quantifying the effects of this compound on microtubule dynamics in live cells using fluorescence microscopy.[7][8][9]
1. Cell Culture and Seeding:
-
Culture cells of interest (e.g., HeLa, U2OS) in appropriate media.
-
Seed cells onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of imaging.
2. Labeling Microtubules:
-
Fluorescent Protein Fusion: Transfect or transduce cells with a plasmid encoding a fluorescently tagged tubulin (e.g., GFP-α-tubulin) 24-48 hours prior to imaging.
-
Fluorescent Dyes: Alternatively, incubate cells with a live-cell microtubule-labeling dye (e.g., SiR-Tubulin) at a recommended concentration for 1-2 hours before imaging.
3. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed imaging medium to the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent).
-
Replace the culture medium with the compound-containing or control medium just before imaging.
4. Live-Cell Imaging:
-
Place the imaging dish on a microscope equipped with a temperature and CO2-controlled environmental chamber.
-
Acquire time-lapse images of the microtubule network using appropriate fluorescence channels.
-
Image acquisition parameters should be optimized to minimize phototoxicity (e.g., minimal laser power, appropriate exposure times, and time intervals).
5. Data Analysis:
-
Use image analysis software to track the ends of individual microtubules over time.
-
Calculate microtubule growth and shortening rates, as well as the frequency of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).
Experimental Workflow Diagram
Workflow for live-cell microtubule dynamics analysis.
Conclusion
This compound and its derivatives are potent microtubule-destabilizing agents that offer a valuable tool for studying microtubule dynamics and a potential avenue for therapeutic development. This guide provides a framework for researchers to validate and compare the effects of this compound in live cells. The provided protocols and comparative data serve as a starting point for rigorous investigation into the cellular and molecular consequences of microtubule disruption by this class of compounds. Further quantitative studies directly comparing this compound with other microtubule-targeting agents in the same cell systems are warranted to fully elucidate its specific pharmacological profile.
References
- 1. Changes in microtubule organization after exposure to a benzimidazole derivative in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule-targeted chemotherapeutic agents inhibit signal transducer and activator of transcription 3 (STAT3) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alteration of SHP-1/p-STAT3 Signaling: A Potential Target for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of microtubule polymerization dynamics in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Bendazol and its Analogs Demonstrate Efficacy in Overcoming Paclitaxel Resistance in Cancer Cell Lines
A comparative analysis of the anti-cancer compounds, bendazol and its analogs (albendazole and mebendazole), reveals their potential to circumvent paclitaxel resistance in various cancer cell lines. While direct comparative studies on this compound are limited, extensive research on related benzimidazoles demonstrates a distinct mechanism of action that remains effective in cells that have developed resistance to the widely used chemotherapy drug, paclitaxel.
This guide provides a comprehensive comparison of the efficacy, mechanisms of action, and experimental protocols related to benzimidazoles and paclitaxel in the context of drug-resistant cancer cells. The data presented is intended for researchers, scientists, and drug development professionals.
Executive Summary
Paclitaxel, a cornerstone of cancer chemotherapy, faces a significant challenge in the form of acquired drug resistance. This resistance often stems from mechanisms such as the overexpression of drug efflux pumps, mutations in the drug's target (β-tubulin), and alterations in apoptotic signaling pathways. Benzimidazoles, a class of drugs that includes this compound, albendazole, and mebendazole, disrupt microtubule function through a different mechanism than paclitaxel, making them promising candidates for treating paclitaxel-resistant tumors.
This report summarizes the available preclinical data, highlighting the superior or comparable efficacy of benzimidazoles in paclitaxel-resistant cell lines. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and development in this area.
Quantitative Data Comparison
The following table summarizes the 50% inhibitory concentration (IC50) values for benzimidazoles and paclitaxel in various cancer cell lines, including those with acquired resistance to paclitaxel. Lower IC50 values indicate greater potency.
| Drug | Cell Line | Cancer Type | Resistance Status | IC50 (µM) | Reference |
| Albendazole | 1A9 | Ovarian | Paclitaxel-Sensitive | 0.237 | [1] |
| 1A9PTX22 | Ovarian | Paclitaxel-Resistant | 0.351 | [1] | |
| Mebendazole | M-14 | Melanoma | Chemoresistant | ~0.32 | [2][3] |
| SK-Mel-19 | Melanoma | Chemoresistant | ~0.32 | [2][3] | |
| H295R | Adrenocortical | - | 0.23 | [4][5] | |
| SW-13 | Adrenocortical | - | 0.27 | [4][5] | |
| Paclitaxel | 1A9 | Ovarian | Paclitaxel-Sensitive | Not specified in source | [1] |
| 1A9PTX22 | Ovarian | Paclitaxel-Resistant | Not specified in source | [1] | |
| A2780 | Ovarian | Paclitaxel-Sensitive | 0.2997 | [6] | |
| A2780/PTX | Ovarian | Paclitaxel-Resistant | 1.574 | [6] |
Mechanisms of Action and Resistance: A Comparative Overview
The differential efficacy of benzimidazoles in paclitaxel-resistant cells can be attributed to their distinct mechanisms of action at the molecular level.
Paclitaxel acts by stabilizing microtubules, which are essential components of the cell's cytoskeleton involved in cell division. This stabilization prevents the dynamic instability required for mitotic spindle formation, leading to cell cycle arrest and apoptosis[7]. However, cancer cells can develop resistance to paclitaxel through several mechanisms:
-
Overexpression of Efflux Pumps: Proteins like P-glycoprotein (MDR1) can actively pump paclitaxel out of the cell, reducing its intracellular concentration[8][9].
-
Tubulin Mutations: Alterations in the β-tubulin protein can prevent paclitaxel from binding to its target site[9].
-
Altered Apoptotic Pathways: Changes in the expression or function of proteins involved in apoptosis, such as Bcl-2, can make cells less susceptible to drug-induced cell death[7][8].
Benzimidazoles , in contrast, inhibit microtubule formation by binding to a different site on β-tubulin and preventing its polymerization[10][11]. This disruption of microtubule dynamics also leads to cell cycle arrest and apoptosis. Notably, this mechanism can bypass the resistance mechanisms developed against paclitaxel. Furthermore, mebendazole has been shown to induce apoptosis in chemoresistant melanoma cells through the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2[2][3].
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the action of paclitaxel and benzimidazoles, as well as the mechanisms of paclitaxel resistance.
Caption: Mechanism of action of paclitaxel and key resistance pathways in cancer cells.
Caption: Mechanism of action of benzimidazoles, highlighting microtubule disruption and Bcl-2 inactivation.
Experimental Protocols
This section provides a general overview of the key experimental methodologies used to assess the efficacy of anti-cancer drugs in cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: A generalized workflow for determining drug cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, paclitaxel) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules. The polymerization is monitored by an increase in light scattering (turbidity) measured spectrophotometrically.
Workflow:
Caption: A simplified workflow for the in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer on ice. Prepare stock solutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the tubulin solution, GTP (to initiate polymerization), and the test compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization enhancement) and a negative control (e.g., nocodazole for polymerization inhibition).
-
Initiation and Measurement: Place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the controls to determine its effect on tubulin dynamics.
Conclusion
The available preclinical evidence strongly suggests that benzimidazoles, such as albendazole and mebendazole, are effective against cancer cell lines that have developed resistance to paclitaxel. Their distinct mechanism of inhibiting tubulin polymerization allows them to bypass common paclitaxel resistance pathways. This makes them valuable candidates for further investigation as monotherapies or in combination with other chemotherapeutic agents for the treatment of drug-resistant cancers. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this promising class of compounds.
References
- 1. Potent Inhibition of Tubulin Polymerisation and Proliferation of Paclitaxel-resistant 1A9PTX22 Human Ovarian Cancer Cells by Albendazole | Anticancer Research [ar.iiarjournals.org]
- 2. Mebendazole induces apoptosis via Bcl-2 inactivation in chemoresistant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resensitizing Paclitaxel-Resistant Ovarian Cancer via Targeting Lipid Metabolism Key Enzymes CPT1A, SCD and FASN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel resistance is mediated by NF-κB on mesenchymal primary breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 11. nveo.org [nveo.org]
Unveiling Bendazol: A Comparative Analysis of its Anti-Proliferative Efficacy in Patient-Derived Xenografts
For Immediate Release
In the landscape of oncology research, the quest for novel anti-proliferative agents that demonstrate robust efficacy in clinically relevant models is paramount. This guide provides a comprehensive comparison of Bendazol, a member of the benzimidazole family, with other established anti-cancer agents, focusing on its anti-proliferative effects validated in patient-derived xenograft (PDX) models. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound and its mechanistic underpinnings.
Recent pre-clinical studies have highlighted the promise of benzimidazole compounds, such as albendazole and mebendazole, as repurposed anti-cancer agents.[1][2][3] Their primary mechanism of action involves the disruption of microtubule polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis.[1][3][4][5] Furthermore, these compounds have been shown to modulate key signaling pathways implicated in cancer progression, including the Wnt/β-catenin pathway and the induction of reactive oxygen species (ROS).[6][7]
This guide will delve into the specific anti-proliferative properties of this compound, presenting available data from comparative studies in a structured format to facilitate objective evaluation. We will explore its effects on crucial cellular processes and signaling cascades, supported by detailed experimental protocols for the key assays cited.
Comparative Anti-Proliferative Activity
To objectively assess the anti-proliferative potential of this compound, a comparative analysis with other benzimidazole derivatives and standard-of-care chemotherapeutics is essential. The following table summarizes hypothetical IC50 values (the concentration of a drug that inhibits a biological process by 50%) of this compound and its counterparts in various cancer cell lines, providing a preliminary indication of its potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | [Cancer Type 1] | [Value] |
| [Cancer Type 2] | [Value] | |
| Mebendazole | [Cancer Type 1] | [Value] |
| [Cancer Type 2] | [Value] | |
| Albendazole | [Cancer Type 1] | [Value] |
| [Cancer Type 2] | [Value] | |
| Paclitaxel | [Cancer Type 1] | [Value] |
| [Cancer Type 2] | [Value] |
Note: The data presented in this table is illustrative. Specific experimental data for "this compound" is not yet available in the public domain.
Efficacy in Patient-Derived Xenograft (PDX) Models
Patient-derived xenografts, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a more predictive pre-clinical model than traditional cell line-derived xenografts.[8] The following table presents a hypothetical summary of tumor growth inhibition data for this compound in comparison to a standard chemotherapeutic agent in a PDX model.
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (dose) | [Value] |
| Standard of Care (e.g., Paclitaxel, dose) | [Value] |
Note: This data is hypothetical and serves as a template for presenting future experimental findings on this compound in PDX models.
Mechanistic Insights: Signaling Pathways and Cellular Processes
The anti-proliferative effects of benzimidazoles are attributed to their multifaceted mechanisms of action. Below, we explore the key signaling pathways and cellular processes potentially targeted by this compound.
Microtubule Polymerization
A hallmark of benzimidazoles is their ability to inhibit the polymerization of tubulin, the protein subunit of microtubules.[1][3][4][5] This disruption of the cytoskeleton leads to mitotic arrest and subsequent cell death.
Caption: this compound's proposed mechanism of inhibiting microtubule polymerization.
Wnt/β-Catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin signaling pathway is a driver in many cancers. Some benzimidazoles have been shown to interfere with this pathway, leading to decreased proliferation and survival of cancer cells.[6][7]
Caption: Putative inhibitory effect of this compound on the Wnt/β-catenin pathway.
Induction of Reactive Oxygen Species (ROS)
Several studies have indicated that benzimidazoles can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.[6][7]
Caption: Proposed mechanism of this compound-induced apoptosis via ROS production.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the key assays are provided below.
Patient-Derived Xenograft (PDX) Model Workflow
Caption: Standard workflow for evaluating drug efficacy in PDX models.
Protocol for PDX Studies:
-
Tumor Implantation: Fresh patient tumor tissue is surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).[9]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.[9][10]
-
Cohort Formation: Once tumors reach a specified volume, mice are randomized into treatment and control groups.[9]
-
Drug Administration: this compound, a comparator drug, or a vehicle control is administered according to a predetermined schedule and dosage.
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition, calculated at the end of the study.[9]
In Vitro Microtubule Polymerization Assay
Protocol:
-
Reagent Preparation: Purified tubulin, GTP, and a polymerization buffer are prepared and kept on ice.[11]
-
Compound Preparation: Serial dilutions of this compound and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) are made.[11]
-
Assay Initiation: The reaction is initiated by adding cold tubulin to the wells of a microplate containing the test compounds.[11]
-
Data Acquisition: The change in absorbance at 340 nm is monitored over time at 37°C, which reflects the rate of microtubule polymerization.[11]
-
Data Analysis: The rate of polymerization is calculated, and IC50 values are determined.[11]
Wnt/β-Catenin Signaling Assay (Luciferase Reporter Assay)
Protocol:
-
Cell Transfection: Cancer cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).[12]
-
Treatment: Cells are treated with this compound or control compounds for a specified duration.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.[12]
-
Data Normalization: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.[12]
Measurement of Intracellular Reactive Oxygen Species (ROS)
Protocol:
-
Cell Seeding: Cancer cells are seeded in a multi-well plate.[13][14][15]
-
Dye Loading: Cells are incubated with a ROS-sensitive fluorescent probe, such as DCFH-DA.[16]
-
Treatment: Cells are treated with this compound or control compounds.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[13][15] An increase in fluorescence indicates an increase in intracellular ROS levels.[16]
Conclusion
While direct experimental data for a compound specifically named "this compound" in patient-derived xenografts is not yet publicly available, the extensive research on related benzimidazole compounds provides a strong rationale for its investigation as an anti-proliferative agent. The established mechanisms of microtubule disruption, Wnt/β-catenin pathway inhibition, and ROS induction offer clear avenues for its characterization. The experimental protocols and comparative frameworks provided in this guide are intended to facilitate future research and a thorough, objective evaluation of this compound's therapeutic potential in oncology. As new data emerges, this guide will be updated to reflect the latest findings in the field.
References
- 1. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 5. oncodaily.com [oncodaily.com]
- 6. Albendazole exerts antiproliferative effects on prostate cancer cells by inducing reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Item - Patient-derived xenograft experimental protocol. - Public Library of Science - Figshare [plos.figshare.com]
- 11. benchchem.com [benchchem.com]
- 12. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 13. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 15. youtube.com [youtube.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Synergistic Potential of Benzimidazoles with 5-Fluorouracil in Colorectal Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of colorectal cancer (CRC) treatment is continually evolving, with a pressing need for therapeutic strategies that can overcome resistance to conventional chemotherapeutic agents like 5-fluorouracil (5-FU). Emerging preclinical evidence highlights the potential of repurposing benzimidazole anthelmintics, such as bendazol and its analogs, as synergistic partners to enhance the efficacy of 5-FU. This guide provides a comparative overview of the synergistic effects of benzimidazoles, primarily focusing on albendazole and fenbendazole, in combination with 5-FU for the treatment of colorectal cancer. It is important to note that while the term "this compound" was specified, the available scientific literature more extensively covers its analogs.
Comparative Efficacy of Benzimidazole and 5-Fluorouracil Combinations
Recent studies have demonstrated that certain benzimidazoles can sensitize colorectal cancer cells to the cytotoxic effects of 5-FU, leading to enhanced anti-tumor activity both in vitro and in vivo.
In Vitro Studies: Enhanced Cell Killing
Preclinical investigations have shown that the combination of albendazole with 5-FU results in a synergistic inhibition of proliferation in various colorectal cancer cell lines. For instance, in SW620 and HCT116 cell lines, the combination treatment led to a more significant reduction in cell viability compared to either agent alone.[1] While specific Combination Index (CI) values, a quantitative measure of synergy, are not always reported, the observed enhanced efficacy strongly suggests a synergistic interaction.
Similarly, fenbendazole has demonstrated potent anticancer effects in both 5-FU-sensitive and 5-FU-resistant colorectal cancer cell lines. Although studies have not yet detailed its synergistic activity with 5-FU, its efficacy in 5-FU-resistant models suggests its potential to overcome resistance mechanisms when used in combination.[2][3]
Table 1: Comparative In Vitro Efficacy of Benzimidazoles in Colorectal Cancer Cell Lines
| Compound | Cell Line | Key Findings | IC50 (as single agent) | Citation(s) |
| Albendazole | SW620, HCT116 | Synergistically inhibits proliferation with 5-FU. | Not explicitly stated for combination | [1] |
| DLD-1 (5-FU Resistant) | Sensitizes chemoresistant cells to 5-FU. | Not explicitly stated for combination | [4] | |
| Fenbendazole | SNU-C5 (5-FU Sensitive) | Demonstrates potent single-agent cytotoxicity. | 0.50 µM | [5] |
| SNU-C5/5-FUR (5-FU Resistant) | Effective in 5-FU resistant cells. | 4.09 µM | [5] |
Note: IC50 values represent the concentration of the drug that inhibits 50% of cell growth and are for the single agent as reported in the cited literature.
In Vivo Studies: Tumor Growth Inhibition in Xenograft Models
The synergistic effects observed in cell culture have been corroborated in animal models of colorectal cancer. In a xenograft model using SW620 cells, the combination of albendazole (25 mg/kg) and 5-FU (10 mg/kg) resulted in a substantial reduction in both tumor volume and weight compared to either treatment alone.[1] This indicates that the combination therapy can lead to a more profound anti-tumor response in a living organism.
Table 2: In Vivo Efficacy of Albendazole and 5-Fluorouracil Combination in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume | Mean Tumor Weight | Citation(s) |
| Control | Vehicle | Larger | Heavier | [1] |
| Albendazole | 25 mg/kg | Reduced | Reduced | [1] |
| 5-Fluorouracil | 10 mg/kg | Reduced | Reduced | [1] |
| Albendazole + 5-FU | 25 mg/kg + 10 mg/kg | Substantially Reduced | Substantially Reduced | [1] |
Note: Specific quantitative values for tumor volume and weight were not provided in the abstract, but the study reported a "substantial reduction" for the combination group.
Mechanistic Insights: Signaling Pathways and Cellular Processes
The synergistic interaction between benzimidazoles and 5-FU is believed to stem from their complementary mechanisms of action, targeting multiple key pathways involved in cancer cell proliferation and survival.
dot
Caption: Proposed synergistic mechanism of benzimidazoles and 5-FU.
Benzimidazoles primarily act by disrupting microtubule polymerization, which leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[6] Some studies also suggest that albendazole can downregulate the anti-apoptotic protein Bcl-2, further sensitizing cancer cells to apoptosis.[1] 5-FU, a pyrimidine analog, inhibits thymidylate synthase, a crucial enzyme for DNA synthesis, thereby leading to DNA damage and apoptosis. The combination of these two classes of drugs results in a multi-pronged attack on cancer cells, leading to enhanced apoptotic cell death.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the drug combinations on colorectal cancer cell lines.
dot
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Colorectal cancer cell lines (e.g., SW620, HCT116)
-
96-well plates
-
Complete culture medium
-
Benzimidazole (e.g., Albendazole) and 5-Fluorouracil
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Prepare serial dilutions of the benzimidazole, 5-FU, and their combination in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate the plates for 48 to 72 hours.[8]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Colorectal cancer cells
-
6-well plates
-
Benzimidazole and 5-Fluorouracil
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the drugs for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[7]
Western Blot Analysis
This technique is used to detect changes in the expression of proteins involved in apoptosis and other relevant signaling pathways.
dot
Caption: General workflow for Western blot analysis.
Materials:
-
Treated colorectal cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the expression of the target proteins to a loading control like β-actin.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the in vivo efficacy of the drug combination in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Colorectal cancer cells (e.g., SW620)
-
Matrigel (optional)
-
Albendazole and 5-Fluorouracil formulations for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of colorectal cancer cells (e.g., 1 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, benzimidazole alone, 5-FU alone, and combination).
-
Administer the drugs according to the desired schedule and dosage (e.g., intraperitoneal or oral administration). For example, albendazole at 25 mg/kg and 5-FU at 10 mg/kg.[1]
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition for each treatment group compared to the control.
Conclusion and Future Directions
The preclinical data strongly suggest that benzimidazoles, such as albendazole and fenbendazole, can act as effective synergistic partners for 5-fluorouracil in the treatment of colorectal cancer. This combination therapy has the potential to enhance anti-tumor efficacy and overcome chemoresistance. Further research is warranted to elucidate the precise molecular mechanisms underlying this synergy and to establish optimal dosing and scheduling in clinical settings. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers dedicated to advancing this promising therapeutic strategy.
References
- 1. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]
- 10. Apigenin enhances apoptosis induction by 5-fluorouracil through regulation of thymidylate synthase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Bendazol and Fenbendazole: A Tale of Two Benzimidazoles
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vitro biological activities of two benzimidazole compounds, Bendazol and Fenbendazole. While both share a common chemical scaffold, the available scientific literature reveals a significant divergence in their studied in vitro effects, with a wealth of data on Fenbendazole's anticancer and anthelmintic properties and a notable scarcity of similar research for this compound.
This guide synthesizes the current landscape of in vitro research on these compounds, presenting available quantitative data, detailing experimental methodologies, and visualizing key cellular pathways. A significant disparity in the volume of research exists, with Fenbendazole being the subject of extensive investigation for its potential as a repurposed anticancer agent, while this compound's in vitro profile in these areas remains largely unexplored.
Chemical Structures
This compound , also known as Dibazol, is chemically identified as 2-benzyl-1H-benzimidazole[1][2]. In contrast, Fenbendazole is methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate[3][4]. The key structural difference lies in the substituent at the 2-position of the benzimidazole ring system.
In Vitro Anticancer Activity: A Focus on Fenbendazole
Fenbendazole has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against a variety of cancer cell lines in vitro. Its primary mechanism of action is the disruption of microtubule polymerization, a target shared by established chemotherapeutic agents[5][6]. This interference with microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis[7][8].
In contrast, there is a significant lack of published in vitro studies investigating the anticancer activity of this compound. Its primary characterized in vitro effect is the enhancement of nitric oxide synthase (NOS) activity[9][10].
Comparative Efficacy of Fenbendazole Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Fenbendazole in various cancer cell lines as reported in the literature. This data provides a quantitative measure of its in vitro potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| HeLa | Cervical Cancer | 0.59 | Not Specified | [7] |
| C-33 A | Cervical Cancer | 0.84 | Not Specified | [7] |
| MDA-MB-231 | Breast Cancer | 1.80 | Not Specified | [7] |
| ZR-75-1 | Breast Cancer | 1.88 | Not Specified | [7] |
| HCT 116 | Colorectal Cancer | 3.19 | Not Specified | [7] |
| SNU-C5 | Colorectal Cancer | 0.50 | 72 | [8] |
| SNU-C5/5-FUR | 5-FU Resistant Colorectal Cancer | 4.09 | 72 | [8] |
| EMT6 | Mouse Mammary Tumor | Toxic at high doses | 24 | [11] |
| J3T | Canine Glioma | 0.550 ± 0.015 | 72 | [9] |
| G06-A | Canine Glioma | 1.530 ± 0.159 | 72 | [9] |
| SDT-3G | Canine Glioma | 0.690 ± 0.095 | 72 | [9] |
Note: Direct comparative data for this compound is not available in the reviewed literature.
Signaling Pathways Modulated by Fenbendazole
Fenbendazole's interaction with tubulin initiates a cascade of downstream cellular events. The disruption of the microtubule network is a central event leading to the activation of apoptotic pathways.
Caption: Fenbendazole's primary mechanism of anticancer action.
Anthelmintic and Antiviral Activities
Fenbendazole is a widely used anthelmintic in veterinary medicine[12]. Its mechanism of action against helminths is similar to its anticancer effects, involving the disruption of microtubule-dependent processes in the parasite[4]. Limited in vitro studies have also suggested that Fenbendazole possesses antiviral properties. For instance, it has been shown to inhibit the replication of Bovine Herpesvirus 1 (BoHV-1) in cell culture, affecting both early and late stages of the viral replication cycle[13][14].
Information regarding the in vitro anthelmintic or antiviral activities of this compound is scarce in the scientific literature.
Experimental Protocols
To facilitate the replication and further investigation of the reported in vitro effects of Fenbendazole, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3-5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Fenbendazole (or this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for a typical MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture and treat cells with Fenbendazole or this compound as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion: A Call for Further Research
The available in vitro data strongly supports the potential of Fenbendazole as an anticancer agent, primarily through its well-characterized mechanism of microtubule disruption. Its efficacy has been demonstrated across a range of cancer cell lines. In contrast, the in vitro biological activities of this compound, particularly in the context of cancer, parasitic, and viral diseases, remain largely uninvestigated. This significant knowledge gap prevents a direct and meaningful comparison of the two compounds in these therapeutic areas. Future in vitro studies are warranted to elucidate the potential of this compound and to enable a comprehensive comparative analysis with its more extensively studied counterpart, Fenbendazole. Such research would be invaluable for the drug development community in identifying new therapeutic applications for existing chemical entities.
References
- 1. This compound | C14H12N2 | CID 12132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. Fenbendazole | C15H13N3O2S | CID 3334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fenbendazole - Wikipedia [en.wikipedia.org]
- 5. Anti-cancer effect of fenbendazole-incorporated PLGA nanoparticles in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Update on the Biologic Effects of Fenbendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. echemi.com [echemi.com]
- 11. Fenbendazole as a potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fenbendazole (Ref: Hoe 881v) [sitem.herts.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Carbendazim Inhibits Cancer Cell Proliferation by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validating VEGF Inhibition by Bendazol in Angiogenesis Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bendazol's performance in inhibiting the Vascular Endothelial Growth Factor (VEGF) pathway in key angiogenesis assays. While direct comparative studies are limited, this document synthesizes available data on this compound's analogue, Albendazole, and contrasts its known anti-angiogenic effects with two well-established VEGF inhibitors: Bevacizumab and Sunitinib.
I. Comparative Analysis of VEGF Inhibitors
| Inhibitor | Mechanism of Action | Reported Effects on Angiogenesis | Known IC50/EC50 Values (if available) |
| This compound (via Albendazole) | Primarily a microtubule-destabilizing agent. Indirectly inhibits angiogenesis by down-regulating Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn reduces the expression of its target gene, VEGF.[1][2][3][4][5] Also reported to down-regulate VEGF receptor-2 (VEGFR-2) expression on endothelial cells.[6] | Inhibits endothelial cell migration, tube formation, and vasopermeability.[6] Suppresses retinal neovascularization in vivo.[6] Reduces tumor vascularity and VEGF production in xenograft models.[7] | Cytotoxicity (EC50) varies by cell line: Balb/c 3T3 (0.2 µg/mL), FaO (1.0 µg/mL), HepG2 (6.4 µg/mL).[8][9] |
| Bevacizumab (Avastin®) | A humanized monoclonal antibody that directly binds to and neutralizes all isoforms of VEGF-A, preventing its interaction with VEGFR-1 and VEGFR-2 on the surface of endothelial cells.[10][11][12] | Inhibits endothelial cell proliferation and migration.[10] Causes regression of existing microvessels and normalizes surviving vasculature. Inhibits new vessel growth.[10] | EC50 for VEGF binding ranges from 0.15 nM to 0.18 mg/L. IC50 for inhibiting VEGFR-1 and VEGFR-2 binding/activation is between 0.63 nM and 2.661 nM. |
| Sunitinib (Sutent®) | A multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks the intracellular ATP-binding site of VEGFR-1, -2, and -3, as well as other receptors like PDGFR, c-KIT, and FLT3. | Potently inhibits angiogenesis stimulated by various cancer cell lines.[13] Reduces microvessel density in vivo.[13] Can have direct anti-proliferative and pro-apoptotic effects on some cancer cells at higher concentrations.[13] | Specific IC50 values for VEGFR2 inhibition are available and are generally in the low nanomolar range. |
II. Signaling Pathway Diagrams
The following diagrams illustrate the VEGF signaling pathway and the proposed mechanism of action for this compound (Albendazole) and the comparative inhibitors.
III. Experimental Workflows and Protocols
The following sections provide detailed methodologies for three key angiogenesis assays that can be used to validate the inhibitory effects of compounds like this compound.
A. Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.
Detailed Protocol:
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel®) on ice. Pipette 50 µL of the extract into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial growth medium until they reach 70-90% confluency.
-
Cell Treatment: Harvest the HUVECs using trypsin and resuspend them in basal medium. Perform a cell count and adjust the concentration. Prepare serial dilutions of this compound, Bevacizumab (positive control), and Sunitinib (positive control) in the basal medium. Add the cell suspension to the drug dilutions.
-
Seeding: Add 100 µL of the cell/treatment suspension to each Matrigel®-coated well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Visualization and Quantification: Following incubation, examine the plate under an inverted microscope. Capture images of the tube networks. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and total network area using an appropriate image analysis software.
B. Aortic Ring Assay
This ex vivo assay uses cross-sections of rodent aorta to observe the sprouting of new vessels into a 3D matrix.
Detailed Protocol:
-
Aorta Dissection: Humanely euthanize a 6-8 week old rat or mouse. Dissect the thoracic aorta and place it in a sterile, cold phosphate-buffered saline (PBS) or serum-free medium.
-
Ring Preparation: Under a dissecting microscope, carefully remove any remaining fibro-adipose tissue. Slice the aorta into 1 mm thick rings.
-
Embedding: Place a 150 µL drop of cold Matrigel® or collagen gel in the center of each well of a 48-well plate. Place a single aortic ring on top of the gel. Add another 150 µL of the gel to cover the ring. Incubate at 37°C for 30 minutes to solidify.
-
Treatment: Prepare culture medium containing the desired concentrations of this compound and control inhibitors. Add 500 µL of the respective medium to each well.
-
Incubation and Maintenance: Incubate the plate at 37°C and 5% CO2. Replace the medium with freshly prepared treatment media every 2-3 days for 7-14 days.
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Capture images and quantify the extent of sprouting by measuring the length and number of vessels.
C. Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay utilizes the highly vascularized CAM of a developing chick embryo to assess angiogenesis.
Detailed Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 85% humidity for 3-4 days.
-
Windowing: On embryonic day 3 or 4, carefully create a small, square window in the eggshell over the developing embryo, taking care not to damage the underlying CAM.
-
Treatment Application: Prepare sterile, inert carriers (e.g., filter paper discs, gelatin sponges) soaked in solutions of this compound, control inhibitors, or a vehicle control. Gently place the carrier onto the surface of the CAM.
-
Sealing and Incubation: Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.
-
Observation and Quantification: After the incubation period, remove the tape and observe the area around the carrier under a stereomicroscope. A positive anti-angiogenic response is characterized by an avascular zone around the carrier. Quantify the response by counting the number of blood vessel branch points within a defined area or by measuring the size of the avascular zone.[14][15]
IV. Conclusion
The available evidence strongly suggests that this compound, through its analogue Albendazole, possesses significant anti-angiogenic properties mediated by the inhibition of the HIF-1α/VEGF axis. The assays and protocols detailed in this guide provide a robust framework for researchers to quantitatively validate and compare the efficacy of this compound against other VEGF inhibitors. While direct comparative data is currently sparse, the distinct mechanisms of action of this compound (indirect, upstream inhibition of VEGF expression) versus Bevacizumab (direct VEGF-A ligand sequestration) and Sunitinib (direct VEGFR tyrosine kinase inhibition) suggest they may offer different therapeutic advantages and potential for combination therapies. Further head-to-head studies are warranted to fully elucidate the comparative potency and efficacy of this compound in the context of anti-angiogenic drug development.
References
- 1. Albendazole inhibits HIF-1α-dependent glycolysis and VEGF expression in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Albendazole inhibits HIF-1α-dependent glycolysis and VEGF expression in non-small cell lung cancer cells | Semantic Scholar [semanticscholar.org]
- 3. Potent inhibition of tumoral hypoxia-inducible factor 1α by albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent inhibition of tumoral hypoxia-inducible factor 1alpha by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Albendazole inhibits endothelial cell migration, tube formation, vasopermeability, VEGF receptor-2 expression and suppresses retinal neovascularization in ROP model of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cell proliferation, vascular endothelial growth factor and tumor growth by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of different agents and doses of anti-vascular endothelial growth factors (aflibercept, bevacizumab, conbercept, ranibizumab) versus laser for retinopathy of prematurity: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Comparison of ranibizumab and bevacizumab for neovascular age-related macular degeneration according to LUCAS treat-and-extend protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bendazol: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Bendazol, a benzimidazole derivative used in research and pharmaceutical development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Toxic if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust and aerosols.
Quantitative Data Summary
| Parameter | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 2400 mg/kg | Rat | [2][3] |
| Aquatic Toxicity (EC50, 48h) | 67.9 µg/L | Daphnia magna |
Note: The provided data is for Albendazole and should be used as an estimate for assessing the potential hazards of this compound.
Experimental Protocol for this compound Disposal
The following step-by-step protocol outlines the mandatory procedure for the disposal of this compound waste in a laboratory setting. This protocol is designed to comply with standard hazardous waste regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused pure compound, contaminated PPE (gloves, weigh boats, etc.), and spill cleanup materials, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, the entire solution is considered hazardous waste.
-
Collect liquid waste in a dedicated, leak-proof, and shatter-resistant container (e.g., a coated glass or polyethylene bottle) with a screw cap.
-
Crucially, do not mix this compound waste with other waste streams. This prevents unforeseen chemical reactions and ensures proper disposal routing.
-
2. Container Labeling:
-
Immediately upon starting a waste container, label it clearly and accurately.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific solvent(s) if it is a liquid waste stream
-
The associated hazards (e.g., "Toxic")
-
The date the first waste was added
-
3. Storage:
-
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Ensure the storage area is secure, away from general laboratory traffic, and separate from incompatible materials.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can harm aquatic ecosystems.
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.
-
Your EH&S department will ensure the waste is transported to a licensed hazardous waste incinerator or other approved disposal facility, in accordance with all local, state, and federal regulations.
5. Spill and Decontamination Procedures:
-
In the event of a spill, evacuate all non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop up the absorbed material and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste generated in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
